molecular formula C8H11NO2 B1291535 1-Cyanocyclohexane-1-carboxylic acid CAS No. 227203-34-1

1-Cyanocyclohexane-1-carboxylic acid

Cat. No.: B1291535
CAS No.: 227203-34-1
M. Wt: 153.18 g/mol
InChI Key: ISEJXQAAWBXLGB-UHFFFAOYSA-N
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Description

1-Cyanocyclohexane-1-carboxylic acid (CAS 227203-34-1) is a geminally disubstituted cyclohexane derivative of significant interest in synthetic organic chemistry. Its structure, featuring an electron-withdrawing cyano group and a carboxylic acid group on the same carbon atom, creates two highly versatile reactive centers for further chemical modification . The compound serves as a critical synthetic intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a route to 1-aminocyclohexane-1-carboxylic acid, a non-proteinogenic amino acid used in peptide modification . Conversely, the carboxylic acid group can be used to form esters, amides, or acid chlorides . This reactivity makes this compound a valuable building block for constructing spirocyclic compounds, bicyclic lactams, and other complex molecular architectures . The compound has a molecular formula of C 8 H 11 NO 2 and a molecular weight of 153.18 g/mol . It is characterized by key spectroscopic features, including a sharp C≡N stretch around 2240 cm⁻¹ in IR spectroscopy and specific chemical shifts in ¹³C NMR for the cyano carbon (δ 115–120 ppm) and the carbonyl carbon (δ ~170 ppm) . This product is intended for research and development purposes only and is not for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyanocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-6-8(7(10)11)4-2-1-3-5-8/h1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEJXQAAWBXLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627227
Record name 1-Cyanocyclohexane-1-carboxylic acid
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227203-34-1
Record name 1-Cyanocyclohexane-1-carboxylic acid
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Record name 1-cyanocyclohexane-1-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Cyanocyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyanocyclohexane-1-carboxylic acid is a valuable bifunctional molecule serving as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure, featuring both a nitrile and a carboxylic acid group on the same quaternary carbon, offers unique reactivity for the construction of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and handling.

PropertyValueReference
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
CAS Number 227203-34-1
Appearance Solid
IUPAC Name This compound

This data is compiled from publicly available chemical databases.

Core Synthetic Strategies

The synthesis of this compound and its precursors primarily revolves around nucleophilic additions to the carbonyl group of cyclohexanone. Two classical named reactions, the Strecker synthesis and the Bucherer-Bergs reaction, provide the foundational routes.

Caption: Overview of Strecker and Bucherer-Bergs pathways from cyclohexanone.

The Strecker Synthesis Pathway

The Strecker synthesis is a two-step method for producing α-amino acids from aldehydes or ketones.[1] In the context of this compound, the reaction starts with cyclohexanone.

Step 1: Formation of 1-Amino-1-cyanocyclohexane (an α-Aminonitrile)

This initial step is a three-component reaction involving cyclohexanone, ammonia, and a cyanide source.[2] While hydrogen cyanide (HCN) can be used, it is highly toxic. A safer and more common laboratory practice involves the in situ generation of HCN from a salt like potassium cyanide (KCN) or sodium cyanide (NaCN) in the presence of a weak acid, such as ammonium chloride (NH₄Cl).[3][4]

Mechanism:

  • Imine Formation: Cyclohexanone reacts with ammonia to form a cyclohexylimine intermediate. The ammonium chloride serves as both a source of ammonia and a mild acid to catalyze the dehydration step.[5]

  • Nucleophilic Attack: The cyanide ion (CN⁻) then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the stable α-aminonitrile, 1-amino-1-cyanocyclohexane.[3]

Caption: Mechanism of α-aminonitrile formation in the Strecker synthesis.

Step 2: Hydrolysis of the α-Aminonitrile

The second stage involves the hydrolysis of the nitrile group of 1-amino-1-cyanocyclohexane to a carboxylic acid. This is typically achieved by heating the aminonitrile in the presence of a strong acid, such as hydrochloric acid (HCl).[3] The amino group is protonated under these conditions, and subsequent nucleophilic attack by water on the nitrile carbon leads to the formation of the carboxylic acid.

The Bucherer-Bergs Reaction Pathway

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide salt.[6] This pathway offers an alternative route to an intermediate that can be subsequently hydrolyzed to the target acid.

Step 1: Formation of Cyclohexane-spiro-5'-hydantoin

In this one-pot synthesis, cyclohexanone is treated with potassium cyanide and ammonium carbonate.[7]

Mechanism:

  • Cyanohydrin Formation: The reaction is believed to proceed through the initial formation of a cyanohydrin from the reaction of cyclohexanone and cyanide.[6]

  • Reaction with Ammonia: The cyanohydrin then reacts with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile.

  • Cyclization: The aminonitrile undergoes cyclization with carbon dioxide (also from the decomposition of ammonium carbonate) to form the spiro-hydantoin product.[8]

Caption: Mechanism of hydantoin formation in the Bucherer-Bergs reaction.

Step 2: Hydrolysis of the Hydantoin

The resulting cyclohexane-spiro-5'-hydantoin is then hydrolyzed to yield this compound. This is typically carried out under strong alkaline conditions (e.g., using sodium hydroxide), followed by acidification. The hydrolysis cleaves the hydantoin ring.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of this compound via the Strecker synthesis pathway, which is often favored for its directness.

Synthesis of 1-Amino-1-cyanocyclohexane

Materials:

  • Cyclohexanone

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Methanol

  • Ice

  • Water (deionized)

Procedure:

  • In a well-ventilated fume hood, prepare a solution of ammonium chloride in water.

  • Add cyclohexanone to the ammonium chloride solution with vigorous stirring.

  • In a separate beaker, dissolve potassium cyanide in water. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE).

  • Cool the cyclohexanone/ammonium chloride mixture in an ice bath.

  • Slowly add the potassium cyanide solution to the cooled mixture while maintaining the temperature below 10 °C.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours, then allow it to warm to room temperature and stir overnight.

  • The product, 1-amino-1-cyanocyclohexane, will separate as an oily layer or a solid precipitate.

  • Isolate the product by filtration or extraction with a suitable organic solvent (e.g., diethyl ether).

  • Wash the isolated product with cold water to remove any unreacted salts.

  • Dry the product under vacuum.

Hydrolysis to this compound

Materials:

  • 1-Amino-1-cyanocyclohexane

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add the crude 1-amino-1-cyanocyclohexane.

  • Slowly and carefully add concentrated hydrochloric acid to the flask while cooling in an ice bath.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 2-3. The target compound will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Process Optimization and Considerations

ParameterEffect on Strecker SynthesisRationale
Temperature Lower temperatures (0-10 °C) for aminonitrile formation favor the reaction and minimize side products. Reflux temperature is required for hydrolysis.The initial addition of cyanide is exothermic. Controlling the temperature prevents the formation of byproducts. The hydrolysis of the nitrile requires significant energy input.
pH Mildly acidic to neutral conditions are optimal for the initial Strecker reaction. Strongly acidic conditions are required for hydrolysis.The formation of the imine is favored under these conditions. Strong acid is necessary to catalyze the hydrolysis of the stable nitrile group.
Reagent Stoichiometry A slight excess of the cyanide source and ammonia source can drive the reaction to completion.Le Châtelier's principle.
Reaction Time Overnight stirring for aminonitrile formation and several hours of reflux for hydrolysis are typically sufficient.Allows for the reaction to proceed to completion.

Conclusion

The synthesis of this compound is a well-established process with the Strecker and Bucherer-Bergs reactions providing reliable and scalable pathways. The choice between these routes may depend on the availability of starting materials, desired purity, and scale of the synthesis. Careful control of reaction parameters is crucial for achieving high yields and purity of the final product. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • ResearchGate. 1: Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids (adapted from Bommarius et al., 1998). [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • ACS Omega. Study on the Formation of Glycine by Hydantoin and Its Kinetics. [Link]

  • SciSpace. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Pearson. Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems. [Link]

  • Organic Chemistry Portal. Hydantoin synthesis. [Link]

  • Google Patents.
  • PMC. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • International Multidisciplinary Journal for Research & Development. HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES. [Link]

  • PubMed. Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. [Link]

  • Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

  • Cambridge University Press. Bucherer-Bergs Reaction. [Link]

  • Canadian Science Publishing. Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. [Link]

Sources

physicochemical properties of 1-Cyanocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyanocyclohexane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: this compound is a bifunctional organic compound featuring both a nitrile and a carboxylic acid group attached to the same carbon of a cyclohexane ring. This unique structural arrangement makes it a valuable building block in synthetic organic chemistry, particularly in the design and development of novel pharmaceutical agents and complex molecular architectures. Understanding its core physicochemical properties is paramount for its effective application, enabling researchers to predict its behavior in various chemical and biological systems, from reaction kinetics to pharmacokinetic profiles. This guide provides a comprehensive analysis of the known and predicted physicochemical characteristics of this compound, details authoritative experimental protocols for their determination, and offers insights into its handling and safety.

Compound Identification and Structure

Precise identification is the foundation of all chemical research. This compound is a saturated carbocyclic compound distinguished by the geminal substitution of a cyano and a carboxyl group on the cyclohexane scaffold.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 227203-34-1[1][2][3]
Molecular Formula C₈H₁₁NO₂[1][2]
Molecular Weight 153.18 g/mol [1]
Canonical SMILES C1CCC(CC1)(C#N)C(=O)O[1]
InChIKey ISEJXQAAWBXLGB-UHFFFAOYSA-N[1][2]

The presence of both a hydrogen bond donor (the carboxylic acid's hydroxyl group) and multiple hydrogen bond acceptors (the nitrile nitrogen and the carboxyl oxygens) imparts a distinct polarity to the molecule, which is balanced by the nonpolar hydrocarbon ring.

Core Physicochemical Properties

The interplay between the molecule's functional groups and its carbocyclic frame dictates its physical and chemical behavior. The following table summarizes key computed and estimated properties, which are crucial for applications in drug discovery and process chemistry.

PropertyValue (Computed/Estimated)Implication for Drug DevelopmentSource
XLogP3-AA (logP) 1.6Indicates moderate lipophilicity, suggesting potential for good membrane permeability.[1]
pKa Not Experimentally ReportedThe carboxylic acid proton is acidic. The adjacent electron-withdrawing cyano group likely lowers the pKa to slightly below the typical ~4.7 for carboxylic acids. Experimental verification is essential.
Polar Surface Area 61.1 ŲSuggests good potential for oral bioavailability based on Lipinski's Rule of Five (<140 Ų).[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Boiling Point 348.1 ± 35.0 °C at 760 mmHgValue for 4-cyano isomer; estimate only. High boiling point is expected due to hydrogen bonding.[4]
Density 1.2 ± 0.1 g/cm³Value for 4-cyano isomer; estimate only.[4]

Spectroscopic and Analytical Profile

While specific spectral data for this compound is not widely published, its structure allows for a confident prediction of its spectroscopic signatures.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be dominated by the characteristic absorptions of its functional groups. These predictable peaks are invaluable for reaction monitoring and quality control.

  • O–H Stretch: A very broad and strong absorption from 3400–3000 cm⁻¹ is expected, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[5]

  • C–H Stretch: Absorptions between 3000–2850 cm⁻¹ from the aliphatic C-H bonds of the cyclohexane ring.[5]

  • C≡N Stretch: A sharp, medium-intensity peak in the range of 2250–2200 cm⁻¹ confirms the presence of the nitrile group.[5]

  • C=O Stretch: A very strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl in a saturated carboxylic acid.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The spectrum would show complex, overlapping multiplet signals for the cyclohexane protons in the aliphatic region (approximately 1.2–2.5 ppm). A broad singlet, typically far downfield (>10 ppm), would correspond to the acidic proton of the carboxylic acid.

  • ¹³C NMR: Key signals would include the carbonyl carbon (~175-180 ppm), the nitrile carbon (~120 ppm), the two quaternary carbons of the cyclohexane ring, and the remaining methylene carbons of the ring (typically ~20-40 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural clues through fragmentation patterns.

  • Molecular Ion: The molecular ion peak (M⁺) would be observed at an m/z of 153.

  • Key Fragments: Common fragmentation pathways would likely involve the loss of the carboxyl group (-COOH, m/z 45) or the nitrile group (-CN, m/z 26), leading to significant daughter ions.

Experimental Determination of Key Parameters

While computational models provide valuable estimates, experimental data is the gold standard for regulatory submissions and process optimization. The following sections describe authoritative, self-validating protocols for determining critical physicochemical properties.

Protocol: pKa Determination by Potentiometric Titration

Causality: The pKa, or acid dissociation constant, is a direct measure of a compound's acidity in a given solvent. Potentiometric titration is the definitive method for this determination because it measures the change in pH (a direct result of proton dissociation) as a function of added base, allowing for the precise identification of the half-equivalence point where pH equals pKa.

Methodology:

  • Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low.

  • Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C) and begin stirring. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant has fully equilibrated.

  • Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the pH value at the point where half of the volume of titrant required to reach the equivalence point (the steepest part of the curve) has been added.

pKa_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Dissolve Compound in Solvent C Titrate with Standardized NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume Added C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa (pH at V/2) F->G

Workflow for pKa determination via potentiometric titration.
Protocol: LogP Determination by Shake-Flask Method (OECD 107)

Causality: The partition coefficient (LogP) quantifies a molecule's lipophilicity by measuring its differential solubility between an aqueous and an immiscible organic phase (n-octanol). The shake-flask method is the foundational technique because it allows the compound to physically partition between the two phases until equilibrium is reached, providing a direct and reliable measure of its distribution.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight.

  • Solution Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble.

  • Partitioning: In a separatory funnel, combine known volumes of the pre-saturated n-octanol and water. Add a small aliquot of the stock solution.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 15-30 minutes) at a constant temperature to allow for complete partitioning. Let the layers fully separate.

  • Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

LogP_Workflow A Prepare Pre-saturated n-octanol and Water B Dissolve Compound and add to Phases A->B C Shake to Equilibrate B->C D Allow Phases to Separate C->D E Sample Aqueous and Organic Layers D->E F Quantify Concentration in Each Layer (e.g., HPLC) E->F G Calculate LogP = log([C]octanol / [C]water) F->G Solubility_Workflow A Add Excess Solid to Water B Equilibrate at Constant Temp (e.g., 24-48h) A->B C Separate Phases (Settle/Centrifuge) B->C D Sample Clear Supernatant C->D E Quantify Concentration (e.g., HPLC) D->E F Report Solubility (e.g., mg/mL) E->F

Workflow for aqueous solubility determination via the flask method.

Safety, Handling, and Storage

Due to its chemical nature, this compound requires careful handling to minimize risk to personnel.

GHS Hazard Information: [1][2]* Pictograms: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

Handling Precautions:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [2][6]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. [2][7]* Safe Handling Practices: Avoid breathing dust, fume, gas, mist, vapors, or spray. [2]Wash hands thoroughly after handling. [7]Do not eat, drink, or smoke when using this product. [2] Storage:

  • Store in a cool, dry, and well-ventilated place. [2]* Keep the container tightly closed and stored away from incompatible materials. [2][7]

Conclusion

This compound presents a profile of moderate lipophilicity and expected aqueous acidity, making it a compound of significant interest for medicinal chemists. Its predicted properties, such as a favorable polar surface area, suggest it is a promising scaffold for developing orally bioavailable drug candidates. However, the lack of extensive experimental data underscores the importance of applying the rigorous analytical protocols detailed in this guide. By systematically determining its pKa, LogP, and solubility, researchers can build a robust data package to confidently guide synthesis, formulation, and further development efforts.

References

  • PubChem. (n.d.). 3-Cyanocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Cyanocyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Cyanocyclohexane-1-carboxylic Acid: Synthesis, Characterization, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1,1-Disubstituted Cyclohexane Scaffold

1-Cyanocyclohexane-1-carboxylic acid (CAS No. 227203-34-1) is a bifunctional organic molecule featuring a cyclohexane ring with a nitrile and a carboxylic acid group attached to the same carbon atom.[1] This geminal disubstitution pattern creates a unique stereoelectronic environment and provides a rigid, three-dimensional scaffold that is of significant interest in medicinal chemistry. The cyclohexane framework is a ubiquitous motif in numerous pharmaceuticals, prized for its ability to orient functional groups in precise spatial arrangements, which can enhance binding affinity and selectivity for biological targets.[2]

The presence of both a nitrile (cyano) and a carboxylic acid group offers synthetic versatility. The carboxylic acid can be readily converted into esters, amides, or other derivatives, while the nitrile group can serve as a precursor for amines, amides, or tetrazoles, which are common bioisosteres for carboxylic acids in drug design.[2][3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this valuable building block for professionals in drug discovery and development.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Table 1: Physicochemical Properties of this compound[1]
PropertyValueSource
CAS Number 227203-34-1PubChem[1]
Molecular Formula C₈H₁₁NO₂PubChem[1]
Molecular Weight 153.18 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES C1CCC(CC1)(C#N)C(=O)OPubChem[1]
Calculated XLogP3 1.6PubChem[1]
Spectroscopic Profile

While specific spectra for this exact compound are not publicly available, a characteristic spectroscopic profile can be predicted based on its functional groups. This information is crucial for reaction monitoring and quality control.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Table 2: Predicted Spectroscopic Data
TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Carboxylic Acid (-COOH)~12 ppm (broad singlet)The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding.[4][5]
Cyclohexane (-CH₂-)1.5 - 2.5 ppm (multiplets)Protons on the cyclohexane ring will appear as complex, overlapping multiplets.
¹³C NMR Carboxylic Acid (-C OOH)165 - 185 ppmThe carbonyl carbon is significantly deshielded.[6]
Nitrile (-C N)115 - 125 ppmThe sp-hybridized carbon of the nitrile group appears in this characteristic downfield region.[6]
Quaternary Carbon (-C (CN)COOH)40 - 60 ppmThe sp³ carbon attached to two electron-withdrawing groups.
Cyclohexane (-C H₂-)20 - 40 ppmAliphatic carbons of the cyclohexane ring.
IR Spectroscopy Carboxylic Acid O-H Stretch2500 - 3300 cm⁻¹ (very broad)Characteristic broad absorption due to hydrogen bonding.[7]
Nitrile C≡N Stretch~2250 cm⁻¹ (sharp, medium intensity)A highly diagnostic absorption for the nitrile functional group.[7]
Carbonyl C=O Stretch~1710 cm⁻¹ (strong)Typical for a hydrogen-bonded carboxylic acid dimer.[7]

Proposed Synthesis Pathway

Diagram 2: Proposed Synthesis Workflow

G start Cyclohexanone step1 Step 1: Strecker Reaction (NH₄Cl, KCN, H₂O) start->step1 intermediate Intermediate: 1-Amino-1-cyanocyclohexane step1->intermediate step2 Step 2: Nitrile Hydrolysis (H₂SO₄ / H₂O, Heat) intermediate->step2 product1 Product 1: 1-Aminocyclohexane-1-carboxylic acid step2->product1 step3 Step 3: Sandmeyer-type Reaction (NaNO₂, HCl, CuCN) product1->step3 final_product Final Product: This compound step3->final_product

Caption: A proposed multi-step synthesis route.

Experimental Protocol: A Plausible Strecker-Based Synthesis

This protocol is a scientifically informed projection based on established chemical principles.[4][7][8] Researchers should perform appropriate small-scale trials and optimization.

Part A: Synthesis of 1-Aminocyclohexane-1-carbonitrile

  • Reaction Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer and an addition funnel.

  • Reagent Charging: To the flask, add a solution of ammonium chloride (NH₄Cl, 1.1 eq) in 100 mL of water. Add a solution of potassium cyanide (KCN, 1.1 eq) in 50 mL of water. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment. Acidification will release toxic HCN gas.

  • Addition of Ketone: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add cyclohexanone (1.0 eq) dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 24 hours. The formation of a white precipitate (the product) should be observed.

  • Workup: Cool the mixture in an ice bath, and collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold diethyl ether to aid in drying. Dry the product under vacuum to yield 1-aminocyclohexane-1-carbonitrile.

Causality: The reaction proceeds via the formation of an iminium ion from cyclohexanone and ammonia (from NH₄Cl). The highly nucleophilic cyanide ion then attacks the electrophilic iminium carbon to form the stable α-aminonitrile.[8]

Part B: Hydrolysis to 1-Aminocyclohexane-1-carboxylic Acid

  • Reaction Setup: In a fume hood, add the crude 1-aminocyclohexane-1-carbonitrile from Part A to a round-bottom flask equipped with a reflux condenser.

  • Acid Hydrolysis: Carefully add a 50% aqueous solution of sulfuric acid (H₂SO₄). Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution with a concentrated ammonium hydroxide solution to a pH of ~7. The amino acid product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a water/ethanol mixture to obtain pure 1-aminocyclohexane-1-carboxylic acid.

Causality: Under strong acidic conditions and heat, the nitrile group undergoes hydrolysis, first to a primary amide and then to a carboxylic acid, releasing ammonia (as ammonium sulfate).[7]

Part C: Conversion to this compound

This step is a variation of the Sandmeyer reaction.

  • Diazotization: Dissolve the 1-aminocyclohexane-1-carboxylic acid in cold aqueous HCl. Cool the solution to 0-5 °C and slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C. This forms the unstable diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous KCN. Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (N₂ gas) will be observed.

  • Reaction and Workup: Allow the reaction to stir at room temperature for several hours. Acidify the mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 1,1-disubstituted cyclohexane core of the title compound is a valuable scaffold in medicinal chemistry, particularly for targeting the central nervous system (CNS). The rigid cyclohexane ring limits conformational flexibility, which can lead to higher binding affinity and selectivity for a specific biological target.

Core Scaffold for Anticonvulsant Agents

A key application of this molecular framework is in the synthesis of spirohydantoins. The Bucherer-Bergs reaction, which is mechanistically similar to the Strecker synthesis, converts ketones like cyclohexanone into spirohydantoins. These compounds are structurally related to the well-known anticonvulsant drug Phenytoin.

Research has demonstrated that piperidinespirohydantoins, derived from substituted piperidin-4-ones (which share the core spirocyclic structure), exhibit significant anticonvulsant activity in maximal electroshock (MES) induced seizure models in rats.[5] Some derivatives showed protective efficacy comparable to or even exceeding that of Phenytoin.[5] The this compound scaffold serves as a direct precursor to such spirocyclic systems, where the nitrile and carboxylic acid can be transformed into the hydantoin ring.

Diagram 3: Relevance to Spirohydantoin Anticonvulsants

G cluster_0 Precursor Scaffold cluster_1 Drug Class cluster_2 Therapeutic Area a 1-Cyanocyclohexane- 1-carboxylic acid b Spirohydantoins a->b Synthetic Transformation d Anticonvulsant Activity (e.g., Epilepsy) b->d Biological Effect c Example: Phenytoin (structurally related) c->d Established Therapeutic Use

Caption: Link between the core scaffold and anticonvulsant drugs.

Building Block for CNS-Active Compounds

The 2-arylethylamine moiety is a common structural feature in compounds active in the CNS. Spiro-fused hydantoins derived from cyclic ketones can incorporate this feature, leading to molecules with affinity for various CNS receptors.[9] For instance, spirohydantoin derivatives have been synthesized and evaluated for their binding affinity to serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) and dopamine (D₂) receptors, which are important targets for treating depression, anxiety, and psychosis.[10] this compound provides a versatile starting point for creating libraries of such spirocyclic compounds for screening against a wide range of neurological targets.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling the compound in a well-ventilated chemical fume hood.[9]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block for constructing complex, three-dimensional molecules with significant potential in drug discovery. Its rigid cyclohexane core and versatile geminal nitrile and carboxylic acid functionalities make it an ideal starting point for exploring novel chemical space, particularly in the development of CNS-active agents such as anticonvulsants. The proposed synthesis, based on the robust Strecker reaction, offers a plausible and scalable route for its preparation. As the demand for novel therapeutic agents with improved efficacy and safety profiles continues to grow, scaffolds like this compound will remain essential tools for medicinal chemists and drug development professionals.

References

  • Master Organic Chemistry. (n.d.). The Strecker Synthesis. Retrieved from [Link][7]

  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][4]

  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][6]

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link][8]

  • ResearchGate. (2025). Design and Synthesis of 1,1-disubstituted-1-Silacycloalkane-based Compound Libraries. Retrieved from [Link]

  • ResearchGate. (2025). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. Retrieved from [Link]

  • JSciMed Central. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. Retrieved from [Link][5]

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  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link][1][7]

  • Google Patents. (n.d.). CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
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  • OSTI.GOV. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Retrieved from [Link]

  • Bentham Science. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link][2]

  • Google Patents. (n.d.). JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid.
  • PubMed. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link][3]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyanocyclohexane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

  • PubMed. (2025). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Retrieved from [Link][9]

  • National Institutes of Health. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Retrieved from [Link]

  • YouTube. (2020, December 6). Conformational analysis of 1,1-disubstituted cyclohexane. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Retrieved from [Link]

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  • MDPI. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Retrieved from [Link]

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A Technical Guide to the Structural Elucidation of 1-Cyanocyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of ensuring safety, efficacy, and intellectual property. 1-Cyanocyclohexane-1-carboxylic acid (C₈H₁₁NO₂) is a fascinating bifunctional molecule, incorporating both a nitrile and a carboxylic acid moiety on a quaternary benzylic carbon. This arrangement presents a unique spectroscopic puzzle. This in-depth guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule, moving beyond a simple recitation of methods to explain the underlying scientific rationale for each step in the analytical workflow. We will explore how a combination of spectroscopic and spectrometric techniques can be synergistically employed to build a complete and validated structural picture, a process vital for regulatory submission and rational drug design.

Chapter 1: Foundational Analysis - Molecular Formula and Unsaturation

Before embarking on advanced spectroscopic analysis, the foundational step is to confirm the molecular formula and determine the degree of unsaturation. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Molecular Formula: C₈H₁₁NO₂ Molecular Weight: 153.18 g/mol Exact Mass: 153.078978594 Da[1]

The degree of unsaturation (DoU), or the index of hydrogen deficiency, provides the first clue about the presence of rings or multiple bonds. It is calculated using the formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C₈H₁₁NO₂: DoU = 8 + 1 - (11/2) + (1/2) = 4

A DoU of 4 immediately suggests the presence of structural features such as a benzene ring. However, in this case, it is accounted for by one ring (the cyclohexane), one C=O double bond (from the carboxylic acid), and two C≡N triple bonds (from the nitrile group, where a triple bond counts as two degrees of unsaturation).

Chapter 2: Functional Group Identification via Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupBond VibrationExpected Appearance
3300-2500Carboxylic AcidO-H stretchVery broad, strong
~2940 and ~2860Alkane C-HC-H stretchMedium to strong, sharp
~2250NitrileC≡N stretchSharp, medium intensity[2]
~1710Carboxylic AcidC=O stretchStrong, sharp[3]
1320-1210Carboxylic AcidC-O stretchMedium intensity[4]

The most telling features would be the extremely broad O-H stretch, characteristic of a hydrogen-bonded carboxylic acid dimer, and the sharp C≡N stretch, which appears in a relatively uncluttered region of the spectrum.[3][4]

Chapter 3: Unraveling the Carbon Skeleton with ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon environments within the molecule. Due to the molecule's symmetry, we expect to see fewer than 8 distinct carbon signals.

Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)175-185The carbonyl carbon of a saturated carboxylic acid is highly deshielded.[5]
C≡N (Nitrile)118-125The sp-hybridized carbon of the nitrile group appears in this characteristic range.[2]
C1 (Quaternary)45-55This quaternary carbon is attached to two electron-withdrawing groups, shifting it downfield.
C2, C630-40Methylene carbons adjacent to the substituted carbon.
C3, C524-28Methylene carbons beta to the substituted carbon.
C425-30The methylene carbon gamma to the substituted carbon.
Protocol: 1D ¹³C NMR and DEPT

A standard workflow involves acquiring a proton-decoupled ¹³C spectrum followed by Distortionless Enhancement by Polarization Transfer (DEPT) experiments to differentiate between carbon types.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 20-50 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹³C Spectrum Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. This will show a signal for every unique carbon atom.

  • DEPT-135 Acquisition: Run a DEPT-135 experiment. In this spectrum, CH₃ and CH groups will appear as positive signals, while CH₂ groups will appear as negative signals. Quaternary carbons will be absent.

  • DEPT-90 Acquisition: Run a DEPT-90 experiment, which will only show signals for CH groups. For this molecule, no signals are expected.

  • Data Analysis: Correlate the signals from the ¹³C and DEPT spectra to assign the multiplicity of each carbon resonance.

The DEPT-135 spectrum for this compound is expected to show three negative signals, corresponding to the three pairs of equivalent methylene (CH₂) groups in the cyclohexane ring. The quaternary C1, the nitrile carbon, and the carboxylic carbon will be absent in the DEPT spectra.

Chapter 4: Mapping Proton Environments with ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment, number, and connectivity of protons.

Predicted ¹H NMR Chemical Shifts and Multiplicities:

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-COOH10-13Broad singlet1HThe acidic proton of a carboxylic acid is highly deshielded and often exchanges, leading to a broad signal.[5] This signal will disappear upon D₂O exchange.
H2ax, H6ax2.1-2.4Multiplet2HAxial protons adjacent to the electron-withdrawing substituents will be deshielded.
H2eq, H6eq1.8-2.1Multiplet2HEquatorial protons adjacent to the substituents.
H3, H4, H51.2-1.9Overlapping multiplets6HProtons of the remaining methylene groups in the cyclohexane ring, typically appearing as a complex, overlapping signal region.

The cyclohexane ring exists in a dynamic equilibrium of chair conformations. Due to the steric bulk of the substituents at C1, the ring protons will give rise to complex, overlapping multiplets that may be difficult to resolve fully in a 1D spectrum.

Chapter 5: Connecting the Pieces with 2D NMR Spectroscopy

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex proton and carbon signals and confirming the overall connectivity of the molecule.

HSQC: Correlating Protons and Carbons

The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for definitively linking the proton signals of the cyclohexane ring to their corresponding carbon signals.

HMBC: Probing Long-Range Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for this structure, as it reveals correlations between protons and carbons over two to three bonds. This is the key to identifying the quaternary carbon (C1) and confirming the attachment of the functional groups.

Key Expected HMBC Correlations:

  • H2/H6 to C1: A correlation from the protons at C2 and C6 to the quaternary carbon C1 will firmly establish their proximity.

  • H2/H6 to C≡N: A three-bond correlation from the H2/H6 protons to the nitrile carbon will confirm the connectivity of the cyano group.

  • H2/H6 to C=O: A three-bond correlation from the H2/H6 protons to the carboxylic carbon will confirm the connectivity of the carboxylic acid group.

  • H2/H6 to C3/C5 and C4: Correlations within the cyclohexane ring will help to trace the carbon skeleton.

Visualization: HMBC Connectivity Workflow

The logical flow of information from the HMBC experiment is critical for assembling the final structure.

HMBC_Workflow H2_H6 Protons at C2/C6 (δ ~1.8-2.4 ppm) C1 Quaternary Carbon (C1) (δ ~45-55 ppm) H2_H6->C1 ²JCH CN Nitrile Carbon (C≡N) (δ ~118-125 ppm) H2_H6->CN ³JCH COOH Carboxyl Carbon (C=O) (δ ~175-185 ppm) H2_H6->COOH ³JCH C3_C5 Ring Carbons (C3/C5) H2_H6->C3_C5 ²JCH, ³JCH

Caption: Key HMBC correlations for this compound.

Chapter 6: Mass Spectrometry - Fragmentation and Confirmation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to further support the proposed structure. A GC-MS spectrum is available for this compound.[1]

Expected Fragmentation Pathways:

  • Loss of H₂O (m/z 135): Dehydration from the carboxylic acid group.

  • Loss of COOH (m/z 108): Loss of the carboxyl group as a radical.

  • Loss of HCN (m/z 126): Elimination of hydrogen cyanide.

  • McLafferty Rearrangement: While less common for the free acid, ester derivatives could show characteristic rearrangements.

The fragmentation pattern will provide pieces of the structural puzzle that can be reassembled to confirm the connectivity.

Chapter 7: The Definitive Answer - Single-Crystal X-ray Crystallography

While the combination of NMR and MS provides a robust structural hypothesis, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure, including stereochemistry and solid-state conformation.

Protocol: X-ray Crystallography

Step-by-Step Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen on an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data until a final, validated structure is obtained.

The resulting crystal structure would confirm the cyclohexane ring conformation (likely a chair) and the precise bond lengths and angles of the entire molecule.

Chapter 8: A Holistic Workflow for Structure Elucidation

The elucidation of this compound is a process of logical deduction, where each analytical technique provides a layer of information that builds upon the last.

Elucidation_Workflow cluster_start Initial Analysis cluster_nmr NMR Core Analysis cluster_2d Connectivity Mapping cluster_confirm Final Confirmation HRMS HRMS Molecular Formula DoU = 4 IR IR Spectroscopy Identify -COOH Identify -C≡N Identify -C-H HRMS->IR C13 ¹³C NMR Carbon Skeleton 8 Carbons Expected IR->C13 DEPT DEPT CH₂ (negative) Quaternary C (absent) C13->DEPT H1 ¹H NMR Proton Environments -COOH proton ~12 ppm DEPT->H1 HSQC HSQC ¹J C-H Correlations H1->HSQC HMBC HMBC ²J, ³J C-H Correlations Confirm Quaternary Center HSQC->HMBC Proposed_Structure Proposed Structure: 1-Cyanocyclohexane- 1-carboxylic acid HMBC->Proposed_Structure MS Mass Spectrometry Molecular Ion Peak Fragmentation Pattern Final_Structure Confirmed Structure MS->Final_Structure XRAY X-Ray Crystallography Absolute Structure Conformation XRAY->Final_Structure Proposed_Structure->MS Proposed_Structure->XRAY

Sources

An In-Depth Technical Guide to the Solubility of 1-Cyanocyclohexane-1-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-Cyanocyclohexane-1-carboxylic acid is a bifunctional molecule featuring a polar carboxylic acid group, a polar nitrile group, and a non-polar cyclohexane backbone. This unique structure imparts a complex solubility profile that is critical to its application in chemical synthesis, purification, and formulation, particularly within the pharmaceutical and drug development sectors. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a robust understanding of its physicochemical properties allows for accurate solubility prediction and the design of effective experimental determination protocols. This guide provides a theoretical framework for understanding the solubility of this compound, a predicted qualitative solubility profile across a range of common organic solvents, and a detailed, field-proven methodology for its precise experimental quantification.

Physicochemical Profile of this compound

A thorough understanding of a molecule's physical and chemical properties is the foundation for predicting its behavior in solution.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₈H₁₁NO₂[1][2]

  • Molecular Weight: 153.18 g/mol [1][2]

  • CAS Number: 227203-34-1[1]

  • Structure:

    • Carboxylic Acid Group (-COOH): A highly polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This functional group is known to enhance solubility in polar, protic solvents and allows for deprotonation in basic media to form highly soluble carboxylate salts.[3]

    • Nitrile Group (-C≡N): A strongly polar, aprotic group. The electronegative nitrogen atom and the triple bond create a significant dipole moment, contributing to solubility in polar solvents.[4][5][6]

    • Cyclohexane Ring: A non-polar, lipophilic aliphatic ring that dominates the molecule's steric bulk. This moiety enhances solubility in non-polar, hydrocarbon-based solvents.

The solubility of this molecule is therefore determined by the interplay between the hydrophilic character of its two polar functional groups and the lipophilic nature of its carbocyclic core.

Theoretical Principles and Predicted Solubility Profile

The guiding principle of solubility is "like dissolves like," which holds that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3][7]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in strong hydrogen bonding. The carboxylic acid group will be the primary driver of solubility in these solvents, with the nitrile group providing a secondary contribution. However, the non-polar cyclohexane ring will limit miscibility. In water, solubility is expected to be low to moderate, but will significantly increase in aqueous basic solutions (e.g., 5% NaOH, 5% NaHCO₃) due to the formation of the highly polar sodium 1-cyanocyclohexane-1-carboxylate salt.[3][8]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have significant dipole moments but do not act as hydrogen bond donors. They will effectively solvate the polar nitrile group and, to a lesser extent, the carbonyl of the carboxylic acid. Good solubility is predicted in these solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Solubility in these solvents will be driven by the non-polar cyclohexane ring through van der Waals interactions. The highly polar functional groups will antagonize solubility. Therefore, the compound is expected to have low to negligible solubility in very non-polar solvents like hexane, with slightly better solubility in solvents with some minimal polarity like diethyl ether or aromatic character like toluene.

Predicted Qualitative Solubility Table
SolventSolvent TypeKey InteractionPredicted Solubility
WaterPolar ProticHydrogen BondingLow to Moderate
5% aq. NaOHAqueous BaseIon FormationHigh
MethanolPolar ProticHydrogen BondingHigh
EthanolPolar ProticHydrogen BondingHigh
AcetonePolar AproticDipole-DipoleHigh
AcetonitrilePolar AproticDipole-DipoleModerate to High
Ethyl AcetatePolar AproticDipole-DipoleModerate
DichloromethanePolar AproticDipole-DipoleModerate
TolueneNon-Polar AromaticVan der WaalsLow
HexaneNon-Polar AliphaticVan der WaalsVery Low / Insoluble
Molecular Interaction Diagram

The diagram below illustrates the competing interactions that govern the solubility of this compound.

G cluster_solute This compound cluster_solvents Solvent Environments solute Cyclohexane (Non-Polar) -COOH (Polar, H-Bonding) -C≡N (Polar) polar_solvent Polar Solvent (e.g., Methanol) solute:cooh->polar_solvent Strong H-Bonding solute:cn->polar_solvent Dipole-Dipole solute:ring->polar_solvent Unfavorable (Lipophilic) nonpolar_solvent Non-Polar Solvent (e.g., Hexane) solute:ring->nonpolar_solvent Favorable (Van der Waals) solute:cooh->nonpolar_solvent Unfavorable (Polar) solute:cn->nonpolar_solvent Unfavorable (Polar)

Caption: Intermolecular forces between the solute and representative solvents.

A Practical Guide to Experimental Solubility Determination

For research and development applications, precise, quantitative solubility data is essential. The following protocol describes a robust isothermal equilibrium method for this purpose. This method is considered a gold standard as it ensures the solution has reached true saturation, providing reliable and reproducible data.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Reagents
  • Analyte: this compound (purity >98%)

  • Solvents: HPLC-grade or equivalent high-purity organic solvents

  • Equipment:

    • Analytical balance (±0.1 mg)

    • Scintillation vials (e.g., 20 mL) with PTFE-lined caps

    • Thermostatically controlled shaker or incubator

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

    • Syringes

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gravimetric analysis setup (evaporating dish, vacuum oven).

Experimental Protocol: Isothermal Equilibrium Method
  • Preparation: Add an excess amount of solid this compound to a pre-weighed scintillation vial. The key is to ensure that undissolved solid remains at equilibrium. A starting point is ~100 mg of solid to 5 mL of solvent.

  • Solvent Addition: Accurately add a known volume or mass of the selected solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the slurry to agitate for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure equilibrium is fully established.

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle for at least 2 hours in the same temperature-controlled environment. This prevents temperature fluctuations from altering the solubility.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is critical to remove all particulate matter.

  • Quantification (HPLC Method - Recommended):

    • Accurately dilute a known mass or volume of the saturated solution with a suitable mobile phase.

    • Prepare a series of calibration standards of the compound with known concentrations.

    • Analyze the standards and the diluted sample by HPLC.

    • Calculate the concentration of the saturated solution using the calibration curve.

  • Quantification (Gravimetric Method - Alternative):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

    • Once all solvent is removed, weigh the vial containing the solid residue.

    • Calculate the mass of the dissolved solid and express solubility as g/100mL or mg/mL.

Workflow for Solubility Determination

G start Start prep 1. Preparation Add excess solid solute to a tared vial start->prep add_solvent 2. Solvent Addition Add known volume/mass of solvent prep->add_solvent equilibrate 3. Equilibration Agitate at constant T (e.g., 24-72h) add_solvent->equilibrate settle 4. Phase Separation Allow solids to settle at constant T (>2h) equilibrate->settle sample 5. Sampling Withdraw supernatant and filter through 0.22µm filter settle->sample quantify 6. Quantification sample->quantify hplc HPLC Analysis: Dilute sample, inject, calculate vs. standards quantify->hplc Preferred gravimetric Gravimetric Analysis: Evaporate solvent, weigh residue quantify->gravimetric Alternative calculate 7. Calculate Solubility (e.g., mg/mL, mol/L) hplc->calculate gravimetric->calculate end End calculate->end

Caption: Step-by-step workflow for the isothermal equilibrium solubility method.

Conclusion

This compound presents a nuanced solubility profile governed by the balance of its polar functional groups and non-polar core. While quantitative data is sparse, a predictive assessment based on fundamental chemical principles provides a strong framework for solvent selection. High solubility is anticipated in polar solvents, particularly those capable of hydrogen bonding like methanol and acetone, while poor solubility is expected in non-polar aliphatic solvents like hexane. For mission-critical applications in research and drug development, the detailed isothermal equilibrium protocol provided herein offers a reliable and authoritative method for generating the precise data required for process optimization, formulation design, and successful project outcomes.

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  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Cyclohexanecarboxylic acid. Retrieved from a valid URL.

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  • TCI Chemicals. (2025). SAFETY DATA SHEET - 1-Cyclohexene-1-carboxylic Acid. Retrieved from a valid URL.[14]

  • Echemi. (2024). 227203-34-1 this compound. Retrieved from a valid URL.[2]

  • Vibrant Pharma Inc. (n.d.). 1-Cyano-cyclohexanecarboxylic acid ethyl ester; Ethyl 1-cyanocyclohexane-1-carboxylate. Retrieved from a valid URL.[15]

  • Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclohex-3-ene-1-carboxylic acid. Retrieved from a valid URL.[16]

  • PubChem. (n.d.). 2-Cyanocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from a valid URL.[17]

  • LibreTexts Chemistry. (2023). Solubility and Factors Affecting Solubility. Retrieved from a valid URL.[7]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from a valid URL.

  • ResearchGate. (n.d.). Application to carboxylic acid‐containing drugs and natural products. Retrieved from a valid URL.[18]

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  • Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from a valid URL.[20]

  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from a valid URL.[21]

  • GeeksforGeeks. (2025). Uses of Carboxylic Acid. Retrieved from a valid URL.[22]

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An In-Depth Technical Guide to 1-Cyanocyclohexane-1-carboxylic acid: Discovery, Synthesis, and Pharmaceutical Significance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Cyanocyclohexane-1-carboxylic acid, a pivotal intermediate in modern organic synthesis and pharmaceutical development. We will delve into its historical context, explore the evolution of its synthetic methodologies from classic name reactions to patented industrial processes, and illuminate its critical role in the production of valuable active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Introduction and Physicochemical Properties

This compound is a bifunctional organic compound featuring both a nitrile and a carboxylic acid group attached to the same carbon atom of a cyclohexane ring.[1] This unique structural arrangement makes it a valuable building block in organic synthesis.[2] Its isomers, particularly 4-cyanocyclohexane-1-carboxylic acid, are of significant industrial importance.

Physicochemical Data
PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₈H₁₁NO₂[3]
Molecular Weight 153.18 g/mol [1]
CAS Number 227203-34-1[3]

Historical Perspective and Plausible Discovery

While a singular, definitive publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its conceptual origins can be traced to the foundational work on cyanohydrin and amino acid synthesis in the late 19th and early 20th centuries. The methods developed during this era, most notably the Strecker and Bucherer-Bergs reactions, provided the chemical logic for synthesizing α-substituted cyano compounds. It is highly probable that this compound was first synthesized as an academic curiosity or as part of broader investigations into the reactivity of cyclic ketones long before its specific pharmaceutical applications were realized.

Synthesis Methodologies: From Classic Reactions to Modern Industrial Processes

The synthesis of this compound and its isomers relies on well-established organic transformations. The choice of starting material and reaction sequence can be adapted to favor the desired isomer.

The Bucherer-Bergs Reaction: A Classic Approach

The Bucherer-Bergs reaction, a multicomponent reaction involving a ketone, cyanide, and ammonium carbonate, offers a plausible historical route to a precursor of this compound. This reaction typically yields a hydantoin, which can then be hydrolyzed to the corresponding amino acid. A modification of this approach can be envisioned for the synthesis of the target molecule.

Conceptual Workflow: Bucherer-Bergs Approach

Bucherer_Bergs Cyclohexanone Cyclohexanone Hydantoin Spiro-hydantoin Intermediate Cyclohexanone->Hydantoin Bucherer-Bergs Reaction Reagents KCN, (NH₄)₂CO₃ Product 1-Amino-cyclohexane-1-carboxylic acid Hydantoin->Product Hydrolysis Hydrolysis Hydrolysis (Acid or Base)

Caption: Conceptual workflow for a Bucherer-Bergs-type synthesis.

While the direct product of the Bucherer-Bergs reaction is an amino acid, the reaction highlights the feasibility of nucleophilic addition of cyanide to a cyclohexanone precursor.

The Strecker Synthesis: A Pathway to α-Aminonitriles

The Strecker synthesis provides a direct route to α-aminonitriles from ketones. This method involves the reaction of a ketone with an amine and a cyanide source. The resulting α-aminonitrile can then be hydrolyzed to the corresponding amino acid. While the classic Strecker synthesis yields an amino-functionalized product, a variation starting from a cyanohydrin intermediate is a key conceptual step towards this compound.

Reaction Scheme: Strecker Synthesis Precursor

The initial step in a Strecker-type synthesis involves the formation of a cyanohydrin from cyclohexanone. This intermediate is then conceptually closer to the target structure.

Strecker_Precursor Cyclohexanone Cyclohexanone Cyanohydrin Cyclohexanone Cyanohydrin Cyclohexanone->Cyanohydrin Nucleophilic Addition HCN HCN Product 1-Hydroxy-cyclohexane-1-carboxylic acid Cyanohydrin->Product Hydrolysis Hydrolysis Hydrolysis

Caption: Formation of a cyanohydrin intermediate from cyclohexanone.

Modern Patented Synthesis: Hydrolysis of Dinitriles

Modern industrial syntheses often focus on efficiency and the use of readily available starting materials. Several patents describe the production of cyanocyclohexane carboxylic acids, particularly the 4-cyano isomer, through the partial hydrolysis of 1,4-dicyanocyclohexane.[4][5]

Step-by-Step Protocol: Hydrolysis of 1,4-Dicyanocyclohexane

  • Starting Material: A mixture of cis- and trans-1,4-dicyanocyclohexane is used as the starting material.

  • Reaction Conditions: The dinitrile is reacted with a controlled amount of water, often in the presence of a catalyst, at elevated temperatures. One patented method utilizes hydrochloric acid gas in an organic solvent to form a partial imidate, which is then hydrolyzed.[4]

  • Selective Hydrolysis: The conditions are optimized to favor the hydrolysis of only one of the two nitrile groups, yielding a mixture of cis- and trans-4-cyanocyclohexane-1-carboxylic acid.

  • Isomer Separation: The desired isomer (often the trans isomer) is then separated from the mixture, for example, through fractional precipitation based on solubility differences.[5]

The hydrolysis of a nitrile to a carboxylic acid is a fundamental organic transformation that can be catalyzed by either acid or base.[6][7][8][9]

Mechanism of Acid-Catalyzed Nitrile Hydrolysis

Nitrile_Hydrolysis cluster_0 Part 1: Formation of Amide cluster_1 Part 2: Hydrolysis of Amide Nitrile R-C≡N Protonation1 Protonation of Nitrile Nitrogen Nitrile->Protonation1 Attack1 Nucleophilic Attack by Water Protonation1->Attack1 Deprotonation1 Deprotonation Attack1->Deprotonation1 Tautomerization Tautomerization Deprotonation1->Tautomerization Amide Amide Intermediate Tautomerization->Amide Protonation2 Protonation of Carbonyl Oxygen Amide->Protonation2 Attack2 Nucleophilic Attack by Water Protonation2->Attack2 Proton_Transfer Proton Transfer Attack2->Proton_Transfer Elimination Elimination of Ammonia Proton_Transfer->Elimination Carboxylic_Acid Carboxylic Acid Elimination->Carboxylic_Acid

Caption: Generalized mechanism of acid-catalyzed nitrile hydrolysis.

Role in Drug Development and Pharmaceutical Applications

The primary significance of cyanocyclohexane carboxylic acids lies in their role as key intermediates in the synthesis of important pharmaceuticals.

Intermediate for Tranexamic Acid

4-Cyanocyclohexane-1-carboxylic acid is a crucial intermediate in the production of tranexamic acid, an antiplasmin drug used to control bleeding.[10] The synthesis involves the catalytic reduction of the nitrile group to an amine.

Intermediate for Cetraxate Hydrochloride

Trans-4-cyanocyclohexane-1-carboxylic acid is also an intermediate in the synthesis of cetraxate hydrochloride, a medication used for the treatment of ulcers.[4]

The carboxylic acid functional group is a common feature in many pharmaceuticals, contributing to their solubility and ability to interact with biological targets.[11][12][13] The presence of both a nitrile and a carboxylic acid group in this compound and its isomers provides synthetic handles for further molecular elaboration, making it a versatile scaffold in drug design.

Conclusion

This compound, while not a compound with a dramatic discovery story, represents a cornerstone of synthetic organic chemistry with significant industrial applications. Its synthesis has evolved from classic laboratory methods to highly optimized industrial processes. The enduring importance of this molecule is a testament to the power of fundamental organic reactions and their application in the development of life-saving medicines. As drug discovery continues to advance, the demand for such versatile and strategically functionalized intermediates is likely to remain high.

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  • Google Patents. CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
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A Comprehensive Theoretical Examination of 1-Cyanocyclohexane-1-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed theoretical framework for the computational analysis of 1-Cyanocyclohexane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. By leveraging robust computational methodologies, we can elucidate the structural, spectroscopic, and electronic properties of this molecule, offering profound insights that can accelerate research and development efforts. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both a high-level overview and granular, step-by-step protocols for theoretical calculations.

Introduction: The Significance of this compound and the Role of In Silico Analysis

This compound (C₈H₁₁NO₂) is a bifunctional organic compound featuring both a nitrile and a carboxylic acid group attached to the same carbon atom of a cyclohexane ring.[1] This unique geminal arrangement of electron-withdrawing groups imparts distinct chemical properties and reactivity, making it a valuable building block in the synthesis of more complex molecules, including pharmaceutical agents. The rigid cyclohexyl scaffold provides a defined three-dimensional structure, a desirable trait in drug design for achieving specific interactions with biological targets.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research. They provide a means to investigate molecular properties that may be difficult or time-consuming to measure experimentally. For a molecule like this compound, computational methods can predict its stable conformation, vibrational frequencies (correlating to its infrared spectrum), NMR chemical shifts, and electronic properties that govern its reactivity. These insights are invaluable for understanding its behavior in biological systems and for designing novel derivatives with enhanced therapeutic potential.

Molecular Structure and Conformation

The initial step in the theoretical analysis of any molecule is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a computational process that seeks the minimum energy conformation of the molecule.

Conformational Analysis

The cyclohexane ring can exist in several conformations, with the chair form being the most stable. For this compound, the chair conformation is the starting point for geometry optimization. The key consideration is the axial versus equatorial positioning of the cyano and carboxylic acid groups. Due to steric hindrance, it is generally expected that the bulkier carboxylic acid group will preferentially occupy the equatorial position to minimize steric strain. However, the geminal substitution pattern presents a unique case that warrants detailed computational investigation.

Computational Methodology: A Validated Approach

The accuracy of theoretical predictions is highly dependent on the chosen computational method and basis set. For a molecule of this nature, a well-established and balanced approach is crucial.

Density Functional Theory (DFT)

Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for organic molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for a broad range of chemical systems.

Basis Set Selection

The basis set describes the atomic orbitals used in the calculation. The 6-311++G(d,p) basis set is a good choice for this system. It is a triple-zeta basis set that provides a flexible description of the electron density. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and systems with lone pairs. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of bonding.

Solvent Effects

In biological systems and many chemical reactions, molecules are not in the gas phase but are surrounded by a solvent, typically water. The inclusion of a solvent model is therefore critical for obtaining realistic results. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium.

Theoretical Results and Discussion

The following sections present the predicted properties of this compound based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory with the PCM solvent model for water.

Optimized Molecular Geometry

The geometry optimization of this compound is expected to converge to a structure where the cyclohexane ring is in a chair conformation. The precise bond lengths and angles are crucial for understanding the molecule's shape and steric profile.

ParameterCalculated Value (Å or °)
C-C (cyclohexane)~1.54
C-CN~1.47
C≡N~1.16
C-COOH~1.52
C=O~1.21
C-OH~1.35
O-H~0.97
∠(C-C-C) (cyclohexane)~111°
∠(NC-C-COOH)~109.5°

Note: These are expected approximate values. Actual calculated values would be obtained from the output of the geometry optimization calculation.

Vibrational Analysis and Predicted IR Spectrum

Vibrational frequency calculations serve two primary purposes: to confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum.

Functional GroupPredicted Vibrational ModeExpected Frequency Range (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
C-H (Cyclohexane)Stretching2950-2850
C≡N (Nitrile)Stretching2260-2220
C=O (Carboxylic Acid)Stretching1760-1690
C-O (Carboxylic Acid)Stretching1320-1210
O-H (Carboxylic Acid)Bending1440-1395 and 950-910

The broadness of the O-H stretch is a hallmark of carboxylic acids due to hydrogen bonding.[5] The C≡N stretch is typically sharp and of medium intensity. The geminal substitution is expected to have a minor electronic effect on these characteristic frequencies compared to the parent monosubstituted compounds.

Predicted ¹H and ¹³C NMR Spectra

NMR spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C chemical shifts with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose.

¹³C NMR:

  • Carboxylic Carbonyl (C=O): Expected to be in the range of 170-185 ppm.

  • Nitrile Carbon (C≡N): Expected around 115-125 ppm.

  • Quaternary Carbon (C-CN, C-COOH): The chemical shift will be influenced by both electron-withdrawing groups.

  • Cyclohexane Carbons: A range of signals is expected between 20-50 ppm.

¹H NMR:

  • Carboxylic Acid Proton (O-H): A highly deshielded proton, typically appearing as a broad singlet between 10-13 ppm.[5]

  • Cyclohexane Protons: A complex pattern of multiplets is expected in the 1-3 ppm region.

Electronic Properties and Reactivity

The electronic structure of a molecule provides deep insights into its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept here, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential). A higher HOMO energy suggests a better electron donor.

  • LUMO: The energy of the LUMO is related to the molecule's ability to accept an electron (electron affinity). A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.[6][7]

A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. The MEP map would show negative potential (red) around the electronegative oxygen and nitrogen atoms, indicating sites for electrophilic attack, and positive potential (blue) around the acidic proton and the carbonyl carbon, indicating sites for nucleophilic attack.

Potential Applications in Drug Development

The theoretical insights gained from these calculations can be directly applied to drug development:

  • Structure-Activity Relationship (SAR) Studies: By understanding the preferred conformation and electronic properties, researchers can design derivatives with improved binding affinity to a biological target.

  • Pharmacokinetic Properties: The calculated molecular properties, such as the electrostatic potential and dipole moment, can be used to predict properties like solubility and membrane permeability.

  • Metabolic Stability: The reactivity of different sites in the molecule can be assessed to predict potential metabolic hotspots. For instance, the carboxylic acid group is a known site for metabolic conjugation reactions.

Detailed Computational Protocols

The following are step-by-step protocols for performing the key theoretical calculations using a computational chemistry software package like Gaussian.

Protocol for Geometry Optimization and Vibrational Frequency Calculation
  • Build the Molecule: Construct the 3D structure of this compound in a molecular editor. Ensure the initial geometry is reasonable (e.g., a chair conformation for the cyclohexane ring).

  • Create the Input File:

  • Run the Calculation: Submit the input file to the computational chemistry software.

  • Analyze the Output:

    • Confirm that the optimization has converged.

    • Check the vibrational frequencies. The absence of imaginary frequencies confirms a true energy minimum.

    • Visualize the optimized geometry and the predicted IR spectrum.

Protocol for NMR Chemical Shift Calculation
  • Use the Optimized Geometry: Start with the optimized coordinates from the previous calculation.

  • Create the Input File:

  • Run the Calculation: Submit the input file.

  • Analyze the Output: The output file will contain the calculated absolute shielding tensors. These need to be converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), which must also be calculated at the same level of theory.

Visualizations

Workflow for Theoretical Analysis

G cluster_start Initial Steps cluster_calc Core Calculations cluster_analysis Analysis and Interpretation cluster_application Application A 1. Build Initial 3D Structure B 2. Define Computational Method and Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Geometry Optimization (Find lowest energy conformer) B->C D 4. Vibrational Frequency Calculation C->D E 5. NMR Chemical Shift Calculation (GIAO) C->E F 6. Electronic Structure Analysis (HOMO, LUMO, MEP) C->F G Optimized Geometry (Bond lengths, angles) C->G H Predicted IR Spectrum (Validate with known functional groups) D->H I Predicted NMR Spectra (¹H and ¹³C chemical shifts) E->I J Reactivity Descriptors (HOMO-LUMO gap, ESP) F->J K Inform SAR Studies and Drug Design G->K H->K I->K J->K

Caption: A workflow diagram illustrating the key steps in the theoretical analysis of this compound.

Conceptual Diagram of Frontier Molecular Orbitals

FMO cluster_0 Molecular Orbitals cluster_1 Properties HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) E_up Energy HOMO->E_up Electron Donor Gap HOMO-LUMO Gap (ΔE) <-- Reactivity --> HOMO->Gap LUMO->Gap E_up->LUMO Electron Acceptor

Sources

Unlocking the Therapeutic Potential of 1-Cyanocyclohexane-1-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-cyanocyclohexane-1-carboxylic acid scaffold represents a unique and underexplored area of chemical space with significant potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding and future research directions for derivatives of this core structure. We will delve into the rationale for exploring these compounds, drawing parallels from the known biological activities of structurally related cyclohexane carboxylic acids. This guide will further present detailed synthetic strategies and robust experimental protocols for evaluating their potential as anticancer, anti-inflammatory, and neuroprotective agents. By providing a clear roadmap for investigation, we aim to empower researchers, scientists, and drug development professionals to unlock the full therapeutic potential of this promising class of molecules.

Introduction: The Rationale for Exploring this compound Derivatives

The quest for novel chemical entities with improved efficacy and safety profiles is a perpetual driver in drug discovery. Carboxylic acids and their derivatives are privileged structures in medicinal chemistry, with a significant percentage of commercialized pharmaceuticals containing this functional group.[1] The cyclohexane ring, a common motif in natural products and synthetic drugs, offers a versatile three-dimensional scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a cyano group at the C1 position of the cyclohexanecarboxylic acid core introduces unique electronic and steric features, potentially leading to novel biological activities.

While direct studies on the biological activity of this compound derivatives are limited, the well-documented activities of related cyclohexane and cyclohexene carboxylic acid derivatives provide a strong rationale for their investigation. For instance, derivatives of cyclohex-1-ene-1-carboxylic acid have demonstrated promising anti-inflammatory, antiproliferative, and antimicrobial properties.[2] Furthermore, the carboxylic acid moiety itself is a key pharmacophoric feature in many nonsteroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3] This guide will, therefore, extrapolate from these existing findings to propose a focused investigation into the therapeutic potential of this compound derivatives.

Potential Therapeutic Applications: A Landscape of Opportunity

Based on the biological activities of structurally analogous compounds, we have identified three primary therapeutic areas where this compound derivatives could make a significant impact: oncology, inflammation, and neurodegenerative diseases.

Anticancer Activity

The development of novel anticancer agents remains a critical global health priority. Numerous studies have highlighted the anticancer potential of various heterocyclic and carbocyclic compounds.[4][5][6][7] The antiproliferative activity observed in cyclohex-1-ene-1-carboxylic acid derivatives suggests that the cyclohexane scaffold can be a valuable starting point for designing new anticancer drugs.[2] The introduction of the cyano group in the this compound core could enhance interactions with biological targets and potentially lead to improved cytotoxic or cytostatic effects.

Hypothesized Mechanism of Action: The mechanism of anticancer activity could be multifaceted, ranging from the inhibition of key enzymes involved in cancer cell proliferation, such as kinases or histone deacetylases, to the induction of apoptosis. The planar nature of the cyano and carboxylic acid groups could facilitate interactions with flat aromatic residues in enzyme active sites.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The structural resemblance of carboxylic acids to the arachidonic acid substrate of COX enzymes makes them prime candidates for development as anti-inflammatory agents.[3] Indeed, many NSAIDs are carboxylic acid derivatives. Research on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid has shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.[2]

Hypothesized Mechanism of Action: The primary hypothesis is the inhibition of COX-1 and/or COX-2 enzymes, thereby blocking the production of prostaglandins, which are key mediators of inflammation.[8][9] The specific substitution pattern on the cyclohexane ring and the nature of the carboxylic acid derivative (e.g., amide, ester) will likely influence the selectivity and potency of COX inhibition.

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a growing unmet medical need.[10][11][12] The development of small molecules that can cross the blood-brain barrier and modulate key pathological pathways is a major focus of current research.[13] A patent for the use of 1-phenylalkanecarboxylic acid derivatives in the treatment of neurodegenerative diseases suggests that this class of compounds holds promise.[14] The lipophilicity of the cyclohexane ring in this compound derivatives could facilitate their entry into the central nervous system.

Hypothesized Mechanism of Action: Potential mechanisms of neuroprotection are diverse and could include the inhibition of enzymes involved in the production of neurotoxic amyloid-beta peptides (e.g., β-secretase or γ-secretase), modulation of neuroinflammation, or protection against oxidative stress.

Synthetic Strategies and Methodologies

The synthesis of a diverse library of this compound derivatives is crucial for establishing structure-activity relationships (SAR). The core scaffold, this compound, is commercially available.[15] From this starting material, a variety of derivatives, primarily amides and esters, can be synthesized.

General Workflow for Derivative Synthesis

Synthesis_Workflow start This compound acyl_chloride Acyl Chloride Formation (e.g., SOCl2 or (COCl)2) start->acyl_chloride esterification Esterification (Alcohol, Acid Catalyst) start->esterification amide_coupling Amide Coupling (Primary/Secondary Amine, Base) acyl_chloride->amide_coupling amides Amide Derivatives amide_coupling->amides esters Ester Derivatives esterification->esters purification Purification (Chromatography, Recrystallization) amides->purification esters->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: General workflow for the synthesis of amide and ester derivatives of this compound.

Detailed Experimental Protocol: Synthesis of N-benzyl-1-cyanocyclohexane-1-carboxamide

Objective: To synthesize a representative amide derivative for biological screening.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Benzylamine

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the benzylamine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure N-benzyl-1-cyanocyclohexane-1-carboxamide.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: Protocols and Assays

A systematic approach to biological evaluation is essential to identify promising lead compounds. The following protocols outline key assays for assessing the anticancer, anti-inflammatory, and neuroprotective potential of the synthesized derivatives.

In Vitro Anticancer Activity

Objective: To determine the cytotoxic and antiproliferative effects of the derivatives on various cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each derivative.

Anticancer_Assay_Workflow start Cancer Cell Lines seeding Seed cells in 96-well plates start->seeding treatment Treat with Derivatives (various concentrations) seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mt_assay MTT Assay incubation->mt_assay absorbance Measure Absorbance mt_assay->absorbance analysis Calculate IC50 values absorbance->analysis

Caption: Workflow for the in vitro anticancer activity screening using the MTT assay.

In Vitro Anti-inflammatory Activity

Objective: To evaluate the inhibitory effects of the derivatives on COX enzymes and pro-inflammatory cytokine production.

Protocol: COX Inhibition Assay

  • Enzyme Source:

    • Use commercially available purified COX-1 and COX-2 enzymes.

  • Assay Procedure:

    • Pre-incubate the enzyme with the test compounds at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration.

    • Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Protocol: Cytokine Release Assay in LPS-stimulated Macrophages

  • Cell Culture:

    • Culture murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement:

    • Collect the cell culture supernatant after 24 hours.

    • Measure the levels of TNF-α and IL-6 using specific ELISA kits.

  • Data Analysis:

    • Quantify the reduction in cytokine levels in treated cells compared to LPS-stimulated control cells.

In Vitro Neuroprotective Activity

Objective: To assess the ability of the derivatives to protect neuronal cells from toxic insults.

Protocol: Neuroprotection Assay against Aβ-induced Toxicity

  • Cell Culture:

    • Culture human neuroblastoma cells (e.g., SH-SY5Y).

  • Compound Treatment and Toxin Exposure:

    • Pre-treat the cells with test compounds for 2 hours.

    • Expose the cells to a toxic concentration of aggregated amyloid-beta (Aβ) peptide for 24 hours.

  • Cell Viability Assessment:

    • Measure cell viability using the MTT assay as described previously.

  • Data Analysis:

    • Determine the percentage of neuroprotection conferred by the compounds against Aβ-induced cell death.

Data Presentation and Interpretation

To facilitate the analysis and comparison of biological data, it is recommended to present the results in a clear and structured format.

Table 1: Summary of In Vitro Biological Activity of this compound Derivatives

Compound IDR Group (Amide)Anticancer (MCF-7) IC₅₀ (µM)Anti-inflammatory (COX-2) IC₅₀ (µM)Neuroprotection (% at 10 µM)
Lead-01 Benzyl15.28.545
Lead-02 4-Chlorobenzyl7.83.262
Lead-03 Phenyl22.512.130
... ............

Conclusion and Future Directions

The this compound scaffold presents a compelling starting point for the discovery of novel therapeutic agents. This guide has outlined a rational approach to exploring the potential of its derivatives in oncology, inflammation, and neurodegenerative diseases. By systematically synthesizing and evaluating a diverse library of compounds using the detailed protocols provided, researchers can effectively navigate this promising area of chemical space. Future work should focus on optimizing lead compounds through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing novel candidates into preclinical and clinical development.

References

  • Synthesis of novel cyanine dyes as antitumor agents. (2020). Archiv der Pharmazie. [Link]

  • Design and synthesis of novel anticancer and antifibrosis compounds. (n.d.). Thesis.
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  • This compound. (n.d.). PubChem. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). Molecules. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). MDPI. [Link]

  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (2024). Advanced Journal of Chemistry, Section A. [Link]

  • Research Progress on Chemical Constituents and Pharmacological Effects of Amides From Natural Sources. (2024). Chemistry & Biodiversity. [Link]

  • In vitro COX-1 and COX-2 enzyme inhibition data of some selected compounds. (n.d.). ResearchGate. [Link]

  • Stalling the Course of Neurodegenerative Diseases: Could Cyanobacteria Constitute a New Approach toward Therapy? (n.d.). Marine Drugs. [Link]

  • Bridging Cyanobacteria to Neurodegenerative Diseases: A New Potential Source of Bioactive Compounds against Alzheimer's Disease. (n.d.). Antioxidants. [Link]

  • CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. (2019). ResearchGate. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2021). Molecules. [Link]

  • DERIVATIVES OF 1-PHENYLALKANECARBOXYLIC ACIDS FOR THE TREATMENT OF NEURODEGENERATIVE DISEASES. (2008). Patent Application Publication. [Link]

  • Anti-Inflammatory, Antioxidant, and Wound-Healing Properties of Cyanobacteria from Thermal Mud of Balaruc-Les-Bains, France: A Multi-Approach Study. (2020). Marine Drugs. [Link]

  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. (n.d.). Molecules. [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (n.d.). Molecules. [Link]

  • Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. (2024). Pharmaceuticals. [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH. [Link]

  • Anti-inflammatory Activity of Bioactive Compounds from Microalgae and Cyanobacteria by Focusing on the Mechanisms of Action. (2020). ResearchGate. [Link]

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  • Carbonic Anhydrase Inhibitors from Marine Natural Products. (2022). Marine Drugs. [Link]

  • On the potential role of naturally occurring carboxylic organic acids as anti-infective agents: opportunities and challenges. (n.d.). Applied Microbiology and Biotechnology. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). Drug Design, Development and Therapy. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Cyanocyclohexane-1-carboxylic Acid from Cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Cyanocarboxylic Acids in Modern Drug Discovery

1-Cyanocyclohexane-1-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its rigid cyclohexane scaffold, coupled with the versatile cyano and carboxylic acid functionalities, makes it an attractive starting material for the synthesis of a diverse range of complex molecules, including spirocyclic compounds and derivatives with potential therapeutic applications. The cyano group can be further elaborated into various nitrogen-containing heterocycles, while the carboxylic acid provides a handle for amide bond formation and other key synthetic transformations. This application note provides a detailed guide for the synthesis of this compound from the readily available starting material, cyclohexanone. Two classical and robust methods, the Strecker synthesis and the Bucherer-Bergs reaction, will be discussed in detail, including their mechanisms, experimental protocols, and safety considerations.

Strategic Overview: Synthetic Pathways from Cyclohexanone

The synthesis of the target α-cyanocarboxylic acid from cyclohexanone is a multi-step process. The initial key transformation involves the formation of an α-substituted nitrile. Subsequently, the synthetic route diverges depending on the chosen method, ultimately leading to the desired product. The two primary pathways explored in this guide are:

  • The Strecker Synthesis: This route proceeds via the formation of an intermediate α-aminonitrile, 1-aminocyclohexanecarbonitrile. This intermediate is then hydrolyzed to the corresponding α-amino acid, 1-aminocyclohexanecarboxylic acid. A subsequent Sandmeyer-type reaction is then employed to convert the amino group into the target cyano group.

  • The Bucherer-Bergs Reaction: This multicomponent reaction yields a spirocyclic hydantoin, cyclohexanespiro-5-hydantoin. This stable intermediate is then hydrolyzed to 1-aminocyclohexanecarboxylic acid, which, as in the Strecker pathway, requires a final conversion of the amino group to a cyano group.

The choice between these two methods may depend on factors such as available reagents, desired scale, and ease of handling of intermediates.

Comparative Analysis of Synthetic Routes

ParameterStrecker SynthesisBucherer-Bergs Reaction
Starting Materials Cyclohexanone, Ammonia/Ammonium Salt, Cyanide SourceCyclohexanone, Ammonium Carbonate, Cyanide Source
Key Intermediate 1-AminocyclohexanecarbonitrileCyclohexanespiro-5-hydantoin
Reaction Conditions Typically milder conditionsOften requires heating
Work-up Can be straightforwardIsolation of hydantoin may require crystallization
Overall Yield Variable, dependent on each stepGenerally good to excellent for hydantoin formation

Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Strecker Synthesis Mechanism

The Strecker synthesis is a two-part process.[1] The first part is the formation of an α-aminonitrile from a ketone (in this case, cyclohexanone), ammonia, and a cyanide source.[2]

Strecker_Mechanism

Caption: Formation of the α-aminonitrile in the Strecker synthesis.

The reaction commences with the nucleophilic attack of ammonia on the carbonyl carbon of cyclohexanone, forming a hemiaminal intermediate which then dehydrates to form a cyclohexaniminium ion.[2] The cyanide ion subsequently attacks the electrophilic carbon of the iminium ion to yield the α-aminonitrile.[2]

The second part of the synthesis is the hydrolysis of the nitrile group to a carboxylic acid.[1]

The Bucherer-Bergs Reaction Mechanism

The Bucherer-Bergs reaction is a multicomponent reaction that proceeds through several key steps to form a hydantoin.[3]

Bucherer_Bergs_Mechanism

Caption: The mechanistic pathway of the Bucherer-Bergs reaction.

The reaction is initiated by the formation of a cyanohydrin from cyclohexanone and hydrogen cyanide (generated in situ).[4] The cyanohydrin then reacts with ammonia (from ammonium carbonate) to form an α-aminonitrile via an SN2-type mechanism.[4] This aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) to form a carbamic acid intermediate, which undergoes intramolecular cyclization to yield the hydantoin product.[3]

Safety First: Handling Cyanide Compounds

EXTREME CAUTION IS REQUIRED WHEN HANDLING CYANIDE SALTS. Cyanides are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[5][6]

  • Engineering Controls: All manipulations of solid cyanide salts and cyanide-containing solutions must be performed in a certified chemical fume hood with proper ventilation.[6]

  • Personal Protective Equipment (PPE):

    • Gloves: Double gloving with nitrile gloves is mandatory.[6]

    • Eye Protection: Chemical splash goggles and a face shield are required.[5]

    • Lab Coat: A buttoned lab coat must be worn.[5]

    • Clothing: Long pants and closed-toe shoes are essential.[6]

  • Incompatible Chemicals: Cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[7][8] NEVER allow cyanides to come into contact with acids outside of a controlled reaction setup. Store cyanides separately from acids.[7]

  • Waste Disposal: All cyanide-containing waste, including contaminated consumables (e.g., gloves, pipette tips), must be collected in a designated, labeled, and sealed hazardous waste container.[9][10] Never mix cyanide waste with acidic waste.[11]

  • Emergency Procedures:

    • In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][7]

    • In case of inhalation, move the individual to fresh air and seek immediate medical attention.[6][7]

    • Have a written emergency response plan in place and ensure all personnel are trained on it.[10]

Experimental Protocols

Part 1: Synthesis of 1-Aminocyclohexanecarboxylic Acid Precursor

This protocol is adapted from general Strecker synthesis procedures.[2][12]

Materials:

  • Cyclohexanone

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Ammonia solution (aqueous)

  • Methanol

  • Diethyl ether

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, combine cyclohexanone (1.0 eq), ammonium chloride (1.2 eq), and aqueous ammonia solution.

  • Stir the mixture vigorously for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of sodium cyanide (1.1 eq) in a minimal amount of cold water.

  • Slowly add the sodium cyanide solution dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-aminocyclohexanecarbonitrile. The product can be used in the next step without further purification or can be purified by distillation under reduced pressure.

This protocol is based on established Bucherer-Bergs reaction conditions.[3][13]

Materials:

  • Cyclohexanone

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

Procedure:

  • In a pressure vessel or a sealed flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium cyanide (1.1 eq) and ammonium carbonate (3.0 eq) in a mixture of ethanol and water.

  • Add cyclohexanone (1.0 eq) to the solution.

  • Heat the mixture to 60-70 °C and stir for 6-12 hours.[14] The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The hydantoin product often precipitates out of the solution.

  • Collect the solid product by filtration and wash it with cold water.

  • The crude cyclohexanespiro-5-hydantoin can be purified by recrystallization from ethanol or an ethanol/water mixture.

Part 2: Hydrolysis to 1-Aminocyclohexanecarboxylic Acid

The hydrolysis of both the α-aminonitrile and the hydantoin can be achieved under acidic or basic conditions to yield the corresponding α-amino acid. Alkaline hydrolysis is often preferred for hydantoins.[15]

Materials:

  • 1-Aminocyclohexanecarbonitrile or Cyclohexanespiro-5-hydantoin

  • Hydrochloric acid (concentrated) or Barium hydroxide (Ba(OH)₂)

  • Dowex 50 ion-exchange resin (for purification)

Procedure (Acidic Hydrolysis):

  • In a round-bottom flask, suspend the crude 1-aminocyclohexanecarbonitrile or cyclohexanespiro-5-hydantoin in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 6-12 hours.

  • Cool the reaction mixture and concentrate it under reduced pressure to remove excess HCl.

  • Dissolve the residue in water and adjust the pH to the isoelectric point of the amino acid (around pH 6) with a suitable base (e.g., aqueous ammonia).

  • The amino acid will precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or by using ion-exchange chromatography.

Procedure (Alkaline Hydrolysis of Hydantoin):

  • In a round-bottom flask, mix cyclohexanespiro-5-hydantoin (1.0 eq) with an aqueous solution of barium hydroxide (2.0-3.0 eq).[15]

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture and remove the excess barium by bubbling carbon dioxide through the solution to precipitate barium carbonate.

  • Filter off the barium carbonate and wash the solid with hot water.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Adjust the pH of the concentrated solution to the isoelectric point to precipitate the 1-aminocyclohexanecarboxylic acid. Collect the product by filtration.

Part 3: Conversion of 1-Aminocyclohexanecarboxylic Acid to this compound (Sandmeyer-type Reaction)

This final step is crucial for obtaining the target molecule. A Sandmeyer-type reaction is a well-established method for converting an amino group to a cyano group via a diazonium salt intermediate.

Materials:

  • 1-Aminocyclohexanecarboxylic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (concentrated)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Ice bath

Procedure:

  • Diazotization: In a flask cooled in an ice-salt bath to 0-5 °C, dissolve 1-aminocyclohexanecarboxylic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30-60 minutes at this temperature to form the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A reaction, often with the evolution of nitrogen gas, will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification: Cool the reaction mixture and acidify it with hydrochloric acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography.

Conclusion

The synthesis of this compound from cyclohexanone can be effectively achieved through multi-step sequences involving either a Strecker or a Bucherer-Bergs reaction as the initial key step. While both routes require a final Sandmeyer-type reaction to install the target cyano group, they offer reliable and scalable methods for accessing this valuable synthetic intermediate. The choice of method will depend on specific laboratory constraints and preferences. Strict adherence to safety protocols for handling highly toxic cyanide compounds is paramount throughout these synthetic procedures.

References

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available from: [Link]

  • Northwestern University. Laboratory Safety Guideline: Sodium and Potassium Cyanide. Available from: [Link]

  • James Madison University. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. 2018. Available from: [Link]

  • University of New Mexico. Cyanide Standard Operating Procedure Template. Available from: [Link]

  • Yale University Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Available from: [Link]

  • Massachusetts Institute of Technology Environmental Health & Safety. Laboratory Use of Cyanide Salts Safety Guidelines. 2015. Available from: [Link]

  • NROChemistry. Strecker Synthesis. Available from: [Link]

  • University of Windsor. Cyanides Storage, Handling and General Use Information. Available from: [Link]

  • University of Ottawa. In-Laboratory Treatment of Chemical Waste. Available from: [Link]

  • Purdue University. Potassium cyanide. Available from: [Link]

  • Das, B., et al. A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal5 , 60 (2011). Available from: [Link]

  • Kalník, M., Gabko, P., & Koóš, M. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules26 (13), 4019 (2021). Available from: [Link]

  • ResearchGate. A truly green synthesis of ??-aminonitriles via Strecker reaction. Available from: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • Wikipedia. Bucherer–Bergs reaction. Available from: [Link]

  • Monteiro, J. L., et al. Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett27 (01), 80-82 (2016). Available from: [Link]

  • ResearchGate. Scheme 2. Synthesis of 1-aminocycloalkanecarboxylic acids 2a-2e. Available from: [Link]

  • Grokipedia. Strecker amino acid synthesis. Available from: [Link]

  • Edward, J. T., & Jitrangsri, C. Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry53 (21), 3339-3350 (1975). Available from: [Link]

  • Haskali, M. B., et al. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. ACS Omega4 (1), 1830-1837 (2019). Available from: [Link]

  • Name Reactions in Organic Synthesis. Bucherer-Bergs Reaction.
  • Master Organic Chemistry. Strecker Synthesis. Available from: [Link]

  • Kalník, M., Gabko, P., & Koóš, M. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules26 (13), 4019 (2021). Available from: [Link]

  • MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. 2021. Available from: [Link]

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Application Notes & Protocols: Leveraging 1-Cyanocyclohexane-1-carboxylic Acid in Advanced Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

1-Cyanocyclohexane-1-carboxylic acid is a bifunctional alicyclic building block of significant utility in modern organic synthesis. Its unique structure, featuring a quaternary carbon substituted with both a reactive nitrile and a carboxylic acid moiety on a conformationally defined cyclohexane scaffold, makes it an invaluable intermediate. This guide provides an in-depth exploration of its applications, focusing on its pivotal role in the synthesis of pharmaceutically active compounds, particularly the anticonvulsant drug Gabapentin. We will dissect the underlying chemical principles, provide field-proven protocols, and discuss the strategic advantages of incorporating this synthon into complex synthetic routes.

Introduction: The Strategic Value of a Bifunctional Synthon

In the landscape of medicinal chemistry and drug development, the demand for non-aromatic, three-dimensional molecular scaffolds has grown significantly. Such structures often lead to improved physicochemical properties, including better solubility and metabolic stability, compared to their "flat" aromatic counterparts. This compound (1) emerges as a premier starting material in this context. Its two functional groups, the nitrile and the carboxylic acid, offer orthogonal reactivity, allowing for sequential and selective transformations. This guide elucidates the key synthetic pathways where this molecule serves as a cornerstone, enabling the efficient construction of complex target molecules.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of a starting material is fundamental to its successful application.

PropertyValue
IUPAC Name This compound[1]
CAS Number 227203-34-1[1][2]
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol [2]
Appearance White to off-white solid
SMILES C1CCC(CC1)(C#N)C(=O)O[1]

Note: Physical properties such as melting point and solubility may vary depending on purity.

Core Application: A Streamlined Synthesis of Gabapentin

The most prominent and industrially significant application of this compound is its use as a direct precursor to Gabapentin (1-(aminomethyl)cyclohexaneacetic acid), a widely prescribed medication for epilepsy and neuropathic pain.[3] This transformation is a testament to the molecule's utility, providing a convergent and efficient route to the final active pharmaceutical ingredient (API).

The Synthetic Strategy: Reductive Amination and Decarboxylation

The synthesis hinges on the catalytic hydrogenation of the ammonium or amine salt of this compound.[3][4] This single, elegant step achieves the crucial reduction of the nitrile group to a primary amine.

G cluster_start Starting Material cluster_intermediate Intermediate Salt cluster_product Final Product start 1-Cyanocyclohexane- 1-carboxylic acid salt Ammonium/Amine Salt of (VI) start->salt  Base (e.g., NH₃, R₃N) product Gabapentin (I) salt->product  Catalytic Hydrogenation  (e.g., Raney Ni, Pd/C)  H₂, Pressure, Heat

Figure 1: High-level workflow for the synthesis of Gabapentin from this compound.

The causality behind this strategy is rooted in efficiency. By forming the salt of the carboxylic acid, the molecule becomes highly soluble in aqueous or alcoholic media suitable for hydrogenation. The catalytic process, typically employing Raney Nickel or Palladium on carbon (Pd/C), reduces the cyano group (-C≡N) to an aminomethyl group (-CH₂NH₂).[3][5]

Mechanistic Considerations and Process Control

The reaction is not merely a simple reduction. The conditions of the hydrogenation (catalyst, temperature, pressure, and pH) are critical for maximizing the yield of Gabapentin and minimizing side products.

  • Catalyst Choice : Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction.[3][5] Palladium catalysts are also effective. The choice often depends on process optimization, cost, and safety considerations.

  • pH Control : The reaction is typically run under neutral to slightly basic conditions (pH ≥ 7).[3] This is achieved by using ammonia or an organic amine to form the carboxylate salt.[4] Maintaining the appropriate pH is crucial to prevent the formation of the undesired byproduct, Gabalactam (2-azaspiro[4.5]decane-3-one).

  • Temperature and Pressure : The reaction generally requires elevated temperature (e.g., 40-70°C) and hydrogen pressure (e.g., 1-15 kg/cm ²) to proceed at a reasonable rate.[3][5] A staged increase in temperature can improve reaction completion.[5]

G A 1-Cyanocyclohexane- 1-carboxylic acid Salt (VI) B Gabapentin (I) (Target Product) A->B  Catalytic Hydrogenation  pH ≥ 7  (Desired Pathway) C Gabalactam (VII) (Side Product) A->C  Catalytic Hydrogenation  Lower pH / Specific Conditions  (Side Reaction) C->B  Acid Hydrolysis  (Alternative Route) p1 p2

Figure 2: Reaction pathways in the synthesis of Gabapentin, highlighting the pH-dependent selectivity.

Protocol: Catalytic Hydrogenation for Gabapentin Synthesis

This protocol is a representative example synthesized from patent literature and must be adapted and optimized for specific laboratory or scale-up conditions.[3][5]

WARNING: This procedure involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Raney Nickel). It must be performed by trained personnel in a properly equipped facility (e.g., a certified hydrogenation laboratory with a blast shield).

Materials:

  • Ammonium salt of this compound (prepared in situ or isolated)

  • Raney Nickel (50% slurry in water, active catalyst)

  • Deionized Water or Isopropyl Alcohol/Water mixture

  • Hydrogen (high purity)

  • Nitrogen (for inerting)

  • Dichloromethane (for extraction, optional)

  • Autoclave/Hydrogenation Reactor (e.g., Parr shaker)

Procedure:

  • Reactor Preparation: Charge a pre-cleaned autoclave with a solution of the ammonium salt of 1-cyanocyclohexane-1-acetic acid (e.g., 50 g) in a suitable solvent like a mixture of isopropyl alcohol (1 volume) and water (4 volumes).[3]

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the Raney Nickel catalyst (e.g., 15% by weight on a dry basis) to the reactor.[3] Caution: Raney Nickel is pyrophoric and must be handled wet and under an inert atmosphere.

  • Inerting: Seal the reactor and purge the headspace multiple times with nitrogen to remove all oxygen, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to the target pressure (e.g., 15 kg/cm ²).[3] Begin agitation and heat the reaction mixture to the desired temperature (e.g., 60°C).[3]

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 8-12 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to carefully remove the Raney Nickel catalyst. Caution: Do not allow the catalyst filter cake to dry, as it can ignite upon contact with air. Keep it wet with water or solvent.

  • Product Isolation: The clear filtrate contains Gabapentin. The product can be isolated by evaporating the solvent under reduced pressure at a temperature below 45°C.[3]

  • Purification (if necessary): The resulting crude Gabapentin can be further purified by crystallization from a suitable solvent system (e.g., water/isopropanol) to achieve pharmaceutical-grade purity. Purity can be assessed by HPLC, checking for residual starting material or the gabalactam impurity.[3]

Broader Synthetic Potential: Beyond Gabapentin

While the synthesis of Gabapentin is its flagship application, the reactivity of this compound allows for its use in other synthetic contexts.

Decarboxylation Reactions

Decarboxylation is a fundamental organic reaction that removes a carboxyl group, releasing carbon dioxide.[6] Carboxylic acids that have an electron-withdrawing group (like a nitrile) on the same carbon can undergo decarboxylation, although often requiring heat.[6][7] This would yield 1-cyanocyclohexane, a precursor for other cyclohexane derivatives.

Amide and Ester Formation

Standard organic transformations can be applied to the carboxylic acid moiety.[8][9]

  • Amide Synthesis: Conversion to the acid chloride (using, for example, thionyl chloride) followed by reaction with a primary or secondary amine yields the corresponding amide.

  • Ester Synthesis: Fischer esterification (reaction with an alcohol under acidic catalysis) or reaction of the acid chloride with an alcohol provides the ester.

These transformations create versatile bifunctional intermediates where the nitrile group remains available for subsequent reduction or hydrolysis, enabling the synthesis of diverse molecular scaffolds.

G A 1-Cyanocyclohexane- 1-carboxylic acid B Gabapentin A->B  Catalytic Hydrogenation C 1-Cyanocyclohexane A->C  Decarboxylation  (Heat) D Amide Derivatives A->D  1. SOCl₂  2. R₂NH E Ester Derivatives A->E  ROH, H⁺

Figure 3: Diverse synthetic pathways originating from this compound.

Conclusion

This compound is more than just a simple chemical; it is a strategic building block that enables efficient and convergent synthetic routes. Its primary application in the industrial-scale production of Gabapentin highlights its value in pharmaceutical manufacturing. For researchers in drug discovery and process development, a thorough understanding of its reactivity, particularly the conditions governing the selective transformation of its nitrile and carboxylic acid groups, opens the door to the creation of novel, complex, and high-value molecules. The protocols and principles outlined in this guide serve as a foundational resource for harnessing the full synthetic potential of this versatile intermediate.

References

  • Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid. (n.d.). Google Patents.
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  • A process for the preparation of gabapentin. (2013). Google Patents.
  • 1-Cyanocyclohexanecarboxylic acid. (n.d.). MySkinRecipes.
  • A Process For The Preparation Of Gabapentin Hydrochloride. (n.d.). Quick Company.
  • This compound. (n.d.). PubChem.
  • Show how you would accomplish the following multistep syntheses. (n.d.). Pearson.
  • Process for the preparation of gabapentin. (2019). Patsnap Eureka.
  • Cyclohexaneacetic acid, α-cyano-. (n.d.). Organic Syntheses Procedure.
  • CAS 15177-68-1: trans-4-Cyanocyclohexanecarboxylic acid. (n.d.). CymitQuimica.
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  • Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. (2020). Chemical Review and Letters.
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  • Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. (1987). OSTI.GOV.
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  • Chemical Building Blocks for Innovation: Boc-1-Aminocyclohexanecarboxylic Acid Availability. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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  • A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. (n.d.). ResearchGate.
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Application Note: Chemoselective Reduction of 1-Cyanocyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Cyanocyclohexane-1-carboxylic acid is a valuable bifunctional building block in medicinal chemistry and materials science. Its synthetic utility is defined by the selective manipulation of its two reactive centers: the nitrile and the carboxylic acid. This document provides a comprehensive guide for researchers, outlining three distinct and reliable protocols for the reduction of this substrate. We will explore the complete, non-selective reduction of both functional groups, the selective reduction of the nitrile to a primary amine, and the selective reduction of the carboxylic acid to a primary alcohol. Each protocol is accompanied by a discussion of the underlying chemical principles, detailed step-by-step instructions, and critical safety considerations to ensure reproducible and safe execution in a laboratory setting.

Chapter 1: The Chemoselectivity Challenge

The core challenge in the chemistry of this compound lies in the differential reactivity of the nitrile and carboxylic acid moieties. The choice of reducing agent and reaction conditions dictates the final product, allowing for the synthesis of three distinct derivatives: an amino alcohol, an amino acid, or a cyano alcohol.

  • Carboxylic Acids (-COOH): Generally require strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) for conversion to primary alcohols.[1][2] They are resistant to milder agents like sodium borohydride (NaBH₄) and are often unaffected by catalytic hydrogenation conditions designed for other functional groups.[1][3]

  • Nitriles (-C≡N): Can be reduced to primary amines by powerful hydrides such as LiAlH₄ or through catalytic hydrogenation.[3][4][5] Milder, bulkier reagents like diisobutylaluminum hydride (DIBAL-H) can facilitate partial reduction to an aldehyde.[6][7]

Understanding this reactivity landscape is paramount for achieving the desired chemical transformation.

G sub This compound p1 1-(Aminomethyl)cyclohexan-1-ol sub->p1 Complete Reduction p2 1-(Aminomethyl)cyclohexane-1-carboxylic acid sub->p2 Selective Nitrile Reduction p3 1-Cyano-1-cyclohexanemethanol sub->p3 Selective Acid Reduction

Caption: Possible reduction pathways for this compound.

Chapter 2: Protocol for Complete Reduction to 1-(Aminomethyl)cyclohexan-1-ol

Principle: For the exhaustive reduction of both the nitrile and the carboxylic acid, a powerful, non-selective reducing agent is required. Lithium aluminum hydride (LiAlH₄, LAH) is the reagent of choice for this transformation.[4][8] An excess of LAH is necessary because the acidic proton of the carboxylic acid will consume one equivalent of the hydride to form hydrogen gas and a lithium carboxylate salt before any reduction occurs.[1][9]

Mechanism Overview: The reaction proceeds in two stages after the initial acid-base reaction. First, the carboxylate is reduced to a primary alcohol via an aldehyde intermediate which is immediately reduced further.[2][9] Concurrently, the nitrile is reduced to a primary amine through the sequential addition of two hydride ions, forming an imine anion intermediate.[5][6][7] An aqueous workup is required to protonate the resulting alkoxide and amine salts to yield the final amino alcohol product.[7][10]

Experimental Protocol 2.1: Complete Reduction with LiAlH₄

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄), powder or pellets

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, and addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Ice bath

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Assemble dry glassware under N2/Ar setup2 Charge flask with LiAlH4 in anhydrous THF setup1->setup2 setup3 Cool flask to 0 °C in an ice bath setup2->setup3 rxn1 Slowly add substrate solution via addition funnel setup3->rxn1 rxn2 Remove ice bath, allow to warm to RT rxn1->rxn2 rxn3 Heat to reflux until reaction is complete (TLC) rxn2->rxn3 workup1 Cool to 0 °C, begin Fieser quench (H2O, then NaOH(aq)) rxn3->workup1 workup2 Stir until gray/white precipitate forms workup1->workup2 workup3 Filter solids through Celite, wash with THF workup2->workup3 workup4 Dry filtrate (MgSO4), concentrate in vacuo workup3->workup4

Caption: General workflow for the complete reduction using LiAlH₄.

Procedure:

  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, all under a positive pressure of nitrogen or argon.

  • Reagent Preparation: In the flask, suspend LiAlH₄ (3.0 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the addition funnel. Add the substrate solution dropwise to the stirred LiAlH₄ suspension. Vigorous gas evolution (H₂) will be observed.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quench (Caution: Highly Exothermic): Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully add deionized water (X mL per X g of LiAlH₄ used) dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 15% aqueous NaOH (X mL per X g of LiAlH₄), and finally, add more deionized water (3X mL per X g of LiAlH₄).

  • Workup: Remove the ice bath and stir the resulting slurry vigorously for 30 minutes until a granular, white precipitate of aluminum salts forms.

  • Isolation: Filter the solid salts through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(aminomethyl)cyclohexan-1-ol. Further purification can be achieved by crystallization or column chromatography.

Chapter 3: Protocol for Selective Reduction of the Nitrile Group

Principle: Catalytic hydrogenation is a well-established and highly effective method for the selective reduction of nitriles in the presence of carboxylic acids.[11] Common catalysts include Raney Nickel (Ra-Ni), Palladium on Carbon (Pd/C), or Platinum Oxide (PtO₂).[3] The carboxylic acid group is generally inert under these neutral hydrogenation conditions.

Experimental Protocol 3.1: Selective Nitrile Reduction via Catalytic Hydrogenation

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water) or 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonia (optional, as a 7N solution in MeOH, to prevent secondary amine formation)

  • Hydrogenation apparatus (Parr shaker or balloon hydrogenation setup)

  • Celite®

Procedure:

  • Setup: To a suitable hydrogenation vessel, add this compound (1.0 equivalent) and the solvent (e.g., Methanol).

  • Catalyst Addition: Under a stream of inert gas, carefully add the catalyst. For Raney Nickel, wash the slurry with the reaction solvent before adding. For Pd/C, it can often be added directly. A typical loading is 5-10 mol% of the catalyst. (Optional: Add ammoniacal methanol to suppress side reactions).

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi for a Parr apparatus or 1 atm for a balloon setup).

  • Reaction: Stir or shake the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst, particularly Raney Nickel and Pd/C, can be pyrophoric upon exposure to air when dry. Do not allow the filter cake to dry completely. Keep it wet with solvent.

  • Purification: Rinse the filter cake with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to yield 1-(aminomethyl)cyclohexane-1-carboxylic acid.

Chapter 4: Protocol for Selective Reduction of the Carboxylic Acid Group

Principle: Achieving the selective reduction of a carboxylic acid in the presence of a nitrile is challenging. While LiAlH₄ reduces both, borane complexes, such as Borane-THF (BH₃·THF), offer a viable pathway. Borane is known to selectively reduce carboxylic acids over many other functional groups, including esters.[8][12] Its reactivity towards nitriles is generally lower than towards carboxylic acids, allowing for a window of selectivity with careful control of stoichiometry and temperature.

Experimental Protocol 4.1: Selective Carboxylic Acid Reduction with Borane-THF

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Slowly add the BH₃·THF solution (approx. 2.0 equivalents) dropwise via syringe or addition funnel. Gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 8-16 hours, monitoring by TLC.

  • Quench: Cool the reaction back to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess borane and the intermediate borate esters until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. Add 1 M HCl to the residue and stir for 30 minutes.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude 1-cyano-1-cyclohexanemethanol can be purified by flash column chromatography.

Chapter 5: Summary and Comparison of Methods

Parameter Method A: Complete Reduction Method B: Selective Nitrile Reduction Method C: Selective Acid Reduction
Target Product 1-(Aminomethyl)cyclohexan-1-ol1-(Aminomethyl)cyclohexane-1-carboxylic acid1-Cyano-1-cyclohexanemethanol
Primary Reagent Lithium Aluminum Hydride (LiAlH₄)H₂ / Raney Ni or Pd/CBorane-THF (BH₃·THF)
Stoichiometry >2.5 equivalentsCatalytic (5-10 mol%)~2.0 equivalents
Selectivity NoneHigh for NitrileModerate to high for Carboxylic Acid
Reaction Temp. 0 °C to RefluxRoom Temperature0 °C to Room Temperature
Key Pros High reactivity, reliable for full reduction.Excellent selectivity, mild conditions, clean.Good selectivity for the less reactive group.
Key Cons Non-selective, hazardous quench.Requires specialized hydrogenation equipment.Potential for over-reduction, moisture-sensitive reagent.

Chapter 6: Safety and Handling

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive, pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations must be performed under a dry, inert atmosphere. The quenching procedure is highly exothermic and must be performed with extreme caution at 0 °C behind a blast shield.[9]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the apparatus is leak-proof and properly purged. Hydrogenation catalysts like Raney Ni and Pd/C can be pyrophoric after the reaction and should be handled with care, typically kept wet with solvent during filtration.

  • Borane-THF (BH₃·THF): A moisture-sensitive and flammable reagent. It will release hydrogen gas upon reaction with protic solvents. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere.

References

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

  • Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Reddit. [Link]

  • Video: Nitriles to Amines: LiAlH4 Reduction. JoVE. [Link]

  • Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

  • Reduction of Carboxylic Acids. Chemistry Steps. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). OrgoSolver. [Link]

  • Reducing nitriles to primary amines. Chemguide. [Link]

  • Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. [Link]

  • A Quick Guide to Reductions in Organic Chemistry. OrgChem.by. [Link]

  • Reduction of nitriles to amines using LiAlH4. YouTube. [Link]

  • Convenient methods for the reduction of amides, nitriles, carboxylic esters, acids and hydroboration of alkenes using NaBH4/I2system. Semantic Scholar. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • How to selectively reduction of nitrile group in presence of ester group? ResearchGate. [Link]

  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters. [Link]

  • Reduction of Carboxylic Acids By LiAlH4 Mechanism. YouTube. [Link]

  • 20.7 Chemistry of Nitriles. OpenStax. [Link]

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Application Notes & Protocols: 1-Cyanocyclohexane-1-carboxylic Acid as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery and development, the efficiency of a synthetic route is paramount. The ability to construct complex molecular architectures from readily available and versatile starting materials is a key determinant of a successful pharmaceutical pipeline. 1-Cyanocyclohexane-1-carboxylic acid emerges as a precursor of significant strategic value, possessing two distinct and orthogonally reactive functional groups—a nitrile and a carboxylic acid—on a rigid cyclohexane scaffold. This unique arrangement provides medicinal chemists with a powerful tool for introducing critical pharmacophores and building molecular complexity.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the core applications and detailed experimental protocols for leveraging this compound in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

PropertyValueSource
Molecular Formula C₈H₁₁NO₂[1][2]
Molecular Weight 153.18 g/mol [1][2]
CAS Number 227203-34-1[1][2]
IUPAC Name This compound[1]
Physical State Solid
Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1][3]

Core Synthetic Transformations & Mechanistic Insights

The synthetic utility of this compound stems from the selective manipulation of its two primary functional groups. These transformations allow for the introduction of amine functionalities, which are ubiquitous in pharmaceuticals, through distinct chemical pathways.

Amine Synthesis via Carboxylic Acid Modification: The Power of Rearrangement Reactions

The carboxylic acid moiety serves as a gateway to primary amines through a class of powerful reactions known as rearrangement reactions. These reactions, including the Curtius, Hofmann, and Lossen rearrangements, are invaluable for synthesizing amines with one less carbon atom than the starting carboxylic acid or its derivative.[4][5][6] They all proceed through a common, highly reactive isocyanate intermediate.[6][7][8]

The general pathway involves the conversion of the carboxylic acid to a derivative (an acyl azide for the Curtius, a primary amide for the Hofmann, or a hydroxamic acid for the Lossen) which then rearranges to an isocyanate upon heating or under specific reaction conditions.[9][10][11][12] This isocyanate is rarely isolated and is instead trapped in situ by a nucleophile.[6][13] Hydrolysis with water yields an unstable carbamic acid, which spontaneously decarboxylates to afford the primary amine.[11][14]

G cluster_0 Carboxylic Acid Modification Carboxylic_Acid R-COOH (1-Cyanocyclohexane- 1-carboxylic acid) Derivative Activated Derivative (Acyl Azide, Amide, etc.) Carboxylic_Acid->Derivative Activation Isocyanate R-N=C=O (Isocyanate Intermediate) Derivative->Isocyanate Rearrangement (e.g., Curtius, Hofmann) -N₂ or other leaving group Carbamic_Acid R-NHCOOH (Unstable Carbamic Acid) Isocyanate->Carbamic_Acid + H₂O (Hydrolysis) Amine R-NH₂ (Primary Amine) Carbamic_Acid->Amine - CO₂ (Decarboxylation)

Figure 1: General workflow for amine synthesis via rearrangement reactions.

Causality Behind Experimental Choices:

  • Curtius Rearrangement: Often favored for its mild conditions and the ability to generate the acyl azide from the carboxylic acid in a one-pot fashion using reagents like diphenylphosphoryl azide (DPPA).[13] This avoids the sometimes harsh conditions of other methods. The migration of the R-group occurs with complete retention of stereochemistry, which is critical for chiral molecules.[9][13]

  • Hofmann Rearrangement: This method starts from a primary amide, which is readily prepared from the carboxylic acid. The use of bromine and a strong base is a classic and effective method for this transformation.[4][6] It is particularly useful when the corresponding amide is readily available.

  • Lossen Rearrangement: This reaction proceeds from a hydroxamic acid or its activated O-acyl derivative.[5][12] Recent advancements have allowed this reaction to proceed under milder, base-mediated conditions, even initiated by nitriles, making it increasingly attractive in complex syntheses.[15]

Amine Synthesis via Nitrile Reduction

The nitrile group offers a direct route to a primary amine without the loss of a carbon atom. This is typically achieved through catalytic hydrogenation. This transformation is fundamental in the synthesis of several drugs, including the anticonvulsant Gabapentin.[16][17]

The process involves the reduction of the carbon-nitrogen triple bond using a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), under a hydrogen atmosphere.[16][18]

G cluster_1 Nitrile Reduction Pathway Nitrile R-C≡N (1-Cyanocyclohexane- 1-carboxylic acid) Imine R-CH=NH (Imine Intermediate) Nitrile->Imine H₂, Catalyst (e.g., Raney Ni, Pd/C) Amine R-CH₂-NH₂ (Primary Amine) Imine->Amine H₂, Catalyst

Figure 2: General workflow for amine synthesis via catalytic hydrogenation of a nitrile.

Causality Behind Experimental Choices:

  • Catalyst Selection: Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction. Palladium on carbon is another excellent choice, often offering high yields and selectivity. The choice of catalyst can depend on the presence of other functional groups in the molecule that might be sensitive to reduction.

  • Reaction Conditions: The reaction is typically carried out in a solvent like methanol, ethanol, or water under a pressurized atmosphere of hydrogen. The temperature and pressure can be adjusted to optimize the reaction rate and yield.[18] The addition of a base, such as ammonia or an organic amine, can sometimes suppress the formation of secondary amine byproducts.[17]

Case Study: Synthesis of Gabapentin

Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, is a widely used medication for epilepsy and neuropathic pain.[16] Its synthesis provides an excellent example of the strategic use of a cyanocyclohexane precursor. While many routes start with 1-cyanocyclohexaneacetonitrile, the core transformation involves the reduction of the nitrile group of the closely related 1-cyanocyclohexaneacetic acid or its salt.[16][17]

The key step is the catalytic hydrogenation of the ammonium salt of 1-cyanocyclohexaneacetic acid using Raney Nickel.[18] This directly reduces the nitrile to the required aminomethyl group, yielding Gabapentin.

G Start 1-Cyanocyclohexane- acetonitrile Intermediate Ammonium salt of 1-Cyanocyclohexane-1-acetic acid Start->Intermediate Enzymatic Hydrolysis Gabapentin Gabapentin Intermediate->Gabapentin Catalytic Hydrogenation (H₂, Raney Ni)

Figure 3: Simplified synthetic workflow for Gabapentin production.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Adhere to all institutional safety guidelines and consult Safety Data Sheets (SDS) for all reagents.[3][19][20][21][22]

Protocol 1: Synthesis of a Boc-Protected 1-Amino-1-cyanocyclohexane via Modified Curtius Rearrangement

This protocol demonstrates the conversion of the carboxylic acid to a protected amine, a common intermediate in multi-step pharmaceutical synthesis. The use of tert-butanol traps the isocyanate intermediate as a stable Boc-carbamate.[7]

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • tert-Butanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene (approx. 0.2 M).

  • Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Acyl Azide Formation: Carefully add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the stirred solution. Caution: Azides are potentially explosive. Handle with appropriate care.

  • Rearrangement and Trapping: Heat the reaction mixture to 80-90 °C. You should observe the evolution of nitrogen gas. After gas evolution ceases (typically 2-3 hours), add tert-butanol (3.0 eq) to the reaction mixture.

  • Reaction Completion: Continue heating at 80-90 °C for an additional 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected amine.

ParameterCondition
Solvent Anhydrous Toluene
Reagents DPPA, Et₃N, tert-Butanol
Temperature 80-90 °C
Reaction Time 6-9 hours
Protocol 2: Catalytic Hydrogenation of this compound

This protocol describes the reduction of the nitrile group to a primary amine, yielding 1-(aminomethyl)cyclohexanecarboxylic acid.

Materials:

  • This compound

  • Raney Nickel (50% slurry in water) or 10% Pd/C

  • Methanol or Water

  • Ammonia solution (optional)

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Catalyst Preparation: If using Raney Nickel, carefully wash the slurry with the chosen reaction solvent (e.g., methanol or water) to remove the storage solution. Handle Raney Nickel with extreme care as it can be pyrophoric when dry.

  • Reaction Setup: To a high-pressure reactor, add this compound (1.0 eq) and the solvent (e.g., methanol). If desired, aqueous ammonia (e.g., 1-2 eq) can be added to form the ammonium salt in situ and minimize side reactions.

  • Catalyst Addition: Carefully add the pre-washed Raney Nickel (approx. 10-15% by weight of the starting material) or 10% Pd/C to the reactor.

  • Hydrogenation: Seal the reactor. Purge the system with nitrogen gas several times, then purge with hydrogen gas. Pressurize the reactor with hydrogen (e.g., 10-15 kg/cm ²).[18]

  • Reaction Execution: Begin vigorous stirring and heat the mixture to 50-60 °C.[18] Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 8-12 hours.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to carefully remove the catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry completely in the air; keep it wet with solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., water/isopropanol) to yield the pure amino acid product.

ParameterCondition
Catalyst Raney Nickel or 10% Pd/C
Solvent Methanol or Water
Hydrogen Pressure 10-15 kg/cm ²
Temperature 50-60 °C
Reaction Time 8-12 hours

Conclusion

This compound is a potent and versatile precursor for pharmaceutical synthesis. Its bifunctional nature allows for the strategic and selective introduction of amine functionalities through well-established and reliable chemical transformations. By understanding the underlying mechanisms of rearrangement and reduction reactions, and by employing robust experimental protocols, researchers can effectively utilize this building block to accelerate the synthesis of novel drug candidates and streamline the production of existing APIs.

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  • A process for the preparation of gabapentin. (n.d.).
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  • Deprotective Lossen rearrangement: a direct and general transformation of Nms-amides to unsymmetrical ureas. (n.d.). National Institutes of Health. [Link]

  • Revisiting a Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and "Pseudo-Catalytic" in Isocyanate. (2017, April 12). R Discovery. [Link]

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  • Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid. (n.d.).

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Synthesis of 1-Cyanocyclohexane-1-carboxylic Acid: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 1-cyanocyclohexane-1-carboxylic acid, a valuable bifunctional molecule in organic synthesis. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural steps but also the underlying chemical logic and safety considerations essential for a successful and safe synthesis.

Introduction

This compound is a derivative of cyclohexane possessing both a nitrile and a carboxylic acid functional group attached to the same carbon atom. This unique structural feature makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. The presence of two distinct reactive centers allows for selective transformations, opening avenues for diverse synthetic strategies.

The synthesis outlined here proceeds through a reliable two-step sequence. The first step involves the formation of a cyanohydrin from cyclohexanone. The second, and final, step is the hydrolysis of the nitrile group of the intermediate to a carboxylic acid. This application note will detail the experimental procedure, the mechanistic basis for the reactions, and the necessary analytical techniques for characterization of the final product.

Reaction Scheme

The overall synthetic pathway is depicted below:

Synthesis_Scheme cyclohexanone Cyclohexanone cyanohydrin 1-Hydroxycyclohexanecarbonitrile (Cyclohexanone Cyanohydrin) cyclohexanone->cyanohydrin Step 1: Cyanohydrin Formation reagent1 final_product This compound cyanohydrin->final_product Step 2: Hydrolysis reagent2 reagent1 NaCN, H₂SO₄ reagent2 H₂SO₄, H₂O, Heat

Caption: Overall reaction scheme for the synthesis of this compound.

PART 1: Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Purity/GradeSupplier Example
CyclohexanoneC₆H₁₀O98.14≥99%Sigma-Aldrich
Sodium Cyanide (NaCN)NaCN49.01≥97%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)H₂SO₄98.0895-98%Fisher Scientific
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12AnhydrousVWR
Hydrochloric Acid (HCl)HCl36.4637% (conc.)J.T. Baker
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated aq.LabChem
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousAcros Organics
Deionized WaterH₂O18.02--
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

Step 1: Synthesis of 1-Hydroxycyclohexanecarbonitrile (Cyclohexanone Cyanohydrin)

Causality: This step involves the nucleophilic addition of a cyanide ion to the electrophilic carbonyl carbon of cyclohexanone. The reaction is typically acid-catalyzed to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. However, for safety reasons and to ensure a sufficient concentration of the cyanide nucleophile, this protocol generates hydrocyanic acid (HCN) in situ from sodium cyanide and a strong acid.[1]

Cyanohydrin_Formation_Workflow start Start: Assemble Apparatus in Fume Hood add_cyclohexanone Add cyclohexanone and water to a three-necked flask start->add_cyclohexanone cool Cool the mixture to 0-5 °C in an ice bath add_cyclohexanone->cool add_nacn Add the NaCN solution dropwise to the cooled cyclohexanone mixture cool->add_nacn prepare_nacn Prepare an aqueous solution of NaCN prepare_nacn->add_nacn add_acid Slowly add the H₂SO₄ solution dropwise, maintaining the temperature below 10 °C add_nacn->add_acid prepare_acid Prepare a dilute solution of H₂SO₄ prepare_acid->add_acid stir Stir the reaction mixture at room temperature for 2-3 hours add_acid->stir workup Proceed to extractive work-up stir->workup extract Extract the aqueous layer with diethyl ether workup->extract dry Dry the combined organic layers with anhydrous MgSO₄ extract->dry evaporate Remove the solvent under reduced pressure dry->evaporate product1 Obtain crude 1-Hydroxycyclohexanecarbonitrile evaporate->product1

Caption: Workflow for the synthesis of 1-Hydroxycyclohexanecarbonitrile.

Procedure:

  • Apparatus Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Initial Mixture: To the flask, add cyclohexanone (20.0 g, 0.204 mol) and 50 mL of water. Begin stirring and cool the mixture to 0-5 °C using an ice bath.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (12.0 g, 0.245 mol) in 50 mL of water. Transfer this solution to the dropping funnel. Add the sodium cyanide solution dropwise to the stirred cyclohexanone mixture over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Acidification: While maintaining the ice bath, slowly add a solution of 12.0 mL of concentrated sulfuric acid in 50 mL of water dropwise from the dropping funnel over 45-60 minutes. The temperature of the reaction mixture should be carefully monitored and kept below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Work-up: Transfer the reaction mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude 1-hydroxycyclohexanecarbonitrile as an oil. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis of 1-Hydroxycyclohexanecarbonitrile to this compound

Causality: This step involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water.[2][3] A series of proton transfers and tautomerization leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt under the reaction conditions.[2][3][4]

Procedure:

  • Reaction Setup: To the crude 1-hydroxycyclohexanecarbonitrile from Step 1, add a mixture of 100 mL of water and 25 mL of concentrated sulfuric acid.

  • Heating: Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture in an ice bath. The product, this compound, should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 30 mL) to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of water and ethanol.

  • Drying: Dry the purified crystals in a desiccator under vacuum to obtain the final product.

PART 2: Safety, Characterization, and Mechanism

Safety Precautions

EXTREME CAUTION IS ADVISED. This synthesis involves the use of sodium cyanide, which is highly toxic. Hydrogen cyanide gas, which is also extremely toxic, is generated in situ. All manipulations involving sodium cyanide and the initial reaction mixture must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles. A face shield is also recommended.[5]

  • Handling Sodium Cyanide: Avoid inhalation of dust and contact with skin and eyes. Do not handle sodium cyanide alone. Ensure a second person is aware of the work being conducted.[5][6]

  • Quenching and Waste Disposal: Any residual cyanide must be quenched before disposal. A common method is to treat the cyanide-containing waste with an excess of sodium hypochlorite (bleach) under basic conditions (pH > 10). The resulting cyanate is much less toxic. All waste must be disposed of according to institutional and local regulations for hazardous waste.

  • Acidic Conditions: Never add acid directly to solid sodium cyanide or concentrated cyanide solutions, as this will rapidly release large quantities of toxic hydrogen cyanide gas.[3]

  • Emergency Preparedness: Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. In case of exposure, seek immediate medical attention.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

PropertyValue
Molecular Formula C₈H₁₁NO₂
Molar Mass 153.18 g/mol
Appearance White to off-white crystalline solid
Melting Point Expected to be a solid at room temp.

(Data sourced from PubChem CID 22640706)[7]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present.[8][9]

    • A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

    • A strong C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.

    • A medium-intensity C≡N stretch from the nitrile group, appearing near 2230-2250 cm⁻¹.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show signals corresponding to the protons of the cyclohexane ring, typically in the range of 1.2-2.5 ppm. A broad singlet for the carboxylic acid proton will be observed far downfield, usually above 10 ppm.[9]

    • ¹³C NMR: The spectrum will show distinct signals for the carbons of the cyclohexane ring. The quaternary carbon attached to both the cyano and carboxyl groups will appear around 40-50 ppm. The nitrile carbon (C≡N) will have a chemical shift in the range of 115-125 ppm, and the carbonyl carbon (C=O) of the carboxylic acid will be observed around 170-180 ppm.[9][10]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molar mass of the compound.

Reaction Mechanism

The mechanisms for the two key transformations in this synthesis are well-established in organic chemistry.

1. Cyanohydrin Formation:

The formation of the cyanohydrin intermediate begins with the nucleophilic attack of the cyanide ion on the carbonyl carbon of cyclohexanone. The resulting tetrahedral intermediate is then protonated to yield the cyanohydrin.

Cyanohydrin_Mechanism step1 Step 1: Nucleophilic attack of cyanide cyclohexanone Cyclohexanone intermediate Tetrahedral Intermediate cyclohexanone->intermediate + CN⁻ cyanide CN⁻ cyanohydrin 1-Hydroxycyclohexanecarbonitrile intermediate->cyanohydrin + H⁺ step2 Step 2: Protonation hcn HCN

Caption: Mechanism of cyanohydrin formation.

2. Acid-Catalyzed Nitrile Hydrolysis:

The hydrolysis of the nitrile is a multi-step process that occurs under acidic conditions with heating.[2][3][4]

Hydrolysis_Mechanism start Nitrile protonation1 Protonation of Nitrile Nitrogen start->protonation1 + H⁺ attack Nucleophilic attack by H₂O protonation1->attack + H₂O intermediate1 Protonated Imidic Acid Intermediate attack->intermediate1 deprotonation Deprotonation intermediate1->deprotonation - H⁺ tautomerization Tautomerization deprotonation->tautomerization amide Amide Intermediate tautomerization->amide protonation2 Protonation of Amide Carbonyl amide->protonation2 + H⁺ attack2 Nucleophilic attack by H₂O protonation2->attack2 + H₂O intermediate2 Tetrahedral Intermediate attack2->intermediate2 proton_transfer Proton Transfer intermediate2->proton_transfer elimination Elimination of NH₃ proton_transfer->elimination product Carboxylic Acid elimination->product nh4 NH₄⁺ elimination->nh4

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the stringent safety precautions, researchers can successfully synthesize this versatile chemical intermediate. The provided information on the reaction mechanisms and characterization techniques further enhances the understanding and reproducibility of this synthesis.

References

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • SHEQMATE Safety Consultants. Hazards associated with the handling of liquid cyanide. Retrieved from [Link]

  • Leslie, J. M. (2020, October 6). Acid-catalyzed nitrile hydrolysis [Video]. YouTube. [Link]

  • Organic Syntheses. Cyclohexaneacetic acid, α-cyano-. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

  • PrepChem. Synthesis of Production of Cyclohexanone Cyanohydrin. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Filo. (2025, September 25). Consider the following sequence of reactions. Retrieved from [Link]

  • University of Windsor. Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

  • Organic Syntheses. 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1968). Stereochemistry of the 1-hydroxycyclohexanecarboxylic acids obtained by hydrolysis of the cyanohydrins of some methylcyclohexanones. Retrieved from [Link]

  • Quimica Organica. Acid hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Hydroxynitrile. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

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Application Note & Protocol: A Robust and Scalable Synthesis of 1-Cyanocyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Cyanocyclohexane-1-carboxylic acid is a valuable bifunctional building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceutical compounds, most notably as a precursor to the anticonvulsant drug Gabapentin.[1][2] This application note provides a detailed, reliable, and scalable two-step protocol for its synthesis, commencing from the readily available cyclohexanecarboxylic acid. The synthetic strategy is centered on a classic Hell-Volhard-Zelinsky (HVZ) α-bromination, followed by a nucleophilic substitution with a cyanide salt. This guide is designed for researchers, chemists, and process development professionals, offering in-depth mechanistic rationale, step-by-step experimental procedures, characterization data, and critical safety protocols essential for large-scale production.

Introduction and Synthetic Strategy

The synthesis of α-cyano carboxylic acids is a fundamental transformation in organic chemistry, providing access to molecules with two distinct and versatile functional groups attached to a single quaternary carbon. The target molecule, this compound, is of significant industrial interest. While multi-component reactions like the Strecker or Bucherer-Bergs syntheses are powerful methods for producing α-aminonitriles and hydantoins respectively from ketones[3][4], they are not directly applicable for the synthesis of α-cyano carboxylic acids.

Our selected strategy circumvents these pathways by employing a robust and well-documented two-step sequence starting from cyclohexanecarboxylic acid. This approach offers high yields and a straightforward purification process amenable to scaling.

The two core transformations are:

  • α-Bromination via Hell-Volhard-Zelinsky (HVZ) Reaction: The alpha-carbon of cyclohexanecarboxylic acid is selectively brominated using bromine and a phosphorus tribromide catalyst.

  • Nucleophilic Cyanation: The resulting 1-bromocyclohexane-1-carboxylic acid undergoes a nucleophilic substitution reaction with sodium cyanide to yield the final product.

This method is built upon fundamental, well-understood reaction mechanisms, ensuring reliability and predictability in a laboratory or pilot plant setting.

Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name This compound[5]
CAS Number 227203-34-1[5][6]
Molecular Formula C₈H₁₁NO₂[5]
Molecular Weight 153.18 g/mol [5]
Appearance White to off-white crystalline solidN/A
Melting Point 150-152 °C[7]

Reaction Scheme and Mechanism

Overall Synthetic Pathway

The synthesis proceeds in two distinct stages, starting from cyclohexanecarboxylic acid.

G cluster_0 Step 1: Hell-Volhard-Zelinsky Bromination cluster_1 Step 2: Nucleophilic Cyanation start Cyclohexanecarboxylic Acid reagents1 Reagents:Br₂, PBr₃ (cat.)H₂O (quench) start->reagents1 intermediate 1-Bromocyclohexane-1-carboxylic Acid intermediate2 1-Bromocyclohexane-1-carboxylic Acid reagents1->intermediate reagents2 Reagents:NaCN, DMSO intermediate2->reagents2 final_product This compound reagents2->final_product

Caption: Overall two-step synthesis pathway.

Mechanistic Rationale

Step 1: Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction is a cornerstone method for the α-halogenation of carboxylic acids. Its efficacy stems from the in situ formation of an acyl bromide.

  • Acyl Bromide Formation: Catalytic phosphorus tribromide (PBr₃) reacts with cyclohexanecarboxylic acid to form cyclohexanecarbonyl bromide.

  • Enolization: The acyl bromide, unlike the carboxylic acid, can readily tautomerize to its enol form. This step is crucial as it creates the nucleophilic α-carbon.

  • α-Bromination: The enol attacks a molecule of bromine (Br₂), leading to the formation of 1-bromocyclohexanecarbonyl bromide and liberating hydrogen bromide (HBr).

  • Hydrolysis: Upon aqueous workup, the acyl bromide is hydrolyzed back to a carboxylic acid, yielding the stable α-bromo acid product.

Step 2: Nucleophilic Cyanation

This step is a classic example of an Sₙ2 reaction.

  • Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic α-carbon bearing the bromine atom.

  • Leaving Group Departure: The attack occurs from the backside, leading to the displacement of the bromide ion as the leaving group.

  • Solvent Choice: The use of a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO), is critical. DMSO solvates the cation (Na⁺) effectively, leaving the cyanide anion "naked" and highly reactive, thereby accelerating the Sₙ2 reaction rate.

Detailed Experimental Protocols

Workflow Overview

Caption: Comprehensive experimental workflow diagram.

Protocol 3.1: Synthesis of 1-Bromocyclohexane-1-carboxylic Acid (Intermediate)

Materials & Reagents

ReagentCAS No.M.W. ( g/mol )Amount (1 mol scale)
Cyclohexanecarboxylic Acid98-89-5128.17128.2 g (1.0 mol)
Bromine (Br₂)7726-95-6159.81176 g (56.5 mL, 1.1 mol)
Phosphorus Tribromide (PBr₃)7789-60-8270.699.0 g (3.3 mL, 0.033 mol)
Dichloromethane (DCM)75-09-2-~500 mL
Deionized Water7732-18-5-As needed
Saturated NaCl solutionN/A-As needed
Anhydrous MgSO₄ or Na₂SO₄N/A-As needed

Procedure

  • Setup: Assemble a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser. Attach a gas outlet tube from the top of the condenser to a gas trap containing a sodium thiosulfate solution to neutralize HBr and excess bromine vapors.

  • Charging Reagents: Charge the flask with cyclohexanecarboxylic acid (128.2 g) and slowly add phosphorus tribromide (3.3 mL) with stirring.

  • Bromine Addition: Charge the dropping funnel with bromine (56.5 mL). Heat the reaction flask to 60-70°C in a water bath. Add the bromine dropwise over 2-3 hours. The reaction is exothermic, and a steady evolution of HBr gas should be observed. Maintain the temperature throughout the addition.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 70°C for an additional 4-6 hours, or until the deep red color of bromine has faded significantly and HBr evolution has ceased.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add 100 mL of water to quench the reaction and hydrolyze the acyl bromide (Caution: this can be vigorous).

  • Extraction: Transfer the mixture to a separatory funnel. Add 250 mL of dichloromethane (DCM) and shake. Separate the organic layer. Extract the aqueous layer with an additional 100 mL of DCM.

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water and 100 mL of saturated NaCl solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 1-bromocyclohexane-1-carboxylic acid, typically as a solid or viscous oil.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like hexanes or by vacuum distillation.

Protocol 3.2: Synthesis of this compound (Final Product)

Materials & Reagents

ReagentCAS No.M.W. ( g/mol )Amount (0.8 mol scale)
1-Bromocyclohexane-1-carboxylic Acid25551-02-2207.07165.7 g (0.8 mol)
Sodium Cyanide (NaCN)143-33-949.0143.1 g (0.88 mol)
Dimethyl Sulfoxide (DMSO)67-68-5-800 mL
Diethyl Ether or MTBE60-29-7-As needed
Hydrochloric Acid (conc. HCl)7647-01-0-As needed
Deionized Water7732-18-5-As needed

Procedure

  • Setup: In a well-ventilated fume hood, equip a 2 L flask with a mechanical stirrer and a thermometer.

  • Charging Reagents: Charge the flask with sodium cyanide (43.1 g) and DMSO (800 mL). Stir the suspension until the NaCN is well dispersed.

  • Substrate Addition: Add the 1-bromocyclohexane-1-carboxylic acid (165.7 g) to the suspension in portions. An exotherm is expected; use a water bath to maintain the internal temperature between 30-40°C.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up (CRITICAL SAFETY):

    • Cool the reaction mixture in an ice bath.

    • Slowly pour the mixture into a larger beaker containing 1.5 L of ice-cold water and 500 mL of diethyl ether (or MTBE). Stir vigorously.

    • Cyanide Waste: Before acidification, ensure any residual cyanide in the aqueous phase is handled according to institutional safety protocols. Quenching with sodium hypochlorite (bleach) solution is a common method but must be done carefully in a basic solution to avoid HCN generation.

  • Acidification and Extraction:

    • In the fume hood, slowly add concentrated HCl to the biphasic mixture with vigorous stirring until the aqueous layer is acidic (pH ~1-2). CAUTION: This step will neutralize any excess cyanide, potentially liberating highly toxic HCN gas. Ensure maximum ventilation.

    • Transfer the mixture to a large separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with 250 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with saturated NaCl solution. Dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product is obtained as a solid. Recrystallize from a water/ethanol mixture or toluene to yield pure this compound.

Characterization Data

AnalysisExpected Result
Appearance White crystalline powder
Melting Point 150-152 °C[7]
IR (KBr, cm⁻¹) ~3000 (broad, O-H stretch), 2235 (sharp, C≡N stretch), 1710 (strong, C=O stretch)[7]
¹H NMR (CDCl₃, δ) 1.20-2.50 (m, 10H, cyclohexyl protons), 9.5-11.0 (br s, 1H, COOH)
¹³C NMR (CDCl₃, δ) ~175 (COOH), ~120 (CN), ~45 (quaternary C), ~35 (CH₂), ~25 (CH₂), ~23 (CH₂)

Safety Precautions

This synthesis involves several hazardous materials and requires strict adherence to safety protocols. All operations should be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

  • Bromine (Br₂): Highly corrosive, toxic upon inhalation, and causes severe skin burns. Handle only in a fume hood and have a bromine spill kit (containing sodium thiosulfate) available.

  • Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water. Handle with care and avoid any contact with moisture.

  • Sodium Cyanide (NaCN): Highly toxic if swallowed, inhaled, or in contact with skin.[6] Contact with acid liberates extremely toxic hydrogen cyanide (HCN) gas.[8] All manipulations must be done in a fume hood. An emergency calcium gluconate kit should be available for cyanide exposure.

  • Waste Disposal: Cyanide-containing aqueous waste must be neutralized before disposal. A common method is treatment with an excess of sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize cyanide to the much less toxic cyanate. Acidic waste streams must be kept separate from cyanide waste streams at all times.[6]

Conclusion

This application note details a robust, two-step synthesis for the large-scale preparation of this compound. By leveraging the well-established Hell-Volhard-Zelinsky reaction and a subsequent nucleophilic cyanation, this protocol provides a reliable and scalable route to a key pharmaceutical intermediate. The detailed mechanistic insights, step-by-step procedures, and stringent safety guidelines offer a comprehensive resource for researchers and process chemists in the drug development field.

References

  • Vertex AI Search. (n.d.). Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes.
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  • JoVE. (n.d.). Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. Retrieved January 17, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved January 17, 2026, from [Link]

  • YouTube. (2020). Cyanohydrin formation and hydrolysis. Retrieved January 17, 2026, from [Link]

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  • Google Patents. (n.d.). Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid.
  • Behera, S., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(1), 60.
  • Google Patents. (n.d.). A process for the preparation of gabapentin.
  • Google Patents. (n.d.). A process for the preparation of gabapentin.
  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved January 17, 2026, from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved January 17, 2026, from [Link]

  • Kumar, A., & Sharma, G. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review.
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Introduction: The Significance of Chiral α,α-Disubstituted Cyclohexane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Stereoselective Synthesis of 1-Cyanocyclohexane-1-carboxylic Acid Analogs

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological activity. Chiral α,α-disubstituted amino acids and their derivatives are privileged structural motifs, offering conformational constraints that can enhance potency, selectivity, and metabolic stability in bioactive compounds.[1][2] Among these, analogs of this compound represent a particularly valuable class of synthetic intermediates.[3] The quaternary stereocenter, bearing both a nitrile and a carboxylic acid group, serves as a versatile handle for elaboration into a wide array of complex molecular architectures, including constrained α-amino acids which are crucial for peptide and protein engineering.[4]

The synthesis of these structures, however, presents a significant challenge: the creation of a quaternary stereocenter with high enantiomeric purity. Simple crystallization-induced resolution is often inefficient, necessitating the development of sophisticated stereoselective synthetic strategies. This guide provides an in-depth exploration of field-proven methodologies for constructing these valuable chiral building blocks, focusing on the causality behind experimental choices to empower researchers in their synthetic endeavors. We will delve into three principal strategies: the asymmetric Strecker reaction, enzymatic catalysis, and asymmetric phase-transfer catalysis. Each section provides not only the mechanistic underpinnings but also detailed, validated protocols for practical application in the laboratory.

Strategy 1: The Asymmetric Strecker Reaction

The Strecker synthesis, first reported in 1850, is a cornerstone reaction for the formation of α-amino acids.[5] It traditionally involves a three-component reaction between a ketone, an amine, and a cyanide source. The modern asymmetric variant of this reaction has become a powerful tool for generating enantioenriched α-aminonitriles, the direct precursors to our target molecules.[5][6] Stereocontrol is achieved by employing a chiral catalyst that creates a biased environment for the nucleophilic addition of cyanide to a prochiral imine intermediate.[6][7]

Causality and Mechanistic Insight: Organocatalysis

Organocatalysis has emerged as a dominant approach for the asymmetric Strecker reaction due to its operational simplicity and metal-free conditions.[7][8][9] Chiral thiourea-based catalysts are particularly effective.[6] Their mechanism relies on a dual-activation principle. The two N-H protons of the thiourea moiety form hydrogen bonds with the imine nitrogen, activating it for nucleophilic attack by increasing its electrophilicity. Simultaneously, a basic site on the catalyst, such as a tertiary amine, can interact with the cyanide source (e.g., trimethylsilyl cyanide, TMSCN), enhancing its nucleophilicity. This cooperative catalysis within the chiral pocket of the catalyst ensures a highly organized transition state, leading to excellent enantioselectivity.[10][11]

Strecker_Mechanism sub Cyclohexanone Derivative + Amine imine Prochiral Imine sub->imine - H₂O complex Activated Imine-Catalyst Complex (via H-Bonding) imine->complex cat Chiral Thiourea Catalyst cat->complex Binding tms TMSCN tms->complex Nucleophilic Attack product Enantioenriched α-Aminonitrile complex->product Release product->cat Catalyst Regeneration hydrolysis 1-Cyanocyclohexane-1- carboxylic acid Analog product->hydrolysis Acid Hydrolysis

Caption: Organocatalytic cycle for the asymmetric Strecker reaction.

Experimental Protocol 1: Organocatalytic Asymmetric Strecker Synthesis

This protocol describes a general procedure for the synthesis of an N-protected α-aminonitrile from a cyclohexanone derivative using a chiral thiourea catalyst.

Materials:

  • Substituted Cyclohexanone (1.0 mmol, 1.0 equiv)

  • p-Anisidine (PMP-amine) (1.05 mmol, 1.05 equiv)

  • (S,S)-Takemoto Catalyst (or similar thiourea catalyst) (0.05 mmol, 5 mol%)

  • Trimethylsilyl cyanide (TMSCN) (1.5 mmol, 1.5 equiv)

  • Toluene, anhydrous (5.0 mL)

  • 4Å Molecular Sieves (approx. 200 mg)

  • Hydrochloric acid (1 M solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Imine Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted cyclohexanone (1.0 mmol), p-anisidine (1.05 mmol), chiral thiourea catalyst (0.05 mmol), and activated 4Å molecular sieves.

  • Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 1 hour to facilitate the formation of the PMP-protected imine. The molecular sieves are critical for sequestering the water byproduct, driving the equilibrium towards imine formation.

  • Cyanation Step: Cool the reaction mixture to the optimized temperature (typically between -20 °C and -78 °C, determined empirically for best selectivity).

  • Slowly add trimethylsilyl cyanide (TMSCN) (1.5 mmol) dropwise over 5 minutes. The slow addition helps to control the exothermicity of the reaction and can improve enantioselectivity.

  • Stir the reaction at this temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1 M HCl (5 mL) and allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel flash column chromatography to yield the enantioenriched N-PMP-protected α-aminonitrile.

  • Characterization: Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).

  • Hydrolysis to Carboxylic Acid: The resulting aminonitrile can be hydrolyzed to the target carboxylic acid by heating in a strong aqueous acid (e.g., 6 M HCl) at reflux.

Data Summary: Representative Results for Organocatalytic Strecker Reaction

Catalyst TypeCatalyst Loading (mol%)Cyanide SourceTemp (°C)Yield (%)Enantiomeric Excess (%)
Thiourea (Takemoto-type)5-10TMSCN-4085-9590-98
BINOL-Phosphoric Acid2-5KCN/AcOH080-9288-96
Guanidine-based2HCN-78~81~99

Note: Data is compiled from representative literature and may vary based on the specific cyclohexanone substrate.[12][13]

Strategy 2: Biocatalysis - The Green Chemistry Approach

Enzymatic methods offer an environmentally benign and often highly selective alternative to traditional chemical synthesis.[14] For chiral cyanohydrins, the precursors to our target molecules, two biocatalytic strategies are dominant: stereoselective synthesis using hydroxynitrile lyases (HNLs) and kinetic resolution of racemic cyanohydrins using lipases.[15][16]

Causality and Mechanistic Insight
  • Hydroxynitrile Lyases (HNLs): These enzymes, belonging to the C-C lyase class, catalyze the asymmetric addition of hydrogen cyanide (HCN) to a prochiral ketone.[15] The reaction is reversible. To drive the synthesis forward, HCN is often generated in situ from a less hazardous source like acetone cyanohydrin or by using a biphasic system where the product is extracted into an organic layer, shifting the equilibrium.[15] The enzyme's chiral active site precisely orients the ketone and the incoming cyanide, dictating the stereochemistry of the product. Both (R)- and (S)-selective HNLs are readily available, providing access to either enantiomer of the cyanohydrin.[15]

  • Lipase-Mediated Kinetic Resolution: This strategy begins with a non-selective chemical synthesis of a racemic cyanohydrin. A lipase enzyme is then used to selectively acylate one of the enantiomers in the presence of an acyl donor (e.g., vinyl acetate).[16][17] Because one enantiomer reacts much faster than the other, the reaction can be stopped at ~50% conversion, allowing for the separation of the unreacted cyanohydrin enantiomer from the newly formed cyanohydrin ester. This method is powerful but limited to a theoretical maximum yield of 50% for a single enantiomer.[16]

Enzymatic_Workflow start Cyclohexanone Derivative hnl Hydroxynitrile Lyase (HNL) + HCN source start->hnl Asymmetric Synthesis racemic_synth Base-catalyzed cyanation start->racemic_synth chiral_cyano Single Enantiomer Cyanohydrin (>95% e.e.) hnl->chiral_cyano final_product 1-Cyanocyclohexane-1- carboxylic acid Analog chiral_cyano->final_product Hydrolysis racemic_cyano Racemic Cyanohydrin racemic_synth->racemic_cyano lipase Lipase + Acyl Donor (Kinetic Resolution) racemic_cyano->lipase sep Separation lipase->sep enant_S (S)-Cyanohydrin (unreacted) sep->enant_S <50% conv. enant_R_ester (R)-Cyanohydrin Ester (acylated) sep->enant_R_ester <50% conv. enant_S->final_product Hydrolysis PTC_Cycle cluster_org Organic Phase cluster_aq Aqueous/Solid Phase ketone Ketone Substrate complex Ternary Complex [Ketone---Q*CN⁻] ketone->complex ion_pair_org Chiral Ion Pair [Q*CN⁻] ion_pair_org->complex kx KX ion_pair_org->kx product_alkoxide Alkoxide-Catalyst Complex complex->product_alkoxide Stereoselective C-C Formation product Chiral Cyanohydrin product_alkoxide->product Protonolysis catalyst_org Catalyst Cation [Q*X⁻] product_alkoxide->catalyst_org Catalyst Regeneration kcn KCN catalyst_org->kcn kcn->ion_pair_org Ion Exchange

Sources

The Versatile Intermediate: Application Notes for 1-Cyanocyclohexane-1-carboxylic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyanocyclohexane-1-carboxylic acid and its closely related isomer, 1-cyanocyclohexaneacetic acid, are pivotal chemical intermediates, primarily recognized for their role in the synthesis of major pharmaceutical agents. The unique structural features of this molecule, possessing both a nitrile and a carboxylic acid group on a cyclohexane scaffold, provide a versatile platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of the applications of this compound and its analogues, complete with detailed protocols, mechanistic insights, and practical considerations for researchers and professionals in drug development.

The presence of both a nucleophilic nitrile and an electrophilic carboxylic acid allows for a diverse range of chemical transformations. The cyclohexane ring provides a non-aromatic, three-dimensional framework that is often desirable in modern drug design to improve physicochemical properties. This document will focus on the most prominent applications of this intermediate: the synthesis of the anticonvulsant drug Gabapentin, the antifibrinolytic agent Tranexamic Acid, and its emerging role in the development of Phosphodiesterase 4 (PDE4) inhibitors.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular FormulaC₈H₁₁NO₂
Molecular Weight153.18 g/mol
AppearanceWhite to off-white crystalline powderGeneral Knowledge
Melting PointNot readily available
Boiling PointNot readily available
SolubilitySoluble in many organic solventsGeneral Knowledge

Safety and Handling: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Core Application: Synthesis of Gabapentin

Gabapentin, an anticonvulsant and analgesic drug, is one of the most significant commercial products derived from a cyanocyclohexane carboxylic acid intermediate. The common industrial route involves a chemo-enzymatic process starting from 1-cyanocyclohexylacetonitrile.

Workflow for Gabapentin Synthesis

Gabapentin Synthesis Workflow A Cyclohexanone B 1-Cyanocyclohexylacetonitrile A->B Condensation with Cyanoacetic Acid C 1-Cyanocyclohexaneacetic Acid B->C Enzymatic Hydrolysis (Nitrilase) D Gabapentin C->D Catalytic Hydrogenation

Caption: Chemo-enzymatic synthesis of Gabapentin from Cyclohexanone.

Protocol 1: Synthesis of 1-Cyanocyclohexylacetonitrile

This initial step involves the condensation of cyclohexanone with a cyanoacetate, followed by the introduction of a second nitrile group.

Materials:

  • Cyclohexanone

  • Methyl cyanoacetate

  • Ammonium acetate

  • Benzoic acid

  • Toluene

  • Sodium cyanide

  • Methanol

  • Water

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add toluene, cyclohexanone, and methyl cyanoacetate.

  • Add catalytic amounts of benzoic acid and ammonium acetate.

  • Reflux the mixture for approximately 7.5 hours, with azeotropic removal of water.[1]

  • After cooling, wash the organic layer with water and concentrate under reduced pressure to obtain crude 1-cyclohexenyl-1-cyanoacetate.[1]

  • In a separate flask, dissolve sodium cyanide in methanol.

  • Add the crude 1-cyclohexenyl-1-cyanoacetate and water to the sodium cyanide solution.

  • Heat the reaction mixture to 105-110°C and remove methanol by distillation.

  • Maintain the temperature for 4-8 hours until the reaction is complete, as monitored by an appropriate technique (e.g., GC).[1]

  • Cool the reaction mixture to room temperature and filter the precipitated solid.

  • Wash the solid with water until the pH is neutral and dry to yield 1-cyanomethyl-cyclohexanecarbonitrile (also known as 1-cyanocyclohexylacetonitrile).[1]

Causality: The initial Knoevenagel condensation between cyclohexanone and methyl cyanoacetate is catalyzed by ammonium acetate and benzoic acid, leading to the formation of an α,β-unsaturated cyanoester. The subsequent Michael addition of cyanide to this intermediate, followed by hydrolysis and decarboxylation, is a classical approach to introduce the second nitrile group, although the referenced patent describes a more direct cyanation.[1]

Protocol 2: Enzymatic Hydrolysis to 1-Cyanocyclohexaneacetic Acid

The regioselective hydrolysis of one of the two nitrile groups in 1-cyanocyclohexylacetonitrile is a key advantage of the chemo-enzymatic route, offering high selectivity under mild conditions.[2][3]

Materials:

  • 1-Cyanocyclohexylacetonitrile

  • Recombinant E. coli whole cells harboring a nitrilase gene

  • Potassium phosphate buffer (pH 7.0)

  • Ethyl acetate

Procedure:

  • Prepare a suspension of the recombinant E. coli cells in potassium phosphate buffer.[4]

  • Add 1-cyanocyclohexylacetonitrile to the cell suspension. The substrate concentration can be optimized, with studies showing successful conversion at concentrations up to 1.8 M.[5]

  • Agitate the reaction mixture at a controlled temperature (e.g., 26-35°C) for a duration determined by the specific activity of the enzyme and substrate concentration (typically several hours to a few days).[4][6]

  • Monitor the reaction progress by LC-MS or HPLC.

  • Upon completion, extract the aqueous reaction mixture with an organic solvent like ethyl acetate to isolate the 1-cyanocyclohexaneacetic acid.[4]

Expertise & Experience: The use of whole-cell biocatalysts is often preferred in industrial settings as it eliminates the need for costly enzyme purification. However, the permeability of the cell membrane can be a limiting factor. Optimization of reaction parameters such as pH, temperature, and substrate/biocatalyst loading is crucial for achieving high conversion and productivity.[3][5]

Protocol 3: Catalytic Hydrogenation to Gabapentin

The final step involves the reduction of the remaining nitrile group to a primary amine. This is typically achieved through catalytic hydrogenation.

Materials:

  • 1-Cyanocyclohexaneacetic acid

  • Raney Nickel or Rhodium on carbon catalyst

  • Aqueous solvent (e.g., water)

  • Base (e.g., sodium hydroxide) to adjust pH

Procedure:

  • Dissolve 1-cyanocyclohexaneacetic acid in water and adjust the pH to be alkaline (pH > 10 is often preferred for the formation of the lactam intermediate, while a pH < 10 can favor direct formation of gabapentin).[7][8]

  • Charge a high-pressure reactor with the solution and the hydrogenation catalyst (e.g., Raney Nickel).

  • Pressurize the reactor with hydrogen gas (e.g., 3.5 bar) and heat to a specified temperature (e.g., 30°C).[7]

  • Maintain the reaction under stirring for a sufficient time (e.g., 14-16 hours) until the uptake of hydrogen ceases.[7]

  • After cooling and depressurizing the reactor, filter off the catalyst.

  • Adjust the pH of the filtrate to the isoelectric point of gabapentin (around 7.1) to precipitate the product.[7]

  • The crude gabapentin can be further purified by recrystallization.

Trustworthiness: The pH of the reaction medium plays a critical role in directing the outcome of the hydrogenation. At higher pH, intramolecular cyclization to form the gabalactam intermediate can be favored. This lactam can then be hydrolyzed in a separate step to yield gabapentin. Careful control of pH is therefore essential for a reproducible and high-yielding process.[7][8]

Application in Tranexamic Acid Synthesis

This compound can also serve as a precursor for the synthesis of tranexamic acid, an antifibrinolytic agent. This involves the catalytic reduction of the nitrile group to an aminomethyl group.

Synthetic Pathway to Tranexamic Acid

Tranexamic Acid Synthesis A 1,4-Cyclohexanedicarboxylic Acid C 4-Cyanocyclohexane-1-carboxylic Acid A->C Microwave Irradiation with 1,4-Dicyanocyclohexane B 1,4-Dicyanocyclohexane B->C Microwave Irradiation with 1,4-Cyclohexanedicarboxylic Acid D Tranexamic Acid C->D Catalytic Reduction

Caption: Proposed synthesis of Tranexamic Acid via a cyanocyclohexane intermediate.

A patented method suggests the synthesis of 4-cyanocyclohexane-1-carboxylic acid by irradiating a mixture of 1,4-cyclohexanedicarboxylic acid and 1,4-dicyanocyclohexane with microwaves.[9] The resulting intermediate is then catalytically reduced to yield tranexamic acid.[9] While this provides a potential route, detailed experimental protocols in peer-reviewed literature are scarce.

A more conventional approach involves starting from ethyl 4-oxocyclohexane-1-carboxylate, converting it to a cyanohydrin, followed by dehydration, saponification, and reductive amination.[10][11]

Emerging Role in PDE4 Inhibitor Synthesis

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic target for diseases like asthma and COPD. Several PDE4 inhibitors feature a substituted cyclohexane ring, and this compound derivatives are attractive starting materials for their synthesis.

Conclusion

This compound and its related isomers are indispensable intermediates in modern pharmaceutical synthesis. The chemo-enzymatic route to gabapentin highlights the power of combining traditional chemistry with biocatalysis to achieve high selectivity and efficiency. While its applications in the synthesis of tranexamic acid and PDE4 inhibitors are less documented with detailed public protocols, the chemical nature of this intermediate suggests significant potential in these areas. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile chemical building block in their synthetic endeavors.

References

  • ResearchGate. (n.d.). Chemo-enzymatic synthesis route of gabapentin: (1) 1-cyanocyclohexaneacetonitrile; (2) 1-cyanocyclohexaneacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013190357A1 - A process for the preparation of gabapentin.
  • Google Patents. (n.d.). JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid.
  • ResearchGate. (n.d.). Regioselective hydrolysis of 1-CN for the production of 1-CA with whole cell of recombinant E. coli-harboring nitrilase. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexaneacetic acid, α-cyano-. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013190357A1 - A process for the preparation of gabapentin.
  • ResearchGate. (n.d.). The synthesis of a selective PDE4/TNFα inhibitor. Retrieved from [Link]

  • PubMed. (n.d.). Highly efficient conversion of 1-cyanocycloalkaneacetonitrile using a "super nitrilase mutant". Retrieved from [Link]

  • ResearchGate. (n.d.). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and synthesis of novel curcumin derivatives as potent PDE4 inhibitors for the treatment of depression. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004111256A1 - Biocatalytic preparation of 1-cyanocyclohexaneacetic acid.
  • ResearchGate. (n.d.). Process optimization of 1-cyanocyclohexaneacetic acid hydrogenation using response surface methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of cyclohexanone azine with cyanoacetic acid-acetic anhydride. Retrieved from [Link]

  • PubMed. (n.d.). Tranexamic acid derivatives with enhanced absorption. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly efficient production of 1-cyanocyclohexaneacetic acid by cross-linked cell aggregates (CLCAs) of recombinant E. coli harboring nitrilase gene. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid.
  • ResearchGate. (n.d.). Efficient chemoenzymatic synthesis of gabapentin by control of immobilized biocatalyst activity in a stirred bioreactor. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO 2013/190357 A1.
  • ResearchGate. (n.d.). Medicinal Chemistry of PDE4 Inhibitors. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyanocyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Cyanocyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for optimizing the yield and purity of this important synthetic intermediate. As a key precursor in the synthesis of pharmaceuticals like Gabapentin, achieving a high-yield, reproducible synthesis is critical.[1][2] This document provides field-proven insights and explains the chemical principles behind each experimental step.

Troubleshooting Guide: Enhancing Your Synthesis

This section addresses specific issues encountered during the synthesis of this compound, which typically follows a Strecker-type synthesis pathway involving the reaction of cyclohexanone with a cyanide source, followed by hydrolysis.[3][4]

Question 1: My overall yield is consistently low (<60%). What are the primary factors I should investigate?

Answer: Low yield is a common issue that can stem from several stages of the synthesis. A systematic approach is crucial for diagnosis.

  • Inefficient α-Aminonitrile Formation: The initial reaction between cyclohexanone, a cyanide source (e.g., KCN, NaCN), and an ammonia source (e.g., NH₄Cl) to form the 1-cyanocyclohexane-1-amine intermediate is equilibrium-driven.[5]

    • Causality: The formation of the iminium ion intermediate is a key step.[3] If the pH is too low, the cyanide nucleophile (CN⁻) concentration will be negligible as it will be protonated to HCN (pKa ~9.2). If the pH is too high, the concentration of the protonated iminium ion, the electrophile, decreases.

    • Solution:

      • pH Control: Maintain the reaction pH in a slightly basic range (pH 8-10) to ensure a sufficient concentration of both the cyanide nucleophile and the electrophilic iminium ion.

      • Reagent Stoichiometry: Use a slight excess of the cyanide and ammonia sources to push the equilibrium towards the product.

      • Temperature: This initial reaction is often exothermic. Running it at a controlled, lower temperature (e.g., 0-10 °C) can prevent side reactions and favor the desired product.

  • Incomplete Nitrile Hydrolysis: The conversion of the nitrile group to a carboxylic acid is the most challenging step and a frequent cause of low yields.[6][7] This step requires harsh conditions, typically strong acid (like concentrated HCl or H₂SO₄) and elevated temperatures.[5][8]

    • Causality: The carbon atom of the nitrile is not highly electrophilic. Strong acid is required to protonate the nitrile nitrogen, which activates the carbon for nucleophilic attack by water.[3] The reaction proceeds through an amide intermediate, which is also challenging to hydrolyze.

    • Solution:

      • Increase Acid Concentration & Temperature: Use concentrated hydrochloric acid or a mixture of sulfuric acid and water. Heat the reaction mixture to reflux (typically >100 °C) for an extended period (12-24 hours).

      • Monitor Progress: Track the disappearance of the aminonitrile or amide intermediate using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue heating until the starting material is consumed.

  • Losses During Workup and Purification: The product can be lost during extraction and crystallization if the procedure is not optimized.

    • Causality: this compound has some water solubility, especially at non-isoelectric pH values.

    • Solution:

      • pH Adjustment for Isolation: After hydrolysis, carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid (around pH 3-4) to minimize its solubility in water and induce precipitation.

      • Thorough Extraction: If the product does not precipitate cleanly, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) after acidification.[9]

      • Minimize Transfers: Each transfer of material from one flask to another results in some loss. Plan your workflow to minimize these steps.

Question 2: I'm observing significant formation of a sticky, polymeric side product. How can I prevent this?

Answer: The formation of polymeric material is often due to side reactions involving the cyclohexanone starting material or imine intermediate, especially under strongly basic or high-temperature conditions.

  • Causality: Cyclohexanone can undergo self-aldol condensation reactions in the presence of a strong base. Similarly, the imine intermediate can polymerize.

  • Solution:

    • Controlled Reagent Addition: Add the cyanide solution slowly to the mixture of cyclohexanone and ammonia source at a low temperature (0-5 °C). This keeps the instantaneous concentration of the nucleophile low and controls the exotherm.

    • Avoid Strong Bases: Use a buffered system or a salt like ammonium chloride to provide the amine source, rather than aqueous ammonia, which can create a highly basic environment.

    • Optimal Temperature Control: Do not allow the initial reaction temperature to rise uncontrollably. Use an ice bath and monitor the internal temperature closely.

Question 3: The hydrolysis step seems to stall at the amide intermediate. How can I drive the reaction to completion?

Answer: The stability of the intermediate 1-cyanocyclohexane-1-carboxamide can make the final hydrolysis step difficult.

  • Causality: Amide hydrolysis is a thermodynamically demanding reaction that requires aggressive conditions to overcome the high activation energy.

  • Solution:

    • Harsher Conditions: If concentrated HCl is insufficient, a mixture of concentrated H₂SO₄ and water (e.g., 1:1 v/v) can be more effective. Be aware that this may cause charring if the temperature is too high.

    • Extended Reaction Time: As mentioned, these reactions can be very slow. Ensure the reaction is running for at least 12-24 hours at reflux.

    • Microwave-Assisted Synthesis: If available, a microwave reactor can significantly accelerate the hydrolysis by reaching high temperatures and pressures in a controlled manner. A patent describes using microwave irradiation to facilitate a related synthesis, suggesting its utility in overcoming high activation barriers.[10]

Question 4: My final product is difficult to crystallize and appears oily or impure after isolation. What purification strategies do you recommend?

Answer: Oily products or poor crystallization are classic signs of impurities. A robust acid-base extraction is the most effective method for purifying carboxylic acids.[9][11]

  • Causality: Neutral impurities (like unreacted cyclohexanone or side products) and basic impurities interfere with the crystal lattice formation of the desired carboxylic acid.

  • Solution Protocol:

    • Dissolve Crude Product: Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

    • Base Extraction: Transfer the solution to a separatory funnel and extract it with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃) two to three times. The desired carboxylic acid will deprotonate and move into the aqueous layer as its carboxylate salt, leaving neutral impurities in the organic layer.

    • Wash Aqueous Layer: Wash the combined basic aqueous layers with fresh organic solvent one more time to remove any remaining neutral impurities.

    • Acidify and Isolate: Cool the aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the pH is ~3. The pure this compound should precipitate as a white solid.

    • Collect and Dry: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Frequently Asked Questions (FAQs)

  • Q1: What is the overall reaction scheme for this synthesis?

    • A: The synthesis is a two-step process. First, cyclohexanone reacts with an ammonia source and a cyanide source to form an α-aminonitrile. Second, the nitrile group of this intermediate is hydrolyzed with strong acid to yield the final carboxylic acid. This is a classic example of the Strecker synthesis.[3][12]

  • Q2: What are the critical safety precautions for this reaction?

    • A: The use of cyanide salts (KCN, NaCN) is extremely hazardous.[5] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety goggles). Acidification of cyanide produces highly toxic hydrogen cyanide (HCN) gas. All waste containing cyanide must be quenched with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal according to your institution's safety protocols.

  • Q3: Can I use ketones other than cyclohexanone?

    • A: Yes, the Strecker synthesis is general for many aldehydes and ketones. Using a different ketone will result in an α,α-disubstituted amino acid with a different cycloalkyl or alkyl group.[3]

  • Q4: What are the typical reaction conditions I should start with?

    • A: For the aminonitrile formation, start with equimolar amounts of cyclohexanone, KCN, and NH₄Cl in an aqueous alcohol solution at 0-10 °C for 2-4 hours. For hydrolysis, use a 5-10 fold excess of concentrated HCl and reflux at 100-110 °C for 12-24 hours.

Experimental Protocols

Protocol 1: Synthesis of this compound

Step A: Synthesis of 1-amino-1-cyanocyclohexane (Intermediate)

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5.4 g (0.1 mol) of ammonium chloride in 20 mL of water and add 10 mL of ethanol.

  • Cool the solution to 5 °C in an ice-salt bath.

  • Slowly add 9.8 g (0.1 mol) of cyclohexanone to the stirred solution.

  • In a separate beaker, dissolve 4.9 g (0.1 mol) of sodium cyanide in 15 mL of water.

  • Add the sodium cyanide solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • The intermediate aminonitrile often separates as an oil or solid. Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate is typically used directly in the next step without further purification.

Step B: Hydrolysis to this compound

  • Place the crude 1-amino-1-cyanocyclohexane from Step A into a round-bottom flask.

  • Carefully add 50 mL of concentrated hydrochloric acid in a fume hood.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) using a heating mantle.

  • Maintain reflux for 18-24 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature. A solid precipitate may form.

  • If a solid is present, collect it by vacuum filtration. If not, proceed to the purification protocol outlined in the Troubleshooting section (Question 4) by first concentrating the acidic solution under vacuum to remove excess HCl, then proceeding with the acid-base workup.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound as a white crystalline solid.

Data Summary

The following table provides a general guide to optimizing reaction parameters. Exact yields will vary based on experimental setup and scale.

ParameterConditionExpected Impact on YieldRationale
Aminonitrile Formation Temp. 0-10 °CHigher Minimizes side reactions like aldol condensation.[13]
pH of Aminonitrile Formation pH 8-10Optimal Balances concentrations of nucleophilic CN⁻ and electrophilic iminium ion.[3]
Hydrolysis Time 18-24 hoursHigher Ensures complete conversion of the stable nitrile and amide intermediates.[5]
Hydrolysis Acid Conc. HCl or H₂SO₄Higher Strong acid is required to catalyze the difficult hydrolysis of the nitrile.[8]
Product Isolation pH pH 3-4Higher Minimizes product solubility in the aqueous phase during workup.

Visualizations

Experimental Workflow

Workflow cluster_step1 Step 1: Aminonitrile Synthesis cluster_step2 Step 2: Hydrolysis & Purification A Mix Cyclohexanone, NH4Cl, and Water B Cool to 0-10°C A->B C Slowly Add Aqueous NaCN B->C D Stir at RT (3 hours) C->D E Extract with Ether D->E F Add Conc. HCl to Crude Intermediate E->F Crude Intermediate G Reflux for 18-24h F->G H Cool and Isolate Crude Product G->H I Purify via Acid-Base Extraction H->I J Recrystallize & Dry I->J K Yield & Purity Analysis (NMR, MP) J->K Pure Product

Caption: Overall workflow for the synthesis and purification of this compound.

Simplified Reaction Mechanism

Mechanism Start Cyclohexanone Intermediate α-Aminonitrile (1-amino-1-cyanocyclohexane) Start->Intermediate + NH3 + CN⁻ - H₂O Product This compound Intermediate->Product + 2H₂O, H⁺ (Reflux) - NH₄⁺

Caption: Simplified two-step mechanism showing the key transformations in the synthesis.

References

  • Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes. (n.d.).
  • Hydrolysis of cyanohydrin derivative produces. A.Carboxylic acids B.Alcohols C.Aldehydes D.Ketones - Vedantu. (n.d.).
  • Hydrolysis of cyanohydrin derivative produces.A.Carboxylic acidsB.Alc - askIITians. (n.d.).
  • Cyanohydrin formation and hydrolysis - YouTube. (2020, December 28).
  • Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview - JoVE. (n.d.).
  • Process optimization of 1-cyanocyclohexaneacetic acid hydrogenation using response surface methodology | Request PDF - ResearchGate. (n.d.).
  • Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid. (n.d.).
  • WO2013190357A1 - A process for the preparation of gabapentin - Google Patents. (n.d.).
  • Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics - OSTI.GOV. (1987, November 19).
  • Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep - YouTube. (2020, October 27).
  • Optimizing reaction conditions for coupling to carboxylic acids - Benchchem. (n.d.).
  • Strecker amino acid synthesis - Wikipedia. (n.d.).
  • WO2013190357A1 - A process for the preparation of gabapentin - Google Patents. (n.d.).
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12).
  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles | ACS Omega - ACS Publications. (2021, January 7).
  • Optimization of the reaction conditions a | Download Scientific Diagram - ResearchGate. (n.d.).
  • PROCESS FOR THE PREPARATION OF GABAPENTIN - Patent 3604272 - EPO. (n.d.).
  • Strecker Synthesis - Organic Chemistry Portal. (n.d.).
  • JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid - Google Patents. (n.d.).
  • This compound | C8H11NO2 | CID 22640706 - PubChem. (n.d.).
  • CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid - Google Patents. (n.d.).
  • Process For Synthesis Of Gabapentin - Patent US-2008103334-A1 - PubChem - NIH. (n.d.).
  • WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents. (n.d.).
  • Synthesis of Carboxylic Acids | 4 Must-Know Reactions - YouTube. (2024, April 5).
  • 227203-34-1 this compound - Echemi. (n.d.).
  • 1-methylcyclohexanecarboxylic acid - Organic Syntheses Procedure. (n.d.).
  • Synthesis cyclohexane carboxylic acid from cyclohexane - YouTube. (2022, February 18).
  • Cyclohexaneacetic acid, α-cyano - Organic Syntheses Procedure. (n.d.).
  • How can I purify carboxylic acid? - ResearchGate. (2013, September 20).
  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents. (n.d.).
  • Exercise 21.10 - Multi-step Synthesis with Carboxylic Acids and their Derivatives - YouTube. (2021, December 6).

Sources

Technical Support Center: Purification of Crude 1-Cyanocyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the purification of 1-Cyanocyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven troubleshooting advice and frequently asked questions to ensure the successful purification of this important chemical intermediate. As Senior Application Scientists, we combine deep theoretical knowledge with practical, field-proven experience to help you overcome common challenges in the lab.

A. Safety First: Handling this compound

Before commencing any experimental work, it is imperative to be fully aware of the associated hazards. This compound and the solvents used in its purification pose several risks.

  • Compound Hazards : This chemical is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is known to cause significant skin and eye irritation.[1][3]

  • Required Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[4] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Emergency Procedures : Ensure an eye-wash station and safety shower are readily accessible.[4] In case of skin contact, wash thoroughly with soap and water.[5] For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move to fresh air immediately.[2] In all cases of exposure, seek prompt medical attention.

Table 1: Hazard Summary for this compound [1][6]

Hazard StatementGHS ClassificationPrecautionary Codes
H302: Harmful if swallowedAcute Toxicity, Oral (Cat. 4)P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
H312: Harmful in contact with skinAcute Toxicity, Dermal (Cat. 4)P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.
H315: Causes skin irritationSkin Irritation (Cat. 2)P332+P313: If skin irritation occurs: Get medical advice/attention.
H319: Causes serious eye irritationEye Irritation (Cat. 2A)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
H332: Harmful if inhaledAcute Toxicity, Inhalation (Cat. 4)P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air.

B. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Recrystallization Issues

Q: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase rather than dissolving. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated with impurities.

  • Causality & Solution : The compound is coming out of solution above its melting point. To fix this, you need to increase the solubility at a lower temperature. Return the flask to the heat source and add more of the "good" or "soluble" solvent until the oil redissolves completely.[7] Then, allow it to cool much more slowly. Insulating the flask can promote gradual cooling, which is essential for proper crystal lattice formation. If the issue persists, it may indicate significant impurities that are depressing the melting point; in this case, pre-purification with an acid-base extraction or a charcoal treatment might be necessary.[7]

Q: I've cooled my solution, but no crystals are forming. How can I induce crystallization?

A: Crystal formation requires nucleation, which can sometimes be slow to start. Several techniques can be used to initiate this process.

  • Expert Recommendations :

    • Scratching : Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface.[7] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seed Crystals : If you have a small amount of pure product, add a single tiny crystal to the solution. This provides a perfect template for further crystallization.

    • Reduce Solvent Volume : If the solution is not saturated enough, carefully evaporate some of the solvent under a gentle stream of nitrogen or by gentle heating and then allow it to cool again.

    • Flash Freezing : Cool a small portion of the solution rapidly in an ice-salt or dry ice-acetone bath to form a solid. Then, allow it to warm back to the temperature of the main solution, where the small crystals formed will act as seeds.

Q: The crystals formed very quickly and appear powdery or discolored. How can I improve their quality?

A: Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[7] The goal is slow, controlled crystal growth.

  • Refined Protocol :

    • Use More Solvent : Re-heat the mixture and add a small amount of additional hot solvent (1-2 mL at a time) until the solid is just dissolved. This slight excess of solvent will ensure the solution is not overly saturated upon cooling, slowing down the crystallization process.[7]

    • Insulate the Flask : After dissolving, cover the flask with a watch glass and place it on a cork ring or several layers of paper towel to insulate it from the benchtop.[7] This prevents rapid cooling from the bottom and promotes the formation of larger, purer crystals.

    • Consider a Different Solvent System : If the compound is too soluble in your chosen solvent even when cold, try a solvent pair. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly. Common systems include hexane/ethyl acetate or ethanol/water.[8]

Acid-Base Extraction Issues

Q: A persistent emulsion formed during my liquid-liquid extraction. How can I break it?

A: Emulsions are colloidal suspensions of one liquid in another, often stabilized by particulate matter or surfactants. They are a common frustration in workups.

  • Troubleshooting Steps :

    • Be Patient : Allow the separatory funnel to stand undisturbed for a longer period; sometimes the layers will separate on their own.

    • Add Brine : Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and often breaking the emulsion.

    • Gentle Agitation : Gently swirl or rock the separatory funnel instead of vigorous shaking. For acidic or basic washes that can generate gas, frequent venting is crucial.[9]

    • Filtration : Filter the entire mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets that form the emulsion.

Q: My yield is very low after acidifying the basic extract and collecting the precipitate. What could have gone wrong?

A: Low recovery in an acid-base extraction typically points to incomplete precipitation or issues with solubility.

  • Diagnostic Checklist :

    • Check the pH : Ensure you have acidified the aqueous layer sufficiently. Use a pH meter or pH paper to confirm the pH is at least 2-3 units below the pKa of the carboxylic acid to ensure it is fully protonated and thus less water-soluble.[10]

    • Cool the Solution : The solubility of your product in water may still be significant at room temperature. Cool the acidified solution in an ice bath to maximize precipitation before filtration.

    • Extract the Product : If the product has some water solubility even when cold, it may not fully precipitate. After acidification, perform a back-extraction with a suitable organic solvent (like ethyl acetate or dichloromethane) to recover the dissolved product from the aqueous layer.[11]

    • Check for Volatility : While unlikely for this compound, ensure your product was not lost during solvent removal if you used a rotary evaporator.[9]

Purity & Analysis Issues

Q: My NMR spectrum shows persistent impurities. What are they likely to be and how can I remove them?

A: The nature of impurities depends heavily on the synthetic route. Common impurities include unreacted starting materials, reagents, or byproducts from side reactions. For instance, if synthesized from 1,4-dicyanocyclohexane, this could be a contaminant.[12]

  • Identification and Removal Strategy :

    • Neutral Impurities : If the impurity is neutral (e.g., an unreacted ester or nitrile starting material), a rigorous acid-base extraction is highly effective. The carboxylic acid will move into the basic aqueous phase, leaving the neutral impurity in the organic layer.[13]

    • Acidic Impurities : If another acidic compound is present, purification may require column chromatography or careful recrystallization from a solvent system that selectively crystallizes your desired product. Reversed-phase chromatography (C18) using a water/acetonitrile or water/methanol gradient with a small amount of acid (like 0.1% TFA) is often effective for separating polar acidic compounds.[14]

    • Amide Impurity : Partial hydrolysis of the nitrile group could lead to 1-carbamoylcyclohexane-1-carboxylic acid. This impurity is also acidic and may be difficult to separate by extraction alone. Fractional crystallization or chromatography would be the methods of choice.

Q: My final product has a yellow or brown tint. How can I decolorize it?

A: Color is usually due to highly conjugated, polymeric, or oxidized impurities.

  • Decolorization Protocol :

    • Activated Charcoal : Dissolve the crude, colored product in a suitable hot solvent. Add a small amount of activated charcoal (about 1-2% of the solute's weight).

    • Hot Filtration : Keep the solution hot and swirl for a few minutes. Perform a hot filtration through a fluted filter paper or a small plug of Celite® in a heated funnel to remove the charcoal. Caution : Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Crystallization : Allow the clear, colorless filtrate to cool slowly to crystallize the purified product.[7]

C. Frequently Asked Questions (FAQs)

Q: What are the key physical properties of this compound?

A: Knowing the physical properties is essential for planning purification and handling.

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 227203-34-1[1][2][6]
Molecular Formula C₈H₁₁NO₂[1][2]
Molecular Weight 153.18 g/mol [1][6]
Appearance Typically a white to off-white solid.General Knowledge
IUPAC Name This compound[1]

Q: How should I properly store the purified compound?

A: To maintain its purity and integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Storing it under an inert atmosphere (like nitrogen or argon) can help prevent degradation over long periods, though it is generally stable under normal conditions.

Q: What is the most common and effective method for purifying this compound?

A: For most lab-scale syntheses producing a solid, recrystallization is the most common and efficient first-line purification technique. It is excellent for removing small amounts of impurities. If the crude material is heavily contaminated or oily, a preliminary acid-base extraction is highly recommended to remove neutral or basic impurities before proceeding to a final recrystallization step.[10]

Q: How can I assess the purity of my final product?

A: A combination of methods should be used:

  • Melting Point Analysis : A pure compound will have a sharp melting point over a narrow range (e.g., < 2 °C). Impurities typically depress and broaden the melting range.

  • Thin Layer Chromatography (TLC) : A quick way to check for the presence of multiple components. The purified product should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC) : Provides a quantitative measure of purity. A pure sample will show a single major peak.[15]

  • Spectroscopy (NMR, IR) : ¹H and ¹³C NMR spectroscopy can confirm the structure and identify impurities by the presence of unexpected signals. IR spectroscopy can confirm the presence of key functional groups (C≡N nitrile, C=O and O-H of the carboxylic acid).

D. Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes you have ~5g of crude solid that is mostly the desired product.

  • Solvent Selection : Test the solubility of a small sample (~20 mg) in various solvents (e.g., water, ethanol, ethyl acetate, toluene, hexane/ethyl acetate mixture) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold. Water or a water/ethanol mixture is often a good starting point for polar organic acids.[8]

  • Dissolution : Place 5.0 g of the crude this compound into a 100 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Heating : Place the flask on a stirrer/hotplate and add the chosen solvent in small portions while heating and stirring. Continue adding solvent until the solid just dissolves at the boiling point of the solvent.

  • Decolorization (if needed) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add ~100 mg of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used) : Set up a hot filtration apparatus (heated funnel with fluted filter paper). Filter the hot solution quickly to remove the charcoal.

  • Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying : Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Acid-Base Extraction

This protocol is ideal for removing neutral or basic impurities from a crude mixture.

  • Dissolution : Dissolve ~5.0 g of the crude product in 50 mL of a suitable organic solvent, such as ethyl acetate or diethyl ether, in a 250 mL separatory funnel.

  • Basic Wash : Add 30 mL of 1 M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Caution : If using bicarbonate, there will be CO₂ evolution. Stopper the funnel, invert it, and vent frequently and carefully.[9] Shake gently.

  • Separation : Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction : Repeat the extraction of the organic layer with another 30 mL portion of the basic solution. Combine the aqueous extracts. The neutral/basic impurities will remain in the organic layer, which can be discarded.

  • Acidification : Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH ~1-2, check with pH paper). The product should precipitate as a white solid.

  • Isolation : Collect the precipitated solid by vacuum filtration.

  • Washing & Drying : Wash the solid with a small amount of cold deionized water and dry thoroughly under vacuum.

  • Final Purification : For the highest purity, the solid obtained from this procedure should be recrystallized following Protocol 1.

E. Visualization of Workflows

Diagram 1: Purification Method Selection

Purification_Decision_Tree start Crude Product State? solid Solid start->solid Solid oil Oil / Gummy Solid start->oil Oil purity_check Purity Assessment (TLC/NMR) solid->purity_check acid_base Acid-Base Extraction (Protocol 2) oil->acid_base high_purity High Purity (>90%) purity_check->high_purity Mostly clean low_purity Low Purity (<90%) or Colored purity_check->low_purity Multiple spots or colored recrystallize Recrystallize (Protocol 1) high_purity->recrystallize low_purity->acid_base final_recrystallize Final Recrystallization (Protocol 1) acid_base->final_recrystallize

Caption: Decision tree for selecting the appropriate purification strategy.

Diagram 2: Acid-Base Extraction Workflow

Acid_Base_Workflow start 1. Dissolve Crude Product in Organic Solvent extract 2. Extract with Aqueous Base (e.g., 1M NaOH) start->extract separate 3. Separate Layers extract->separate organic_layer Organic Layer: Contains Neutral/Basic Impurities (Discard) separate->organic_layer Phase 1 aqueous_layer Aqueous Layer: Contains Sodium Salt of Product separate->aqueous_layer Phase 2 acidify 4. Cool and Acidify Aqueous Layer with HCl (pH 1-2) aqueous_layer->acidify precipitate 5. Product Precipitates acidify->precipitate filtrate 6. Isolate by Vacuum Filtration precipitate->filtrate finish 7. Wash with Cold Water & Dry filtrate->finish

Caption: Step-by-step workflow for purification via acid-base extraction.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22640706, this compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13277737, 2-Cyanocyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Transgenomic (n.d.). User Guide for Organic Acids Analysis Columns. Retrieved from [Link]

  • Unknown Source (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • Google Patents (n.d.). CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
  • Google Patents (n.d.). JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid.
  • Google Patents (n.d.). US2255421A - Process for purification of carboxylic acids.
  • Google Patents (n.d.). US5387713A - Process for purification of carboxylic acids.
  • Google Patents (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • ResearchGate (2013). How can I purify carboxylic acid? Retrieved from [Link]

  • LookChem (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Teledyne ISCO (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Cyanocyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-cyanocyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?

Low yields in this synthesis often trace back to one of several key areas: incomplete reaction, competing side reactions, or product loss during workup and purification. The most prevalent synthetic route is a Strecker synthesis followed by hydrolysis, starting from cyclohexanone.

Common culprits for low yield include:

  • Suboptimal pH control: The initial formation of the α-aminonitrile is highly pH-dependent. An incorrect pH can hinder the reaction progress.

  • Inefficient hydrolysis: The final step of converting the nitrile to a carboxylic acid requires carefully controlled conditions. Incomplete hydrolysis will result in the α-aminonitrile intermediate contaminating the final product.

  • Side reactions: The formation of byproducts such as cyclohexanone cyanohydrin or products from the self-condensation of cyclohexanone can significantly consume starting materials.

To diagnose the issue, it is recommended to analyze crude reaction samples by techniques such as TLC, GC-MS, or NMR to identify the presence of starting materials or major byproducts.

Q2: I've identified cyclohexanone cyanohydrin as a major byproduct. How can I prevent its formation?

The formation of cyclohexanone cyanohydrin is a common side reaction that competes with the desired Strecker pathway. This occurs when cyclohexanone reacts directly with the cyanide source.

Causality: The formation of both the cyanohydrin and the α-aminonitrile intermediate are reversible processes. The presence of an ammonium salt (like ammonium chloride) is crucial to push the equilibrium towards the formation of the α-aminonitrile.

Troubleshooting Protocol: Minimizing Cyanohydrin Formation

  • Control Reactant Addition: Instead of adding all reactants at once, consider a sequential addition. First, mix the cyclohexanone with the ammonium chloride solution. Then, slowly add the sodium or potassium cyanide solution to this mixture. This ensures that the cyanide ion is more likely to react with the imine intermediate rather than the cyclohexanone carbonyl.

  • pH Management: Maintain the reaction pH in a mildly acidic to neutral range (around pH 4-7) during the initial phase. This can be achieved through the buffering capacity of the ammonium chloride/ammonia system.

  • Temperature Control: Keep the reaction temperature low, typically between 0-10 °C, during the addition of cyanide. This helps to manage the exothermic nature of the reaction and can favor the desired pathway.

Troubleshooting Guide: Specific Issues and Solutions

Issue 1: Formation of an Oily, Insoluble Byproduct

Scenario: Upon acidification during the workup, a significant amount of a viscous, oily material separates along with the desired product, complicating purification.

Probable Cause: Aldol Condensation of Cyclohexanone Under basic conditions, which can arise from the cyanide salt, cyclohexanone can undergo a self-condensation reaction (an aldol condensation) to form 2-(cyclohex-1-en-1-yl)cyclohexan-1-one. This dimer is a common, high-boiling point impurity.

Mechanism Insight: The cyanide ion (CN⁻) is a reasonably strong base and can deprotonate the α-carbon of cyclohexanone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another cyclohexanone molecule.

Preventative & Corrective Actions:

  • Strict pH Control: As mentioned previously, maintaining a slightly acidic to neutral pH is critical. The use of a buffered system can prevent the reaction mixture from becoming too basic.

  • Order of Addition: Adding the cyanide solution slowly to the mixture of cyclohexanone and ammonium chloride helps to keep the instantaneous concentration of free cyanide low, thus disfavoring the base-catalyzed self-condensation.

  • Purification Strategy: If the aldol byproduct has already formed, it can often be separated from the desired carboxylic acid product by extraction. The acidic product will be soluble in a basic aqueous solution (e.g., sodium bicarbonate), while the neutral aldol product will remain in the organic layer.

Experimental Workflow: Extractive Purification

G start Crude product mixture (in organic solvent like ether) bicarb Add aqueous NaHCO3 solution and mix thoroughly start->bicarb separate Separate layers bicarb->separate aq_layer Aqueous Layer (contains sodium salt of product) separate->aq_layer Bottom layer org_layer Organic Layer (contains aldol byproduct and other neutral impurities) separate->org_layer Top layer acidify Acidify aqueous layer with conc. HCl until pH ~2 aq_layer->acidify precipitate Precipitate of pure This compound acidify->precipitate filter Filter, wash with cold water, and dry precipitate->filter end Purified Product filter->end

Caption: Extractive workup to separate the acidic product.

Issue 2: Presence of Amide Impurity in the Final Product

Scenario: Spectroscopic analysis (e.g., IR or NMR) of the final product shows evidence of an amide functional group in addition to the carboxylic acid and nitrile.

Probable Cause: Incomplete Hydrolysis of the Nitrile The conversion of the nitrile to a carboxylic acid typically proceeds through an amide intermediate. If the hydrolysis conditions (e.g., reaction time, temperature, or concentration of acid/base) are insufficient, the reaction can stall at the amide stage, resulting in 1-carbamoylcyclohexane-1-carbonitrile.

Troubleshooting Protocol: Ensuring Complete Hydrolysis

  • Increase Reaction Time and/or Temperature: If amide is detected, extending the hydrolysis time or cautiously increasing the temperature can drive the reaction to completion. Monitor the reaction progress periodically.

  • Adjust Reagent Concentration: Using a more concentrated acid (e.g., concentrated sulfuric or hydrochloric acid) for the hydrolysis step can increase the rate of the second hydrolysis step (amide to carboxylic acid).

  • Choice of Hydrolysis Conditions: While acidic hydrolysis is common, basic hydrolysis followed by an acidic workup can sometimes be more effective, depending on the substrate.

Table 1: Comparison of Hydrolysis Conditions

ParameterAcidic HydrolysisBasic Hydrolysis
Reagents Concentrated H₂SO₄ or HClAqueous NaOH or KOH
Intermediate Protonated amideCarboxylate salt and ammonia
Pros Direct isolation of the carboxylic acid upon workup.Can sometimes be faster; ammonia evolution can indicate reaction progress.
Cons Can be harsh; potential for dehydration or other side reactions at high temperatures.Requires a separate acidification step to isolate the product.

Summary of Best Practices

To consistently achieve high yields and purity in the synthesis of this compound, the following best practices are recommended:

  • Sequential Reagent Addition: Add the cyanide source slowly to a mixture of cyclohexanone and the ammonium salt.

  • Temperature Management: Maintain a low temperature (0-10 °C) during the initial exothermic reaction phase.

  • pH Monitoring and Control: Ensure the reaction medium is appropriately buffered to prevent unwanted side reactions like cyanohydrin formation and aldol condensation.

  • Thorough Hydrolysis: Use sufficiently vigorous conditions (time, temperature, reagent concentration) to ensure the complete conversion of the nitrile to the carboxylic acid.

  • In-Process Monitoring: Utilize analytical techniques like TLC or NMR on crude samples to diagnose any issues early in the process.

By understanding the underlying chemical principles and potential pitfalls, you can effectively troubleshoot and optimize the synthesis of this compound.

References

  • Strecker Synthesis. Organic Syntheses, Coll. Vol. 3, p.88 (1955); Vol. 27, p.20 (1947). Available at: [Link]

Technical Support Center: Optimization of Reaction Conditions for 1-Cyanocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Cyanocyclohexane-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and achieve high-yield, high-purity results.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental questions about the synthesis, providing the necessary theoretical grounding for practical application.

Q1: What is the most common and efficient synthetic route to this compound?

The most prevalent and practical laboratory-scale synthesis begins with cyclohexanone. The process is a two-step sequence:

  • Synthesis of the Precursor: Cyclohexanone is reacted with a cyanide source, typically in a Knoevenagel-type condensation with a compound like cyanoacetic acid[1] or more commonly through a reaction with two equivalents of cyanide (e.g., NaCN or KCN) to form the geminal dinitrile, 1,1-dicyanocyclohexane (also known as 1-cyanocyclohexanecarbonitrile). This dinitrile is the direct precursor for our target molecule.

  • Selective Mono-hydrolysis: The key challenge, and the focus of this guide, is the selective partial hydrolysis of one of the two nitrile groups on 1,1-dicyanocyclohexane. The goal is to convert one nitrile (-C≡N) to a carboxylic acid (-COOH) while leaving the other intact.

This route is favored due to the accessibility and low cost of the starting materials.

Q2: What is the underlying mechanism of nitrile hydrolysis?

Nitrile hydrolysis is a well-established transformation that proceeds in two distinct stages, whether under acidic or basic conditions[2].

  • Nitrile to Amide: The first stage is the hydration of the carbon-nitrogen triple bond to form an amide intermediate (1-carbamoylcyclohexane-1-carbonitrile).

  • Amide to Carboxylic Acid: The second stage involves the hydrolysis of the amide to the carboxylic acid, releasing ammonia (under basic conditions) or an ammonium salt (under acidic conditions)[3][4].

Understanding this two-part mechanism is critical for troubleshooting, as incomplete reactions will often yield the amide as the primary byproduct.[2][4]

  • Acid-Catalyzed Mechanism: The reaction is initiated by protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon.

Q3: Should I use acidic or alkaline conditions for the selective mono-hydrolysis of 1,1-dicyanocyclohexane?

Both acidic and alkaline hydrolysis can be employed, and the choice depends on the desired selectivity, reaction scale, and substrate tolerance.[5][6]

  • Alkaline Hydrolysis (e.g., NaOH, KOH): This method is often easier to control for selective mono-hydrolysis. By carefully controlling stoichiometry, temperature, and reaction time, it is possible to favor the formation of the sodium salt of the target acid.[3] The reaction typically stops or slows significantly after the first hydrolysis because the resulting carboxylate anion is negatively charged, repelling the further approach of hydroxide nucleophiles. However, forcing conditions can lead to the diacid byproduct.

  • Acidic Hydrolysis (e.g., H₂SO₄, HCl): Strong mineral acids are very effective but can be more aggressive, often leading to a mixture of the desired mono-acid, the starting dinitrile, and the over-hydrolyzed diacid byproduct.[7] Achieving high selectivity can be challenging and requires careful optimization of acid concentration and temperature.[5] Some protocols utilize phase-transfer catalysts or organic-soluble acids to improve reaction rates for poorly soluble nitriles.[8]

For this specific synthesis, controlled alkaline hydrolysis is generally the recommended starting point for achieving better selectivity.

Part 2: Troubleshooting and Optimization Guide

This section is formatted to address specific problems you may encounter during your experiment.

Problem 1: Low or No Yield of the Desired Carboxylic Acid.

Possible Cause 1: Incomplete Reaction

  • Diagnosis: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of the crude reaction mixture shows a significant amount of the starting material (1,1-dicyanocyclohexane).

  • Solution: The hydrolysis of sterically hindered gem-dinitriles can be slow.

    • Increase Reaction Time: Extend the reaction period in increments of 2-4 hours, monitoring progress by TLC/HPLC.

    • Increase Temperature: Gradually increase the reflux temperature. Be cautious, as excessively high temperatures can promote over-hydrolysis to the diacid.

    • Reagent Concentration: For alkaline hydrolysis, consider using a higher concentration of NaOH or KOH solution (e.g., from 10% to 20% w/v). For acidic hydrolysis, a higher molarity acid may be required.

Possible Cause 2: Incorrect Work-up Procedure

  • Diagnosis: The reaction appears complete by analytical monitoring, but the product is lost during isolation.

  • Solution: As a carboxylic acid, the product's solubility is highly pH-dependent. A robust acid-base extraction is crucial for purification.[9][10]

    • After the reaction, cool the mixture and dilute with water.

    • Perform an initial extraction with an organic solvent (e.g., diethyl ether, ethyl acetate) to remove any unreacted starting material and neutral byproducts.

    • Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~1-2. The carboxylic acid will now be protonated and insoluble in water.

    • Thoroughly extract the acidified aqueous layer with multiple portions of an organic solvent to isolate your product.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent.

Problem 2: The Major Isolate is 1-Carbamoylcyclohexane-1-carbonitrile (Amide).
  • Diagnosis: The isolated product has a different melting point and spectroscopic data (notably in the IR and ¹³C NMR spectra) than the target acid. Mass spectrometry shows a molecular weight corresponding to the amide.

  • Causality: The reaction has stopped at the intermediate stage of the hydrolysis mechanism.[2] This is a classic sign of conditions that are too mild or insufficient reaction time.

  • Solution:

    • Re-subject the Amide to Hydrolysis: The isolated amide can be used as the starting material for a subsequent hydrolysis reaction under more forcing conditions (higher temperature or longer reflux time) to drive the conversion to the carboxylic acid.

    • Optimize the Initial Reaction: Increase the reaction time and/or temperature of the initial hydrolysis step to ensure the reaction proceeds past the amide intermediate.

Problem 3: The Major Isolate is Cyclohexane-1,1-dicarboxylic Acid.
  • Diagnosis: The product's analytical data corresponds to the diacid. This is often confirmed by titration or mass spectrometry.

  • Causality: The reaction conditions were too harsh, causing both nitrile groups to hydrolyze. This is the most common selectivity challenge in this synthesis.

  • Solution:

    • Reduce Reaction Temperature: Operate at a lower reflux temperature or even at a controlled temperature below reflux (e.g., 80-90 °C).

    • Limit Stoichiometry of Base: In alkaline hydrolysis, use a carefully measured amount of base (e.g., 1.0-1.2 equivalents) to favor the mono-hydrolysis. The formation of the carboxylate salt deactivates the molecule towards further hydrolysis.

    • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as a significant amount of the desired mono-acid has formed, even if some starting material remains. The unreacted dinitrile is often easier to separate from the mono-acid than the diacid is.

Problem 4: Difficulty in Purifying the Final Product.
  • Diagnosis: The final product is an oil or a low-melting solid that is difficult to crystallize, and NMR analysis shows contamination with starting material or byproducts.

  • Solution:

    • Refine Acid-Base Extraction: This is the most powerful purification tool for carboxylic acids.[10] Ensure the pH is carefully controlled during acidification to fully precipitate the desired acid while potentially leaving more acidic (diacid) or less acidic impurities behind.

    • Recrystallization: If the product is solid, recrystallization is highly effective. Experiment with different solvent systems. A common choice is a solvent pair like toluene/hexane or ethyl acetate/heptane.

    • Vacuum Distillation: If the product is a thermally stable liquid or low-melting solid, Kugelrohr or short-path vacuum distillation can be an effective purification method.[9]

Part 3: Experimental Protocols and Data

Optimized Protocol 1: Selective Alkaline Mono-Hydrolysis

This protocol is optimized for selectivity and is the recommended starting point.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,1-dicyanocyclohexane (1.0 eq).

  • Reagent Addition: Add a 15% (w/v) aqueous solution of sodium hydroxide (1.2 eq).

  • Reaction: Heat the mixture to a gentle reflux (approx. 100-105 °C) and maintain for 4-6 hours. Monitor the reaction progress by taking small aliquots, acidifying them, extracting with ethyl acetate, and analyzing by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

    • Wash the aqueous solution with diethyl ether (2 x volumes) to remove unreacted starting material.

    • Place the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid. A white precipitate should form.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent.

Data Summary: Comparison of Hydrolysis Conditions
ParameterAlkaline Hydrolysis (Recommended)Acidic Hydrolysis
Reagent NaOH or KOH (1.0-1.5 eq)Concentrated H₂SO₄ or HCl
Temperature 80-105 °C100-120 °C
Typical Time 4-8 hours2-6 hours
Selectivity Good to ExcellentFair to Good
Key Pro Higher selectivity due to carboxylate deactivation.Can be faster.
Key Con Can be slower than acidic hydrolysis.Higher risk of over-hydrolysis to the diacid.
Work-up Requires careful acidification step.Simple dilution and extraction.

Part 4: Visualizations

Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis cluster_purification Purification Start Cyclohexanone Precursor 1,1-Dicyanocyclohexane Start->Precursor + 2eq NaCN Reaction Selective Mono-Hydrolysis (Acidic or Alkaline) Precursor->Reaction Crude Crude Product Mixture Reaction->Crude Workup Acid-Base Extraction Crude->Workup Recrystal Recrystallization or Distillation Workup->Recrystal Final 1-Cyanocyclohexane- 1-carboxylic acid Recrystal->Final Troubleshooting cluster_diagnosis Problem Diagnosis cluster_solution Corrective Actions Start Analyze Crude Product (TLC, NMR, LCMS) c1 High % of Starting Material? Start->c1 c2 Major product is Amide Intermediate? c1->c2 No s1 Increase Temp. Increase Time Increase [Reagent] c1->s1 Yes c3 Major product is Diacid? c2->c3 No s2 Increase Temp. Increase Time (More Forcing Conditions) c2->s2 Yes s3 Decrease Temp. Decrease Time Use Stoichiometric Base c3->s3 Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Organic Syntheses Procedure for a related reaction: Cyclohexaneacetic acid, α-cyano-. Organic Syntheses, Coll. Vol. 4, p.234 (1963); Vol. 32, p.35 (1952). [Link]

  • Chemguide - Alkaline Hydrolysis of Nitriles: Clark, J. (2015). Hydrolysing Nitriles. [Link]

  • Organic Chemistry Portal - Nitrile to Acid Common Conditions: A resource detailing common acidic and basic hydrolysis conditions. [Link]

  • Chemistry Stack Exchange - pH Dependence of Nitrile Hydrolysis: A discussion on the products of nitrile hydrolysis based on pH. (2021). [Link]

  • Chemistry LibreTexts - Making Carboxylic Acids by the Hydrolysis of Nitriles: Provides an overview of both acidic and alkaline hydrolysis methods. (2019). [Link]

  • Chemistry Steps - The Mechanism of Nitrile Hydrolysis: A detailed mechanistic explanation of nitrile hydrolysis. [Link]

  • Google Patents - Hydrolysis of nitriles to carboxylic acids: A patent describing improvements for hydrolyzing organic nitriles. (1970). US3542822A.
  • ResearchGate - Purification of Carboxylic Acids: A forum discussion with expert answers on purification techniques. (2013). [Link]

  • LookChem - General procedures for the purification of Carboxylic acids: A guide on standard purification methods for carboxylic acids. [Link]

Sources

Technical Support Center: Purification of 1-Cyanocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 1-Cyanocyclohexane-1-carboxylic acid. It provides in-depth troubleshooting advice and frequently asked questions to address common purification challenges. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

Introduction to Purification Challenges

This compound is a valuable building block in organic synthesis. However, its synthesis can result in a variety of impurities that may interfere with subsequent reactions or compromise the purity of the final product. Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. The choice of purification method is critical and depends on the nature of these impurities and the desired final purity of the compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of this compound.

Q1: My synthesized this compound is an oil or a discolored solid. What are the likely impurities and how can I remove them?

A1: The presence of an oily residue or discoloration often points to residual starting materials, byproducts, or decomposition products. Common impurities might include unreacted cyclohexanone, cyanide sources, or products from the hydrolysis of the nitrile group.

  • Initial Troubleshooting Steps:

    • Identify the Impurities: If possible, utilize analytical techniques such as NMR, GC-MS, or LC-MS to identify the major impurities. This will provide crucial information for selecting the most effective purification strategy.

    • Acid-Base Extraction: This is often the most effective initial purification step for carboxylic acids.[1][2] It leverages the acidic nature of the carboxyl group to separate it from neutral and basic impurities.

Q2: I performed an acid-base extraction, but the purity of my this compound is still not satisfactory. What should I try next?

A2: If acid-base extraction is insufficient, recrystallization is a powerful technique for further purification of solid compounds. The key to successful recrystallization is the selection of an appropriate solvent system.

  • Solvent Selection for Recrystallization:

    • The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.

    • The impurities should either be highly soluble in the solvent at all temperatures or insoluble.

    • Common solvents to screen for carboxylic acids include water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof.[1][3]

Q3: Can I use chromatography to purify this compound?

A3: Yes, both normal-phase and reversed-phase chromatography can be effective for purifying carboxylic acids.

  • Normal-Phase Chromatography (Silica Gel):

    • This technique is suitable for separating compounds based on polarity. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.

    • A common issue with silica gel chromatography of carboxylic acids is peak tailing due to strong interactions with the stationary phase. This can often be mitigated by adding a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase.

  • Reversed-Phase Chromatography (C18):

    • This method is particularly useful for purifying polar compounds.[4] A common mobile phase is a gradient of acetonitrile or methanol in water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape.[4]

Q4: I am concerned about the potential for hydrolysis of the nitrile group during purification. How can I minimize this?

A4: The nitrile group can indeed be susceptible to hydrolysis to a carboxylic acid or an amide, especially under strong acidic or basic conditions and elevated temperatures.[5][6]

  • Minimizing Hydrolysis:

    • Avoid Prolonged Exposure to Strong Acids/Bases: During acid-base extractions, work quickly and use moderate pH values where possible.

    • Temperature Control: Perform extractions and other purification steps at or below room temperature if feasible.

    • Mild Conditions: For chromatographic separations, using buffered mobile phases can help maintain a stable pH.

In-Depth Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is a fundamental and often highly effective method for the initial purification of carboxylic acids.[1][2]

Principle: This technique exploits the difference in solubility between the acidic carboxylic acid and neutral or basic impurities in aqueous and organic phases at different pH values. The carboxylic acid is converted to its water-soluble salt form in a basic aqueous solution, leaving non-acidic impurities in the organic phase. The aqueous layer is then acidified, converting the salt back to the free carboxylic acid, which can be extracted back into an organic solvent.

Workflow Diagram:

PurificationWorkflow cluster_extraction Acid-Base Extraction start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_base Add Aqueous Base (e.g., 1M NaOH) start->add_base separate1 Separate Layers add_base->separate1 aqueous_layer Aqueous Layer (Contains Carboxylate Salt) separate1->aqueous_layer Aqueous organic_layer1 Organic Layer (Contains Neutral/Basic Impurities) separate1->organic_layer1 Organic acidify Acidify Aqueous Layer (e.g., 1M HCl) aqueous_layer->acidify extract Extract with Organic Solvent acidify->extract separate2 Separate Layers extract->separate2 organic_layer2 Organic Layer (Contains Purified Carboxylic Acid) separate2->organic_layer2 Organic aqueous_waste Aqueous Waste separate2->aqueous_waste Aqueous dry Dry Organic Layer (e.g., Na2SO4) organic_layer2->dry evaporate Evaporate Solvent dry->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous base (e.g., 1 M sodium hydroxide or sodium bicarbonate solution).

  • Extraction 1: Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The carboxylate salt of your product will be in the aqueous layer.

  • Separation 1: Drain the lower aqueous layer into a clean flask. If dichloromethane was used, this will be the organic layer.

  • Back-Extraction (Optional): To maximize recovery, you can re-extract the organic layer with a fresh portion of the aqueous base and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute strong acid (e.g., 1 M hydrochloric acid) with stirring until the solution is acidic (test with pH paper, pH ~2). The this compound will precipitate out or form an oily layer.

  • Extraction 2: Add a fresh portion of the organic solvent to the acidified aqueous mixture and shake to extract the purified carboxylic acid.

  • Separation 2: Separate the organic layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Principle: This method relies on the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures. A saturated solution of the impure compound is prepared at a high temperature and then allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

Data Presentation: Solvent Screening for Recrystallization

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on Cooling
WaterLowModerateNeedles
EthanolHighVery High-
IsopropanolModerateHighPlates
Ethyl AcetateModerateHighPrisms
TolueneLowModerate-
HeptaneVery LowLow-
Water/Ethanol (9:1)LowHighFine Needles

Note: This is illustrative data. Actual results may vary.

Step-by-Step Methodology:

  • Solvent Selection: Based on preliminary tests, choose a solvent or solvent system in which this compound has good solubility at high temperatures and poor solubility at low temperatures.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude solid to just dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal yield, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.

Purity Assessment

After purification, it is essential to assess the purity of the this compound.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[7]

  • Gas Chromatography (GC): Useful if the compound is volatile and thermally stable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Concluding Remarks

The purification of this compound often requires a multi-step approach. A logical workflow typically starts with an acid-base extraction followed by recrystallization. The choice of specific solvents and conditions should be guided by the nature of the impurities present. Careful execution of these techniques, coupled with diligent purity analysis, will ensure the successful isolation of high-purity this compound for its intended downstream applications.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • Patsnap. (2025). How to Improve Carboxylic Acid Extraction Processes? Patsnap Eureka. Retrieved from [Link]

  • Parlow, J. J., & Flynn, D. L. (1998). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry, 1(1), 63-66. Retrieved from [Link]

  • Hoek, A., & van der Meij, P. F. (1973). U.S. Patent No. 3,709,795. Washington, DC: U.S. Patent and Trademark Office.
  • Parlow, J. J., & Flynn, D. L. (1998). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. Retrieved from [Link]

  • Jacquot, L., & Launay, F. (2002). U.S. Patent No. 8,119,838. Washington, DC: U.S. Patent and Trademark Office.
  • Barnette, M. S., et al. (2004). Chinese Patent No. CN1532187A.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ono Pharmaceutical Co., Ltd. (1995). Japanese Patent No. JPH0730006B2.
  • Kissei Pharmaceutical Co., Ltd. (2008). Japanese Patent No. JP2008260757A.
  • Fuson, R. C., & Cole, W. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 19, 37. Retrieved from [Link]

  • Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Journal of Organic Chemistry of the USSR (English Translation), 23(6), 1124-1127. Retrieved from [Link]

  • Gutmann, B., et al. (2013). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 17(10), 1234-1238. Retrieved from [Link]

  • Toyo'oka, T., & Jinno, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4831. Retrieved from [Link]

  • Shukla, S. K. (2013). How can I purify carboxylic acid? ResearchGate. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • El-Gindy, A., et al. (2014). Stability indicating chromatographic methods for the determination of antipyrine and benzocaine in the presence of their toxic impurity and degradation product. Analytical Methods, 6(12), 4286-4295. Retrieved from [Link]

  • Harnden, M. R. (1969). Stereochemistry of the 1-hydroxycyclohexanecarboxylic acids obtained by hydrolysis of the cyanohydrins of some methylcyclohexanones. Journal of the Chemical Society C: Organic, 960-964. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Freelance-Teacher. (2009, August 7). Hydrolysis of carboxylic acid derivatives (1) [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • Gutmann, B., et al. (2013). Direct preparation of nitriles from carboxylic acids in continuous flow. Semantic Scholar. Retrieved from [Link]

  • Toyo'oka, T., & Jinno, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]

  • LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Lee, K., et al. (2007). U.S. Patent No. 7,307,188. Washington, DC: U.S. Patent and Trademark Office.
  • Denton, J. R., & Lambert, K. M. (2015). Nitrilation of carboxylic acids by PIII/PV-catalysis. PMC. Retrieved from [Link]

  • Science.gov. (n.d.). cyclohexane carboxylic acid: Topics. Retrieved from [Link]

  • Karunanithi, A. T., et al. (2007). Solvent design for crystallization of carboxylic acids. Chemical Engineering Science, 62(23), 6608-6622. Retrieved from [Link]

  • Chromatography Forum. (2006). How do you perform purity analysis? Retrieved from [Link]

  • The Dow Chemical Company. (2015). WO Patent No. WO2015102893A1.
  • PubChem. (n.d.). 3-Cyanocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Cyanocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyanocyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful synthesis. Our approach is grounded in established chemical principles to not only solve common issues but also to foster a deeper understanding of the reaction intricacies.

Overview of the Synthesis

The synthesis of this compound typically proceeds through a two-step process starting from cyclohexanone. The first step involves the formation of a cyanohydrin intermediate, cyclohexanone cyanohydrin, which is then hydrolyzed to the desired carboxylic acid. This process is a variation of the cyanohydrin reaction, a fundamental transformation in organic chemistry.[1][2][3] Careful control of reaction conditions is crucial in both steps to maximize yield and purity.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My yield of cyclohexanone cyanohydrin in the first step is very low. What are the likely causes and how can I improve it?

Answer:

Low yields of cyclohexanone cyanohydrin can stem from several factors, primarily related to the equilibrium of the reaction and the stability of the cyanide nucleophile.

  • Causality: The formation of cyanohydrin is a reversible reaction.[3] The equilibrium can be unfavorable if the reaction conditions are not optimized. The cyanide ion (CN⁻) is the active nucleophile that attacks the carbonyl carbon of cyclohexanone. The concentration of free cyanide ions is highly dependent on the pH of the reaction mixture. In acidic conditions, the cyanide will be protonated to form hydrogen cyanide (HCN), a weak nucleophile. In strongly basic conditions, cyclohexanone can undergo self-condensation (aldol condensation) as a competing side reaction.

  • Troubleshooting Steps:

    • pH Control: The pH of the reaction mixture should be weakly basic, typically in the range of 9-10, to ensure a sufficient concentration of the cyanide nucleophile without promoting significant side reactions. You can use a buffer or add a base like sodium carbonate or potassium carbonate.

    • Reagent Purity: Ensure that your cyclohexanone is free from acidic impurities which could neutralize the cyanide ions. Distillation of cyclohexanone before use is recommended.

    • Temperature Control: The reaction is typically carried out at a low temperature (0-10 °C) to shift the equilibrium towards the product and to minimize side reactions.

    • Order of Addition: It is often beneficial to add the cyanide source (e.g., KCN or NaCN) to a mixture of the cyclohexanone and a buffer solution. If generating HCN in situ from a cyanide salt and an acid, add the acid slowly to a cooled solution of the cyanide salt and cyclohexanone.

Question 2: During the hydrolysis of the cyanohydrin to the carboxylic acid, I am getting a significant amount of a gummy, polymeric byproduct. What is this and how can I avoid it?

Answer:

The formation of polymeric material during the hydrolysis of cyanohydrins is a common issue, often arising from polymerization of the starting material or intermediates under harsh reaction conditions.

  • Causality: The cyanohydrin can be unstable under strongly acidic or basic conditions and high temperatures. Under these conditions, it can eliminate water to form an α,β-unsaturated nitrile, which can then polymerize. Alternatively, side reactions of the carbonyl group can lead to polymer formation.

  • Troubleshooting Steps:

    • Milder Hydrolysis Conditions: Instead of using highly concentrated strong acids or bases, consider a two-stage hydrolysis. First, use concentrated hydrochloric acid at room temperature to hydrolyze the nitrile to the corresponding amide. Then, gently heat the reaction mixture with a more dilute acid or base to hydrolyze the amide to the carboxylic acid.

    • Temperature Control: Maintain a moderate temperature during the hydrolysis. For acid hydrolysis, initially keeping the reaction at room temperature and then gently refluxing is often sufficient.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to byproduct formation.

    • Work-up Procedure: A prompt and efficient work-up to isolate the product can prevent degradation.

Question 3: My final product is difficult to purify and appears to be contaminated with starting material and other impurities. What is an effective purification strategy?

Answer:

Purification of carboxylic acids can be challenging due to their polarity and potential for salt formation. A multi-step purification strategy is often necessary.

  • Causality: The crude product may contain unreacted cyanohydrin, the intermediate amide, and other side products. The polarity of the carboxylic acid can make it soluble in both aqueous and some organic phases, complicating extractions.

  • Troubleshooting Steps:

    • Acid-Base Extraction: This is the most effective method for purifying carboxylic acids.[4][5]

      • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

      • Extract the organic solution with a basic aqueous solution (e.g., 1M sodium bicarbonate or sodium carbonate). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, while neutral impurities like unreacted cyanohydrin will remain in the organic layer.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

      • Carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of about 2. The carboxylic acid will precipitate out if it is a solid, or it can be extracted with an organic solvent.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and a non-solvent like hexane) can be a powerful purification technique.

    • Column Chromatography: While less common for simple carboxylic acids, silica gel chromatography can be used. A mobile phase containing a small amount of acetic or formic acid is often required to prevent streaking of the acidic product on the silica gel.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for preparing this compound: a Strecker synthesis-type approach or a direct cyanohydrin formation followed by hydrolysis?

A1: For the synthesis of this compound, the direct formation of cyclohexanone cyanohydrin followed by hydrolysis is generally more straightforward. The Strecker synthesis is primarily used for the preparation of α-amino acids and involves the use of ammonia or an amine in addition to a cyanide source.[6][7][8][9] This would introduce an amino group, which is not present in the target molecule. Therefore, the cyanohydrin route is the more direct and appropriate choice.

Q2: What are the main safety precautions I should take when working with cyanides?

A2: Cyanide salts (e.g., KCN, NaCN) and hydrogen cyanide (HCN) are highly toxic.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and ensure you are trained in its use. Acidification of cyanide salts liberates highly toxic HCN gas, so all additions of acid to cyanide-containing solutions must be done with extreme caution in a fume hood. All cyanide waste must be quenched with a solution of sodium hypochlorite (bleach) before disposal.

Q3: Can I use a ketone other than cyclohexanone in this synthesis?

A3: Yes, the cyanohydrin formation and subsequent hydrolysis can be applied to a wide range of aldehydes and ketones.[3] However, the reaction equilibrium and rate can be affected by the steric hindrance of the carbonyl compound. Bulky ketones may react more slowly or have a less favorable equilibrium for cyanohydrin formation.[3]

Q4: How can I monitor the progress of the hydrolysis step?

A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture on a silica gel plate alongside the starting cyanohydrin. A suitable eluent system might be a mixture of hexane and ethyl acetate with a small amount of acetic acid. The carboxylic acid product will be more polar than the starting cyanohydrin and will have a lower Rf value. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is progressing.

Experimental Protocols

Protocol 1: Synthesis of Cyclohexanone Cyanohydrin
ReagentMolar Mass ( g/mol )AmountMoles
Cyclohexanone98.1410.0 g0.102
Potassium Cyanide65.127.3 g0.112
Sodium Bisulfite104.0611.6 g0.112
Water18.0250 mL-

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the sodium bisulfite in 50 mL of water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add the cyclohexanone to the stirred sodium bisulfite solution, maintaining the temperature below 10 °C.

  • In a separate beaker, dissolve the potassium cyanide in 20 mL of water.

  • Slowly add the potassium cyanide solution to the reaction mixture via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude cyclohexanone cyanohydrin. This intermediate is often used in the next step without further purification.

Protocol 2: Hydrolysis of Cyclohexanone Cyanohydrin to this compound

Procedure:

  • Place the crude cyclohexanone cyanohydrin in a round-bottom flask.

  • Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (37%, ~20 mL) with stirring.

  • After the initial exothermic reaction subsides, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. A precipitate of the amide intermediate may form.

  • Gently heat the reaction mixture to 50-60 °C for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from hot water or by the acid-base extraction procedure described in the troubleshooting section.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reagents Cyclohexanone Cyclohexanone Cyanohydrin Cyclohexanone Cyanohydrin Cyclohexanone->Cyanohydrin Step 1: Cyanohydrin Formation KCN KCN, H₂O Product 1-Cyanocyclohexane- 1-carboxylic acid Cyanohydrin->Product Step 2: Hydrolysis HCl Conc. HCl, H₂O, Δ

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield of Cyanohydrin? Start->LowYield Polymer Polymeric Byproduct in Hydrolysis? LowYield->Polymer No CheckpH Check & Adjust pH (9-10) LowYield->CheckpH Yes Purification Purification Issues? Polymer->Purification No MilderConditions Use Milder Hydrolysis Conditions Polymer->MilderConditions Yes AcidBaseExtraction Perform Acid-Base Extraction Purification->AcidBaseExtraction Yes Success Problem Resolved Purification->Success No CheckTemp Lower Reaction Temperature (0-10°C) CheckpH->CheckTemp CheckTemp->Success MonitorReaction Monitor with TLC MilderConditions->MonitorReaction MonitorReaction->Success Recrystallize Recrystallize Product AcidBaseExtraction->Recrystallize Recrystallize->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes.
  • Bucherer-Bergs Reaction - Alfa Chemistry.
  • Strecker Synthesis - Master Organic Chemistry.
  • Strecker Synthesis - Organic Chemistry Portal.
  • Bucherer-Bergs Reaction.
  • Acidic conditions, high heat, and return to carboxylic acids - Chemistry Stack Exchange.
  • Hydrolysis of cyanohydrin derivative produces. A.Carboxylic acids B.Alcohols C.Aldehydes D.Ketones - Vedantu.
  • Bucherer–Bergs reaction - Wikipedia.
  • Strecker Synthesis - NROChemistry.
  • Bucherer-Bergs Reaction.
  • Strecker Synthesis | PDF | Amine | Acid - Scribd.
  • Common side reactions in the synthesis of Cyclohexaneacetic acid. - Benchchem.
  • Strecker amino acid synthesis - Wikipedia.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH.
  • Unconventional Cyanohydrin Synthesis - Powered by XMB 1.9.11 - Sciencemadness.org.
  • CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid - Google Patents.
  • This compound | C8H11NO2 | CID 22640706 - PubChem.
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem.
  • Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview - JoVE.
  • How can I purify carboxylic acid? - ResearchGate.

Sources

Technical Support Center: Catalyst Deactivation in 1-Cyanocyclohexane-1-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in reactions involving 1-Cyanocyclohexane-1-carboxylic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding catalyst deactivation, a common challenge in the synthesis and transformation of this important chemical intermediate.[1][2][3][4] Our goal is to equip you with the scientific understanding and practical solutions to maintain high catalytic efficiency and achieve reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for my catalyst's loss of activity during the hydrogenation of this compound?

A1: The most prevalent causes of catalyst deactivation in this specific reaction are active site poisoning by the nitrile group or trace impurities, fouling of the catalyst surface by polymeric byproducts, and leaching of the active metal into the reaction medium, especially under acidic conditions.[5][6] Thermal degradation can also be a factor if the reaction is conducted at elevated temperatures.[7]

Q2: Can the carboxylic acid group in the reactant contribute to catalyst deactivation?

A2: Yes, the carboxylic acid functionality can influence catalyst stability. Its acidic nature can promote the leaching of active metals from the support, particularly for non-noble metal catalysts or those on less robust supports.[5][6][8] Furthermore, the carboxyl group can participate in side reactions that may lead to the formation of surface-fouling species.

Q3: How can I determine the specific cause of my catalyst's deactivation?

A3: A systematic approach is crucial. Begin by analyzing your reaction kinetics. A gradual decline in activity often points to fouling or slow poisoning, whereas a sudden drop may indicate a strong poison introduced with the reactants or solvent. Post-reaction characterization of the spent catalyst using techniques like Temperature-Programmed Desorption (TPD)[9], Transmission Electron Microscopy (TEM), and elemental analysis (e.g., ICP-MS of the reaction filtrate to check for leaching) can provide direct evidence of the deactivation mechanism.

Q4: Is it possible to regenerate a deactivated catalyst used in this reaction?

A4: Regeneration is often feasible but depends on the deactivation mechanism. For catalysts deactivated by coking or fouling, a carefully controlled calcination in air or an inert atmosphere can burn off the carbonaceous deposits.[10][11][12] If poisoning is reversible, washing with an appropriate solvent or a mild chemical treatment might restore activity.[13][14] However, catalysts deactivated by significant metal leaching or sintering are generally not recoverable.

Troubleshooting Guide: Diagnosing and Mitigating Catalyst Deactivation

This section provides a structured approach to identifying and resolving specific issues related to catalyst deactivation in reactions involving this compound.

Issue 1: Gradual and Continuous Loss of Catalytic Activity

A slow, steady decline in reaction rate or product yield is a classic symptom of progressive deactivation.

Potential Causes:

  • Fouling or Coking: The gradual buildup of carbonaceous deposits or polymeric materials on the catalyst surface and within its pores.[10][15][16] These deposits physically block access to the active sites. In reactions involving nitriles and carboxylic acids, oligomerization or polymerization of reactants, intermediates, or products can be a source of coke.[11]

  • Slow Poisoning: The incremental accumulation of weaker poisons on the active sites. These may be impurities in the feedstock or byproducts of the reaction that have a moderate affinity for the catalyst surface.

Diagnostic Workflow:

Caption: Diagnostic workflow for gradual catalyst deactivation.

Corrective Actions & Preventative Measures:

Strategy Description Causality
Optimize Reaction Temperature Lowering the reaction temperature can reduce the rate of coke-forming side reactions.Many polymerization and decomposition reactions that lead to coking have higher activation energies than the desired reaction.
Increase Hydrogen Partial Pressure (for hydrogenation) A higher H₂ pressure can help to keep the catalyst surface clean by hydrogenating coke precursors.Suppresses the formation of unsaturated species that are precursors to coke.
Feedstock Purification Implement an additional purification step (e.g., activated carbon treatment, distillation) for the this compound and solvent to remove potential poisons.Removes impurities that could act as slow poisons, competitively adsorbing to active sites.
Catalyst Regeneration For coking, a controlled oxidation (burn-off) can remove carbon deposits.The carbonaceous deposits are combusted, clearing the catalyst surface and pores.[10][12]
Issue 2: Sharp, Immediate Drop in Catalytic Activity

A sudden cessation or dramatic reduction in the reaction rate often points to a severe, acute deactivation event.

Potential Causes:

  • Active Site Poisoning by Cyanide: The nitrile group (C≡N) in the reactant itself can act as a strong poison to many metal catalysts, particularly those used for hydrogenation like palladium, platinum, and rhodium.[17][18] The lone pair of electrons on the nitrogen atom can strongly and often irreversibly bind to the metal's active sites.[17][19]

  • Introduction of a Strong Poison: Contaminants such as sulfur compounds, halides, or heavy metals in the reactants or solvent can cause rapid and severe poisoning.[19]

Mechanistic Insight: Cyanide Poisoning

The cyanide ion (or the nitrile group) is a classic example of a catalyst poison due to its strong coordinating ability.[20][21] It forms stable complexes with transition metals, effectively blocking the sites required for the catalytic cycle.

G cluster_0 Catalyst Surface cluster_1 Reactant Active_Site Metal Active Site (e.g., Pd, Pt, Ni) Deactivated_Site Deactivated Metal Site Active_Site->Deactivated_Site Site Blockage Nitrile R-C≡N Nitrile->Active_Site Strong Chemisorption

Caption: Mechanism of active site poisoning by a nitrile group.

Corrective Actions & Preventative Measures:

Strategy Description Causality
Catalyst Selection Choose a catalyst known to be more resistant to nitrile poisoning. For example, some cobalt or rhodium-based catalysts may show better tolerance than palladium.[18]The electronic properties and coordination chemistry of the active metal influence its susceptibility to poisoning.
Use of Additives In some hydrogenation reactions, the addition of a strong base (like NaOH) or an acid can modify the catalyst surface or the reactant, mitigating poisoning effects.Additives can alter the adsorption equilibrium of the poison or reactant on the catalyst surface.
Rigorous Feedstock Analysis Perform thorough analysis (e.g., GC-MS, ICP-MS) of all incoming materials to screen for common catalyst poisons like sulfur and halides.Proactively identifies and eliminates sources of strong, irreversible poisons.
Guard Beds Install a sacrificial bed of a high-activity adsorbent or a less expensive catalyst upstream of the main reactor to capture poisons before they reach the primary catalyst.Physically removes poisons from the reactant stream, protecting the more valuable catalyst.
Issue 3: Change in Product Selectivity

An unexpected shift in the distribution of products can also be a manifestation of catalyst deactivation.

Potential Causes:

  • Selective Poisoning: Some poisons may preferentially adsorb to specific types of active sites.[19] For example, sites responsible for a desired reaction pathway might be blocked, while sites that catalyze side reactions remain active.

  • Pore Mouth Blocking: Fouling that occurs primarily at the entrance of the catalyst's pores can introduce mass transfer limitations. This can favor faster, less sterically demanding reactions, altering the observed product distribution.

  • Metal Leaching and Redeposition: Leached metal species can sometimes redeposit on the support in a different form (e.g., larger particles), which can exhibit different catalytic selectivity.

Diagnostic Protocol:

  • Correlate Selectivity Change with Activity Decline: Does the change in selectivity coincide with a loss in overall activity? This can help differentiate between poisoning and other effects.

  • Analyze Byproducts: Identify the new or increased byproducts. Their chemical nature can provide clues about the active side reactions. For instance, in nitrile reductions, an increase in secondary or tertiary amines suggests that the intermediate imine is reacting with the amine product, a reaction that can be influenced by catalyst properties.[22]

  • Characterize Spent Catalyst: Use techniques like H₂-chemisorption or CO-chemisorption to probe the number and nature of the remaining active sites. A change in the dispersion of the active metal can indicate sintering or agglomeration, which often affects selectivity.

Mitigation Strategies:

  • Modify Catalyst Support: Using a support with a different acidity or pore structure can disfavor side reactions.

  • Control Reaction Conditions: Fine-tuning temperature, pressure, and reactant concentrations can steer the reaction towards the desired product. For example, in nitrile hydrolysis, carefully controlling the temperature and using milder conditions can sometimes help isolate the intermediate amide instead of proceeding to the carboxylic acid.[23][24][25]

  • Ligand Modification (for homogeneous catalysts): If using a homogeneous catalyst, modifying the ligands can tune both activity and selectivity, and in some cases, increase resistance to deactivation.

References

  • Waste Catalyst Utilization: Extraction of Valuable Metals from Spent Hydroprocessing Catalysts by Ultrasonic-Assisted Leaching with Acids | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Selective Leaching of Valuable Metals from Spent Fluid Catalytic Cracking Catalyst with Oxalic Acid - MDPI. Available at: [Link]

  • Mechanisms of fouling in steam crackers - Zenodo. Available at: [Link]

  • State-of-the-art of Coke Formation during Steam Cracking: Anti-Coking Surface Technologies - ACS Publications. Available at: [Link]

  • Removal of Metal Impurities from the Spent Hydroprocessing Catalyst and Acid Leaching Kinetics of Aluminum - ProQuest. Available at: [Link]

  • Temperature-Programmed Desorption and Reaction: Applications to Supported Catalysts. Available at: [Link]

  • Things go better with coke: the beneficial role of carbonaceous deposits in heterogeneous catalysis - RSC Publishing. Available at: [Link]

  • Thermal degradation of the support in carbon-supported platinum electrocatalysts for PEM fuel cells - ResearchGate. Available at: [Link]

  • Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction | ACS Catalysis - ACS Publications. Available at: [Link]

  • Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process | Request PDF - ResearchGate. Available at: [Link]

  • Kinetics and percolation: coke in heterogeneous catalysts - Chalmers Research. Available at: [Link]

  • Coking of Catalysts: Mechanisms, Models, and Influence - ResearchGate. Available at: [Link]

  • Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading - NIH. Available at: [Link]

  • Effect of initial acidity on the metal-leaching rate - ResearchGate. Available at: [Link]

  • A deep investigation of the thermal decomposition process of supported silver catalysts | Request PDF - ResearchGate. Available at: [Link]

  • Hydrogen Cyanide: toxicological overview - GOV.UK. Available at: [Link]

  • Hydrogen Cyanide (AC): Systemic Agent | NIOSH - CDC. Available at: [Link]

  • Poisoning (catalyst poisoning) - candcs. Available at: [Link]

  • Metal-Catalyzed Thermo-Catalytic Decomposition and Continuous Catalyst Generation. Available at: [Link]

  • This compound | C8H11NO2 | CID 22640706 - PubChem. Available at: [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]

  • JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid - Google Patents.
  • Nitrile reduction - Wikipedia. Available at: [Link]

  • (PDF) Biocatalytic hydrolysis of nitriles - ResearchGate. Available at: [Link]

  • Regeneration of the Deactivated SCR Catalysts - China Steel Corporation. Available at: [Link]

  • Regeneration of deactivated commercial SCR catalyst by alkali washing - ResearchGate. Available at: [Link]

  • Deactivation and Regeneration of Nitrogen Doped Carbon Catalyst for Acetylene Hydrochlorination - MDPI. Available at: [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. Available at: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Available at: [Link]

  • CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid - Google Patents.
  • Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview - Chemical Review and Letters. Available at: [Link]

  • 20.11 Synthesis and Reactions of Nitriles - Chad's Prep. Available at: [Link]

  • 20.7: Chemistry of Nitriles. Available at: [Link]

  • Catalyst deactivation - OUCI. Available at: [Link]

  • Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics - OSTI.GOV. Available at: [Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - Macmillan Group - Princeton University. Available at: [Link]

  • Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation - NIH. Available at: [Link]

  • 2-Cyanocyclohexane-1-carboxylic acid | C8H11NO2 | CID 13277737 - PubChem. Available at: [Link]

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Technical Support Center: Alternative Work-up Procedures for 1-Cyanocyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyanocyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and uncommon challenges encountered during the work-up and purification of this compound. The following troubleshooting guides and frequently asked questions are based on established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis and purification of this compound, offering step-by-step alternative work-up procedures and the rationale behind them.

Issue 1: My product has "oiled out" and will not crystallize.

Q: I've completed my reaction and after acidification, my product has separated as a viscous oil instead of a solid. What's happening and how can I induce crystallization?

A: "Oiling out" is a common issue, particularly with carboxylic acids that may have impurities or when the solution is too concentrated or cooled too quickly.[1] This phenomenon occurs when the solute separates from the solution at a temperature above its melting point. Here are several strategies to address this:

Underlying Causes:

  • High Impurity Levels: The presence of unreacted starting materials or side-products can lower the melting point of the mixture, leading to an oily product.

  • Supersaturation: The concentration of your product in the solvent may be too high, causing it to crash out of solution rapidly as an oil.

  • Rapid Cooling: Cooling the solution too quickly does not allow for the ordered arrangement of molecules required for crystal lattice formation.[1][2]

Alternative Work-up and Crystallization Protocol:

  • Re-dissolution and Dilution: Gently heat the mixture to re-dissolve the oil. Add a small amount of additional solvent to slightly decrease the concentration. If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[1][2]

  • Slow Cooling: Allow the solution to cool to room temperature slowly. Do not place it directly in an ice bath. An ideal crystallization should show some crystal formation within 5-20 minutes.[2]

  • Scratching: If no crystals form, use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][3]

  • Seeding: If you have a small amount of pure, solid this compound from a previous batch, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.[1][3]

  • Solvent-Antisolvent System: If the above methods fail, consider a solvent-antisolvent crystallization. Dissolve the oily product in a minimal amount of a solvent in which it is highly soluble (e.g., ethyl acetate, acetone). Then, slowly add a solvent in which it is poorly soluble (e.g., hexane, water) until the solution becomes slightly cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Issue 2: Low yield after aqueous work-up and extraction.

Q: After performing a basic extraction to remove neutral impurities, followed by acidification and extraction of my product, the final yield is significantly lower than expected. Where could my product have gone?

A: Low yields in acid-base extractions of carboxylic acids are often due to incomplete protonation/deprotonation or partitioning issues between the aqueous and organic layers.

Potential Causes and Optimization Strategies:

  • Incomplete Deprotonation/Protonation: The pH of the aqueous layer is critical. To ensure the carboxylic acid is fully deprotonated and soluble in the aqueous phase, the pH should be at least 2-3 units above the pKa of the carboxylic acid.[4] Conversely, for extraction back into the organic phase, the pH should be at least 2-3 units below the pKa.[4]

  • Insufficient Mixing: Ensure thorough mixing of the aqueous and organic layers during extraction to maximize the transfer of the compound between phases.

  • Emulsion Formation: Emulsions can trap your product at the interface of the two layers. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it.

  • Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of solvent rather than one large extraction.

Revised Extraction Protocol:

  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Basic Wash: Extract the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). Monitor the pH of the aqueous layer to ensure it is basic. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Pool all the aqueous layers containing the carboxylate salt.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with stirring until the pH is acidic (pH ~2). You should observe the precipitation of the carboxylic acid.

  • Product Extraction: Extract the acidified aqueous layer with multiple portions of an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Issue 3: My final product is colored, but I expect a white solid.

Q: My isolated this compound has a yellow or brown tint. What is the source of this color and how can I remove it?

A: Color in the final product usually indicates the presence of high molecular weight, colored impurities or degradation products.

Decolorization Techniques:

  • Activated Charcoal: This is a common and effective method for removing colored impurities.

    • Dissolve the impure product in a minimal amount of hot solvent.

    • Add a small amount of activated charcoal (typically 1-5% by weight of your compound). Adding too much can lead to product loss.[2]

    • Gently boil the solution for a few minutes.

    • Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the product from crystallizing in the funnel.

    • Allow the filtrate to cool slowly to crystallize the decolorized product.

Workflow for Decolorization and Crystallization

Caption: Decolorization and recrystallization workflow.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A: this compound has the following properties:

  • Molecular Formula: C₈H₁₁NO₂[5][6]

  • Molecular Weight: 153.18 g/mol [5][7]

Q2: What is the primary safety information for handling this compound?

A: According to GHS classifications, this compound is harmful if swallowed, in contact with skin, or inhaled.[5][6] It also causes skin and serious eye irritation.[5] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

Q3: What are some suitable solvents for the recrystallization of this compound?

A: The choice of solvent is crucial for effective purification. For carboxylic acids, solvents that can engage in hydrogen bonding are often good choices.[8] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent SystemRationale
Water Due to the polar carboxylic acid and nitrile groups, it may have some solubility in hot water.[9]
Toluene/Hexane A non-polar/less polar mixture can be effective if the impurities have different polarities.
Ethyl Acetate/Hexane A common mixed-solvent system that offers a good polarity range for crystallization.

Q4: Can the nitrile group hydrolyze during work-up?

A: Yes, under harsh acidic or basic conditions, particularly with prolonged heating, the nitrile group can hydrolyze.[10] Acid-catalyzed hydrolysis will yield the carboxylic acid, while base-catalyzed hydrolysis will initially form the carboxylate salt and ammonia.[10] It is important to use dilute acids or bases and avoid excessive heating during the work-up to minimize this side reaction.

Decision Tree for Troubleshooting Purification

G start Crude Product oily Product is an Oil start->oily colored Product is Colored start->colored low_yield Low Yield start->low_yield redissolve Re-dissolve & Cool Slowly oily->redissolve Yes charcoal Treat with Activated Charcoal colored->charcoal Yes check_ph Check pH of Extractions low_yield->check_ph Yes scratch Scratch/Seed redissolve->scratch No Crystals end_node Pure Product scratch->end_node hot_filtration Hot Filtration charcoal->hot_filtration Then hot_filtration->end_node multiple_extractions Use Multiple Extractions check_ph->multiple_extractions pH is Correct multiple_extractions->end_node

Caption: Troubleshooting purification issues.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • PubMed. (n.d.). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. National Library of Medicine. Retrieved from [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur?. Retrieved from [Link]

  • Google Patents. (n.d.). JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

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dealing with emulsions during extraction of 1-Cyanocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Extraction of 1-Cyanocyclohexane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering emulsion-related challenges during the liquid-liquid extraction of this compound. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the extraction process and the common issue of emulsion formation.

Q1: What is an emulsion and why is it problematic during extraction?

An emulsion is a dispersion of one liquid into another immiscible liquid in the form of microscopic or submicroscopic droplets.[1][2] In the context of extracting this compound, this typically manifests as a cloudy, milky, or thick layer between the aqueous and organic phases, preventing a clean separation.[3]

Emulsion formation is a significant issue for several reasons:

  • Poor Recovery: The target analyte, this compound, can become trapped within the emulsion layer, leading to a significant reduction in yield.[4]

  • Difficult Separation: It becomes nearly impossible to cleanly separate the organic and aqueous layers, leading to cross-contamination of the phases.[5]

  • Increased Processing Time: Breaking a stable emulsion can be a time-consuming process, creating a bottleneck in the experimental workflow.[5]

Q2: What are the primary causes of emulsion formation in this specific extraction?

Emulsions form when the interfacial tension between the two immiscible liquids is reduced, allowing for the stable dispersion of one phase into the other.[1] Key causes include:

  • Vigorous Agitation: Shaking the separatory funnel too aggressively is a common cause. This high-energy mixing increases the surface area between the two phases, breaking one liquid into fine droplets that get dispersed in the other.[4][6]

  • Presence of Surfactant-like Impurities: Many reaction mixtures contain compounds that can act as surfactants (e.g., phospholipids, fatty acids, proteins).[4] These molecules can stabilize the emulsion, making it difficult to break.

  • Finely Divided Solids: Insoluble particulate matter, such as residual catalysts or fine precipitates, can accumulate at the interface and physically stabilize the emulsion.[1]

  • High pH and Saponification: When performing an acid-base extraction with a strong base like NaOH, if there are any fatty acid impurities, they can be saponified to form soaps. Soaps are excellent emulsifying agents that can create very stable emulsions.[7]

Q3: How does pH critically influence the extraction of this compound?

The extraction of a carboxylic acid is fundamentally an acid-base process. The pH of the aqueous solution dictates the charge state of the molecule and, consequently, its solubility.

  • In Basic Conditions (pH > pKa): By adding a base (e.g., aqueous NaOH or NaHCO₃), the carboxylic acid is deprotonated to form its corresponding carboxylate salt (sodium 1-cyanocyclohexane-1-carboxylate). This ionic salt is highly soluble in the aqueous phase and insoluble in most organic solvents.[8][9] This allows the target compound to be selectively drawn into the aqueous layer, leaving neutral organic impurities behind in the organic layer.

  • In Acidic Conditions (pH < pKa): To recover the product from the aqueous layer, a strong acid (e.g., HCl) is added to lower the pH. This protonates the carboxylate salt, regenerating the neutral this compound.[10][11] In its neutral form, the compound is significantly less soluble in water and can be isolated either by filtration (if it precipitates) or by re-extracting it into a fresh portion of organic solvent.

The efficiency of the extraction is therefore strongly dependent on pH.[12][13] Extraction into the aqueous phase should be done at a pH well above the pKa of the carboxylic acid, while recovery is performed at a pH well below the pKa.

Q4: What is "salting out" and how does it help break emulsions?

"Salting out" is the process of adding a high concentration of an inert salt, typically sodium chloride (NaCl) in the form of a saturated aqueous solution (brine), to the emulsion.[14][15] This technique is highly effective for two primary reasons:

  • Increased Ionic Strength: The addition of salt dramatically increases the ionic strength of the aqueous layer. This reduces the solubility of nonpolar and less polar organic compounds (including your target molecule in its neutral form and the organic solvent itself) in the aqueous phase, forcing them into the organic layer.[6][16]

  • Increased Density: The dissolved salt increases the density of the aqueous layer, enhancing the density difference between the two phases. This greater density gradient promotes a more rapid and cleaner separation under gravity.[2]

Part 2: Troubleshooting Guide for Emulsion Issues

Use this guide to systematically address emulsion problems, starting with the simplest and least disruptive techniques.

Problem Scenario Recommended Action & Scientific Rationale
A mild to moderate emulsion forms immediately after shaking. 1. Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gravity alone is often sufficient to resolve minor emulsions.[14][17] 2. Gentle Swirling: Gently swirl or rock the funnel instead of vigorous shaking. This reduces the energy input, minimizing droplet formation while still allowing for sufficient interfacial contact for extraction.[4] You can also gently stir the emulsion layer with a glass rod.[18]
The emulsion is persistent and does not resolve on its own. 1. Add Brine (Saturated NaCl): Add a few milliliters of saturated brine, gently swirl, and allow it to stand. This is the most common and effective next step. The increased ionic strength and density of the aqueous layer will force the layers apart.[2][4][15] 2. Change Solvent Polarity: Add a small amount of the organic solvent being used for the extraction. This can alter the properties of the organic phase and help solubilize emulsifying agents, breaking the emulsion.[4][6]
A thick, stubborn emulsion remains after adding brine. 1. Centrifugation: If the volume is manageable, transfer the mixture to centrifuge tubes. Centrifugation is a highly effective mechanical method that applies a strong force to accelerate the separation of the denser aqueous phase, the lighter organic phase, and any interfacial solids.[6][17][19][20] Even a few minutes in a benchtop centrifuge can break very stable emulsions.[21] 2. Gentle Heating: Gently warming the separatory funnel in a warm water bath can sometimes break an emulsion by reducing the viscosity of the liquids and increasing molecular motion, which promotes coalescence of the dispersed droplets.[16] Caution: Use this method only with low-boiling point solvents and ensure the funnel is vented frequently to avoid pressure buildup.
The emulsion appears to be stabilized by fine solid particles. 1. Filtration through Celite or Glass Wool: Vacuum filter the entire mixture through a pad of Celite or a plug of glass wool.[14] These filter aids have a high surface area and can trap the fine particulates that are stabilizing the emulsion, allowing the filtrate to separate into distinct layers.[22]
I suspect my product is trapped in the emulsion, and I need to maximize recovery. 1. Isolate and Re-process the Emulsion: If a clean separation is impossible, drain the lower layer, then drain the emulsion layer into a separate flask. The emulsion can then be treated more aggressively (e.g., by adding more solvent, brine, or filtering) to recover the trapped product. This prevents contamination of your main product fraction while allowing for recovery efforts.

Part 3: Experimental Protocols

Protocol 1: Recommended Acid-Base Extraction Workflow for this compound

This protocol is designed to minimize emulsion formation from the outset.

  • Dissolution: Dissolve the crude reaction mixture containing this compound in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Basification & Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add a 1 M solution of sodium bicarbonate (NaHCO₃). Rationale: NaHCO₃ is a weaker base than NaOH and is less likely to cause saponification of fatty acid impurities, reducing the risk of soap-induced emulsions.

    • Crucially, do not shake vigorously. Instead, gently invert the funnel 5-10 times, venting frequently to release any CO₂ pressure.

    • Allow the layers to separate. Drain the lower aqueous layer containing the sodium carboxylate salt.

    • Repeat the extraction with a fresh portion of NaHCO₃ solution to ensure complete recovery.

  • Acidification & Isolation:

    • Combine the aqueous extracts in a flask and cool in an ice bath.

    • Slowly add concentrated HCl dropwise while stirring until the solution is acidic (test with pH paper, aim for pH ~2).[3][17]

    • The this compound should precipitate as a solid.

    • Isolate the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for handling emulsions during your extraction.

Emulsion_Troubleshooting start Emulsion Formed During Extraction patience Step 1: Wait & Observe (10-30 min) start->patience gentle_swirl Step 2: Gentle Swirling / Stirring patience->gentle_swirl Emulsion persists resolved Layers Separated (Proceed with Extraction) patience->resolved Resolved add_brine Step 3: Add Saturated Brine (NaCl) gentle_swirl->add_brine Emulsion persists gentle_swirl->resolved Resolved check_solids Are fine solids visible at the interface? add_brine->check_solids Emulsion persists add_brine->resolved Resolved filter Step 4a: Filter through Celite or Glass Wool check_solids->filter Yes centrifuge Step 4b: Centrifugation check_solids->centrifuge No filter->resolved centrifuge->resolved

Caption: Decision tree for troubleshooting emulsions.

Part 4: Solvent Data Reference

Proper solvent choice and identification of aqueous vs. organic layers are critical. Use this table as a quick reference.

SolventFormulaDensity (g/mL)Boiling Point (°C)Water MiscibilityLayer Position
Water H₂O~1.00100-Bottom (usually)
Diethyl Ether(C₂H₅)₂O0.7134.6LowTop
Ethyl AcetateCH₃COOC₂H₅0.9077.1LowTop
DichloromethaneCH₂Cl₂1.3339.6LowBottom
HexanesC₆H₁₄~0.66~69ImmiscibleTop

Note: The addition of solutes (like NaCl) will increase the density of the aqueous layer. To confirm layer identity, add a few drops of water and see which layer increases in volume.[2]

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]

  • Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]

  • The effect of pH on extraction of carboxylic acids. ResearchGate. [Link]

  • Effect of system pH on partition coefficient (K) of carboxylic acids. ResearchGate. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]

  • Tackling emulsions just got easier. Biotage. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ResearchGate. [Link]

  • pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. ACS Publications. [Link]

  • pH dependence of carboxylic and mineral acid extraction by amine-based extractants: Effects of pK{sub a}, amine basicity, and diluent properties. OSTI.GOV. [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? ResearchGate. [Link]

  • Emulsion Problem Encountered in Extractions. BrainKart. [Link]

  • Separation of emulsions by filtration.
  • Problems with extractions. University of York, Chemistry Teaching Labs. [Link]

  • Breaking emulsions. Reddit. [Link]

  • Centrifugation: Lab Techniques, Examples and Types. Corning. [Link]

  • Emulsion Breaking System (EBS). EllisLudell. [Link]

  • Emulsion formation during extraction. Chemistry Stack Exchange. [Link]

  • Centrifugation. Wikipedia. [Link]

  • Centrifugation: Essential Separation Technique in Modern Laboratories. Environmental XPRT. [Link]

  • Separation of Mixtures by Centrifugation: Complete Guide. MedSolut AG. [Link]

  • solid-liquid extraction. Columbia University. [Link]

  • Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. Semantic Scholar. [Link]

  • Reaction Work-Ups. Chemistry LibreTexts. [Link]

  • 1-Cyano-cyclohexanecarboxylic acid ethyl ester; Ethyl 1-cyanocyclohexane-1-carboxylate. Vibrant Pharma Inc. [Link]

  • Acid-Base Extraction. University of Missouri–St. Louis. [Link]

  • Liquid/liquid Extraction Guide. Scribd. [Link]

  • 3-Cyanocyclohexane-1-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. [Link]

Sources

preventing decomposition of 1-Cyanocyclohexane-1-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyanocyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, we address common questions and provide troubleshooting guidance based on established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the storage and handling of this compound.

Question 1: I've stored my this compound at room temperature for several months, and I'm concerned about its stability. What should I look for?

Answer: Long-term storage at ambient temperatures can potentially lead to the degradation of this compound. The two primary degradation pathways to be aware of are decarboxylation and hydrolysis .

  • Decarboxylation: This involves the loss of the carboxylic acid group as carbon dioxide (CO₂), which would result in the formation of cyclohexanecarbonitrile . This is a common reaction for carboxylic acids, and the rate can be influenced by temperature.[1][2]

  • Hydrolysis: The nitrile group is susceptible to hydrolysis, especially in the presence of moisture. This reaction would convert the cyano group into a carboxylic acid, yielding cyclohexane-1,1-dicarboxylic acid .[3][4]

To assess the integrity of your material, we recommend performing an analytical check, such as High-Performance Liquid Chromatography (HPLC), to look for the appearance of new peaks corresponding to these potential degradation products.

Question 2: What are the optimal storage conditions for this compound to ensure its long-term stability?

Answer: Based on stability data for structurally similar compounds, we recommend the following storage conditions to minimize degradation and ensure a shelf life of at least one year.

Storage ConditionRecommendationRationale
Temperature -20°C for long-term storage (≥ 1 year) Reduces the rate of potential thermal decomposition and other chemical reactions.
2-8°C for short-term storage (< 3 months)Offers good stability for routine use.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes contact with atmospheric moisture, which can lead to hydrolysis of the nitrile group.
Container Tightly sealed, amber glass vialProtects from light and prevents moisture ingress.

For shipping or transient periods at ambient temperature, the compound is expected to be stable for up to two weeks. However, for prolonged storage, adherence to the recommended low-temperature conditions is crucial.

Question 3: I suspect my compound has degraded. How can I confirm this and identify the degradation products?

Answer: A stability-indicating analytical method is the most reliable way to assess the purity of your compound and identify any degradation products. We recommend using High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary technique.

A typical starting point for an HPLC method would be a reverse-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient.[5][6] The degradation products, being more or less polar than the parent compound, should be separable.

  • Cyclohexanecarbonitrile (from decarboxylation) is less polar and will likely have a longer retention time than the parent compound.

  • Cyclohexane-1,1-dicarboxylic acid (from hydrolysis) is more polar and will likely have a shorter retention time.

For definitive identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can be employed to determine the molecular weights of the new peaks.

Question 4: Can I use the compound if I observe minor degradation?

Answer: The suitability of using a partially degraded compound depends entirely on your specific application. For applications that require high purity, such as in drug development or for quantitative assays, the presence of impurities can significantly impact the results. We recommend re-purifying the material if possible or obtaining a new, validated batch. For some qualitative or screening applications, the presence of minor impurities may be acceptable, but this should be determined on a case-by-case basis.

Section 2: Understanding the Degradation Pathways

A deeper understanding of the chemical instability of this compound is essential for preventing its decomposition. The two primary pathways are detailed below.

Decarboxylation

Decarboxylation is the removal of a carboxyl group and the release of carbon dioxide (CO₂). While this reaction often requires heat, it can occur slowly over time, even at ambient temperatures, for certain molecules. The presence of the electron-withdrawing cyano group at the alpha-position can influence the stability of the carboxyl group.

Caption: Decarboxylation of this compound.

Hydrolysis

The nitrile functional group can undergo hydrolysis in the presence of water to first form an amide intermediate, which is then further hydrolyzed to a carboxylic acid. This reaction can be catalyzed by acidic or basic conditions, but can also proceed slowly with just water, especially over long storage periods if the compound is exposed to humidity.

Caption: Hydrolysis of this compound.

Section 3: Experimental Protocols

To empower our users to independently assess the stability of their this compound, we provide the following experimental workflows.

Protocol for a Simple Stability Study

This protocol outlines an accelerated stability study to quickly assess the potential for degradation under thermal stress.[7][8][9][10]

Objective: To determine the short-term thermal stability of this compound.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Formic acid or trifluoroacetic acid

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • Temperature-controlled oven

  • Amber glass vials with screw caps

Procedure:

  • Initial Analysis (T=0):

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Analyze this initial sample by HPLC to determine its initial purity and retention time. This will serve as your baseline.

  • Sample Preparation for Stress Testing:

    • Weigh out 5-10 mg of the solid compound into three separate amber glass vials.

    • Leave one vial at the recommended storage temperature of -20°C (Control).

    • Place the second vial in an oven set to 40°C.

    • Place the third vial in an oven set to 60°C.

  • Time Points:

    • After 1, 2, and 4 weeks, remove a small aliquot (approx. 1 mg) from each vial.

    • Prepare a 1 mg/mL solution in acetonitrile and analyze by HPLC.

  • Data Analysis:

    • Compare the chromatograms from the stressed samples to the T=0 and control samples.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks.

    • Calculate the percentage of the parent compound remaining at each time point and temperature.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis T0 T=0 Analysis (HPLC) SamplePrep Prepare Samples in Vials T0->SamplePrep Control Control (-20°C) SamplePrep->Control Stress1 40°C SamplePrep->Stress1 Stress2 60°C SamplePrep->Stress2 Timepoints Analyze at 1, 2, 4 weeks Control->Timepoints Stress1->Timepoints Stress2->Timepoints Data Compare Chromatograms Timepoints->Data

Caption: Workflow for an accelerated stability study.

Recommended Analytical Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Gas Chromatography-Mass Spectrometry (GC-MS) - after Derivatization

For confirmation of degradation product identity, GC-MS can be used. Carboxylic acids require derivatization to increase their volatility.[11][12][13][14] Silylation is a common method.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Protocol:

    • Dry a small sample (approx. 1 mg) of the compound under a stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine (or another suitable solvent like acetonitrile).

    • Heat at 70°C for 30 minutes.

    • Inject the derivatized sample into the GC-MS.

  • GC Column: A mid-polarity column, such as a DB-5ms or equivalent.

  • Analysis: The mass spectrum of the derivatized parent compound and any degradation products can be used to confirm their molecular weights.

References

  • A Long-Time Stability Study of 50 Drug Substances Representing Common Drug Classes of Pharmaceutical Use. (2019). PubMed. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Recovery of cyanoacetic acid from aqueous inorganic salt solutions thereof. (1944). Google Patents.
  • What is the shelf-life of fine chemicals?. (2025). Blog. Retrieved from [Link]

  • Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications. (n.d.). Advanced Chromatography Technologies. Retrieved from [Link]

  • Accelerated aging: Prediction of chemical stability of pharmaceuticals. (2005). ResearchGate. Retrieved from [Link]

  • Testing the shelf life of chemical products. (2024). BioGenius. Retrieved from [Link]

  • A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. (2019). ResearchGate. Retrieved from [Link]

  • Stability Indicating HPLC Method Development and Validation. (2014). SciSpace. Retrieved from [Link]

  • Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. (2025). ResearchGate. Retrieved from [Link]

  • Shelf Life Testing for Food: Methods, Benefits & Best Practices. (2025). Eurofins Scientific. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]

  • Spotlight on stability: API and drug product testing. (n.d.). Almac. Retrieved from [Link]

  • Application of Accelerated Predictive Stability Studies in Extemporaneously Compounded Formulations of Chlorhexidine to Assess the Shelf Life. (2023). MDPI. Retrieved from [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (2012). PMC - NIH. Retrieved from [Link]

  • CHEMICAL STABILITY OF DRUGS. (n.d.). RSquareL. Retrieved from [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (n.d.). MDPI. Retrieved from [Link]

  • CYANOACETIC ACID (FOR SYNTHESIS). (n.d.). Suvchem Laboratory Chemicals. Retrieved from [Link]

  • Development of an Accelerated Stability Model to Estimate Purple Corn Cob Extract Powder (Moradyn) Shelf-Life. (2021). MDPI. Retrieved from [Link]

  • How To Determine Chemical Expiration Dates and Avoid Safety Risks. (2025). ILT. Retrieved from [Link]

  • 1,4-Cyclohexanedicarboxylic acid. (2020). SIELC Technologies. Retrieved from [Link]

  • Expiration Dating and Stability Testing for Human Drug Products. (2014). FDA. Retrieved from [Link]

  • CHEMICAL BASIS OF STABILITY OF DRUG - IIP Series. (n.d.). Retrieved from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of 1-Cyanocyclohexane-1-carboxylic acid: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in a Unique Bifunctional Molecule

1-Cyanocyclohexane-1-carboxylic acid is a compelling molecule, featuring both a nitrile and a carboxylic acid group attached to the same quaternary carbon atom of a cyclohexane ring. This structure makes it a valuable synthetic intermediate in pharmaceutical development and fine chemical synthesis. The purity of such a precursor is not merely a quality control metric; it is a critical determinant of the safety, efficacy, and yield of the final product. Impurities, whether they are starting materials, by-products, or degradants, can have significant downstream consequences.

This guide provides an in-depth comparison of orthogonal analytical methods for the robust purity assessment of this compound. As a senior application scientist, my focus is not just on the procedural steps but on the underlying scientific rationale—the "why" behind our choice of methods and experimental parameters. We will explore how to build a self-validating analytical workflow that ensures the highest degree of confidence in your material's quality.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Quantitative Analysis

RP-HPLC is the cornerstone for purity and impurity profiling of polar, non-volatile compounds like this compound. Its strength lies in its ability to separate the main component from structurally similar impurities, providing precise quantification.

The Causality Behind Experimental Choices

The primary challenge in the HPLC analysis of this molecule is controlling the ionization of the carboxylic acid group (pKa ≈ 4-5). Analyzing it in its ionized (deprotonated) state leads to poor retention on reversed-phase columns and significant peak tailing.

  • Mobile Phase Acidification: The key is to suppress this ionization by acidifying the aqueous portion of the mobile phase (e.g., with 0.1% formic or phosphoric acid). This ensures the analyte is in its neutral, more hydrophobic form, leading to better retention and sharp, symmetrical peaks.

  • Column Selection: A standard C18 column is the logical choice, offering a hydrophobic stationary phase that provides effective retention for the neutralized molecule.

  • Detection: The molecule lacks a strong chromophore, meaning UV detection will be limited to lower wavelengths (e.g., 205-215 nm). While this provides sufficient sensitivity for purity assessment (≥99%), trace impurity analysis may require more sensitive detectors like Mass Spectrometry (LC-MS) or Charged Aerosol Detection (CAD).

Experimental Protocol: HPLC-UV for Purity Assay
  • System Preparation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Data Presentation: HPLC Method Validation Summary

The following table summarizes the expected performance of this method, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

ParameterSpecificationTypical Result
Linearity (R²) ≥ 0.9990.9995
Range 0.1 - 1.5 mg/mLMet
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 1.0%0.45%
Limit of Detection (LOD) S/N ≥ 3~0.3 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 10~1.0 µg/mL
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample (1 mg/mL) Inject Inject 10 µL onto C18 Column Sample->Inject MobilePhase Prepare Acidified Aqueous & Organic Phases Separate Gradient Elution (25 min run) Inject->Separate Detect DAD Detection at 210 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for RP-HPLC purity analysis.

Gas Chromatography (GC): An Orthogonal View via Derivatization

Direct GC analysis of carboxylic acids is notoriously difficult due to their low volatility, high polarity, and tendency to adsorb onto the column, resulting in poor peak shape and unreliable quantification.[3] The solution is chemical derivatization, which transforms the analyte into a more volatile and thermally stable compound suitable for GC.

The Causality Behind Experimental Choices
  • Derivatization is Mandatory: The hydroxyl proton of the carboxylic acid is the primary cause of its non-volatility. We must replace it. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a classic and highly effective strategy.[4] It quantitatively converts the acidic proton into a non-polar trimethylsilyl (TMS) group.

  • Column Selection: After derivatization, the analyte is significantly less polar. A low-to-mid polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane), provides excellent separation for such compounds.

  • Detector: A Flame Ionization Detector (FID) is ideal for this application. It is a robust, universal detector for organic compounds and offers a wide linear range, making it perfect for purity assays where the main peak is significantly larger than impurity peaks.

Experimental Protocol: GC-FID with Silylation
  • Derivatization: a. Accurately weigh ~5 mg of the sample into a 2 mL GC vial. b. Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile). c. Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst). d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.

  • System: Agilent 8890 GC System or equivalent with FID.

  • Column: Agilent J&W DB-5, 30 m x 0.25 mm, 0.25 µm.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Detector Temperature: 300 °C.

Visualization: GC Derivatization & Analysis Workflow

GC_Workflow cluster_prep Sample Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample + Solvent in GC Vial Reagent Add BSTFA (Silylating Agent) Sample->Reagent Heat Heat at 70°C for 30 min Reagent->Heat Inject Inject into GC-FID Heat->Inject Separate Temperature Program Separation on DB-5 Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: Workflow for GC-FID analysis via silylation.

Spectroscopic Methods: Identity and Structural Confirmation

While chromatography excels at separation and quantification, it provides no definitive structural information. For this, we turn to spectroscopic techniques, which are indispensable for confirming the identity of the main peak and elucidating the structure of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation. For purity assessment, its value lies in confirming the compound's identity and detecting impurities that might co-elute in chromatography or have a poor response factor.

  • ¹H NMR: The carboxylic acid proton will appear as a very broad singlet far downfield, typically between 10-12 ppm, a highly diagnostic region.[5][6] The protons of the cyclohexane ring will appear in the aliphatic region (1-3 ppm). The absence of a proton on the α-carbon simplifies the spectrum.

  • ¹³C NMR: The carbonyl carbon of the acid is expected around 170-180 ppm, while the nitrile carbon is typically around 115-125 ppm.[6] The quaternary α-carbon will also have a characteristic shift.

Why it's a Self-Validating System: An authentic reference standard should be analyzed alongside the sample. The spectra must match perfectly in terms of chemical shifts and coupling patterns. Any additional peaks in the sample spectrum point directly to impurities, and their structure can often be deduced from the NMR data itself.

Mass Spectrometry (MS)

Coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides molecular weight information and fragmentation data. This is exceptionally powerful for confirming identity and tentatively identifying impurities.

  • Molecular Ion: For this compound (MW: 153.18), we would look for the [M-H]⁻ ion at m/z 152.1 in negative ion mode ESI-MS or the [M+H]⁺ ion at m/z 154.1 in positive mode.

  • Fragmentation: Key fragmentations for carboxylic acids include the loss of the carboxylic acid group ([M-COOH]⁺, a loss of 45 Da) or water ([M-H₂O]⁺, a loss of 18 Da).[7][8] The presence of a GC-MS spectrum in the PubChem database confirms the viability of this technique for the compound.[9]

Visualization: The Orthogonal Relationship

Orthogonal_Methods Purity Comprehensive Purity Profile HPLC HPLC (Quantitative Purity) Purity->HPLC Separates & Quantifies GC GC (Orthogonal Quant.) Purity->GC Confirms Quant. NMR NMR (Identity & Structure) Purity->NMR Confirms Structure MS MS (MW & Impurity ID) Purity->MS Confirms MW HPLC->NMR Fraction Collection for NMR ID HPLC->MS LC-MS GC->MS GC-MS

Caption: Interplay of methods for a full purity profile.

Comparative Summary and Recommendations

No single method can provide a complete picture of a compound's purity. A robust, self-validating strategy relies on using orthogonal methods that measure the same attribute based on different chemical principles.

MethodPrimary UseSample PrepThroughputKey Information Provided
RP-HPLC Quantification Simple dissolutionHighPurity (Area %), Impurity Profile, Retention Time
GC-FID Orthogonal QuantificationDerivatization required MediumPurity (Area %), Different selectivity for impurities
NMR Identity Confirmation Simple dissolutionLowUnambiguous Structure, Impurity Structure
MS Impurity IdentificationCoupled to LC/GCHighMolecular Weight, Fragmentation Pattern

Final Recommendation for a Comprehensive Purity Assessment:

  • Primary Assay & Impurity Profile: Use the validated RP-HPLC method for routine purity testing and quantification of known and unknown impurities.

  • Orthogonal Check: For method validation or in-depth investigation, use the GC-FID method with derivatization to provide an orthogonal quantitative result. This ensures that no impurities are missed due to co-elution or poor detection in the primary HPLC method.

  • Identity Confirmation: Use ¹H and ¹³C NMR to unequivocally confirm the structure of the main component against a reference standard.

  • Impurity Identification: Employ LC-MS to gain molecular weight and fragmentation information on any impurities detected by HPLC, facilitating their identification.

By integrating these complementary techniques, researchers and drug developers can establish a comprehensive and trustworthy purity profile for this compound, ensuring material quality and mitigating risks in downstream applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22640706, this compound. Retrieved from [Link].

  • Shundei, W., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836. Available at: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69834, Cyanocyclohexane. Retrieved from [Link].

  • Wikipedia contributors. (2023, December 1). Cyclohexanecarboxylic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13277737, 2-Cyanocyclohexane-1-carboxylic acid. Retrieved from [Link].

  • Pepping, J., et al. (2006). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. ResearchGate. Available at: [Link].

  • Alves, M. J., & Pinho, P. G. (2007). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. ResearchGate. Available at: [Link].

  • Google Patents. (n.d.). CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
  • Konieczny, K., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scientific Research Publishing. Available at: [Link].

  • Padarauskas, A., & Judžentienė, A. (2007). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 18(1), 26-30. Available at: [Link].

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link].

  • LibreTexts Chemistry. (2023). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link].

  • Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • Darko, E., & B. Kevin. (n.d.).
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link].

  • Chromatography Forum. (2018). 1 1-cyclopropanedicarboxylic acid GC Method. Retrieved from [Link].

  • University of Babylon. (n.d.). 1. CARBOXYLIC ACIDS. Retrieved from [Link].

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link].

  • LibreTexts Chemistry. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link].

  • Novelty Journals. (n.d.). DESIGN OF HPLC METHOD FOR QUANTIFICATION OF CYANOLOBALAMIN INJECTION. Retrieved from [Link].

  • All 'Bout Chemistry. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Available at: [Link].

  • Lizada, M. C., & Yang, S. F. (1979). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. PubMed. Available at: [Link].

  • Biological Magnetic Resonance Bank. (n.d.). bmse000546 Cyclohexanecarboxylic Acid. Retrieved from [Link].

  • Pseudomonas aeruginosa Metabolome Database. (n.d.). cyclohexane-1-carboxylate (PAMDB120115). Retrieved from [Link].

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link].

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link].

  • The Organic Chemistry Tutor. (2021, November 11). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes] [Video]. YouTube. Available at: [Link].

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A Comparative Guide to the HPLC Analysis of 1-Cyanocyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Key Pharmaceutical Intermediate

1-Cyanocyclohexane-1-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the anticonvulsant drug Gabapentin.[1][2] The purity and concentration of this intermediate directly impact the quality and yield of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are paramount in a drug development and manufacturing setting.

The structure of this compound, however, presents a significant analytical challenge: it lacks a strong chromophore, rendering direct detection by UV-Vis spectrophotometry at standard wavelengths (e.g., >220 nm) insensitive.[3] This guide provides a comprehensive comparison of a robust High-Performance Liquid Chromatography (HPLC) method, incorporating a derivatization step, with an alternative Gas Chromatography (GC) method for the analysis of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical workflow for this compound.

Part 1: Recommended Method: Reversed-Phase HPLC with Pre-Column Derivatization

For routine quality control and quantification of this compound in process samples and as a starting material, a reversed-phase HPLC method with pre-column derivatization is the recommended approach. This method offers a balance of sensitivity, selectivity, and ease of use.

Rationale for Method Selection
  • Reversed-Phase HPLC: This is the most common mode of HPLC and is well-suited for separating moderately polar compounds like this compound from potential impurities. The use of a C18 stationary phase provides a non-polar surface for interaction, and the retention can be finely tuned by adjusting the mobile phase composition.

  • Pre-Column Derivatization: To overcome the lack of a native chromophore, a derivatization step is employed to attach a UV-active or fluorescent tag to the carboxylic acid group.[4] This significantly enhances the sensitivity of the method, allowing for the detection and quantification of low-level impurities. For this guide, we will consider derivatization with a reagent that introduces a strongly UV-absorbing tag.

Experimental Protocol: HPLC Analysis

1. Sample Preparation and Derivatization:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent to achieve a similar concentration.

  • Derivatization Reaction:

    • To 100 µL of the standard or sample solution in a clean vial, add 100 µL of a derivatizing agent solution (e.g., 2,4'-Dibromoacetophenone in acetonitrile) and 50 µL of a catalyst (e.g., triethylamine).[4]

    • Cap the vial and heat at 60-80°C for 30-60 minutes.[4]

    • After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

2. HPLC Conditions:

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in Water, B: Acetonitrile
Gradient 50% B to 90% B over 15 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a wavelength appropriate for the chosen derivative (e.g., 260 nm for 2,4'-Dibromoacetophenone derivative)
Injection Volume 10 µL
Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_detect Data Acquisition Prep Weigh & Dissolve Deriv Add Reagents Heat Cool Prep->Deriv Transfer to vial HPLC Injection & Separation Deriv->HPLC Inject sample Detect UV Detection HPLC->Detect Eluent flow

Caption: Workflow for the HPLC analysis of this compound.

Part 2: Alternative Method: Gas Chromatography with FID Detection

Gas Chromatography (GC) offers a high-resolution alternative to HPLC, particularly for the separation of volatile and thermally stable compounds. For the analysis of this compound, derivatization is necessary to increase its volatility and thermal stability.[5]

Rationale for GC as an Alternative
  • High Resolution: Capillary GC columns provide excellent separation efficiency, which can be advantageous for resolving closely related impurities.

  • Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and offers high sensitivity and a wide linear range.

Experimental Protocol: GC Analysis

1. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare standard and sample solutions in a dry, aprotic solvent (e.g., Dichloromethane or DMF) as described for the HPLC method.

  • Derivatization (Silylation):

    • To 100 µL of the standard or sample solution in a clean, dry vial, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).[6]

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • After cooling, the sample is ready for injection into the GC.

2. GC Conditions:

ParameterRecommended Condition
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen at a constant flow rate
Inlet Temperature 250°C
Oven Program Start at 100°C, hold for 2 min, then ramp to 280°C at 15°C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C
Injection Volume 1 µL (split or splitless mode depending on concentration)

Part 3: Comparative Analysis

The choice between HPLC and GC for the analysis of this compound depends on the specific requirements of the analysis, such as the need for high throughput, the nature of the expected impurities, and the available instrumentation.

Performance Comparison
FeatureHPLC with UV Detection (after Derivatization)GC with FID Detection (after Derivatization)
Selectivity Good; can be tuned by altering mobile phase and stationary phase.Excellent; high-resolution capillary columns can separate closely related compounds.
Sensitivity High, dependent on the chromophore introduced during derivatization.High; FID is very sensitive to hydrocarbons.
Speed Moderate; typical run times are 15-30 minutes.Moderate to Fast; run times can be optimized to be shorter than HPLC.
Ease of Use Generally considered more user-friendly and robust for routine analysis.Requires more expertise in method development and maintenance, especially concerning the injector and column.
Sample Compatibility Suitable for a wide range of compounds, including those that are not volatile or are thermally labile.Limited to volatile and thermally stable compounds (or their derivatives).
Cost Instrument and solvent costs can be high.Instrument cost is generally lower than HPLC, and gas consumption is less expensive than solvents.
Decision-Making Framework

Decision_Framework Start Analyze this compound Question1 Primary Goal: Routine QC & Assay? Start->Question1 Question2 Thermally Labile Impurities Expected? Question1->Question2 No (e.g., impurity profiling) HPLC_Path HPLC with Derivatization Question1->HPLC_Path Yes Question2->HPLC_Path Yes GC_Path GC with Derivatization Question2->GC_Path No

Caption: Decision framework for selecting an analytical method.

Conclusion

Both HPLC and GC, when coupled with an appropriate derivatization strategy, are powerful techniques for the analysis of this compound. The recommended approach for most quality control laboratories is Reversed-Phase HPLC with pre-column derivatization due to its robustness, versatility, and applicability to a wider range of potential impurities, including those that may be non-volatile or thermally sensitive. The alternative GC-FID method serves as an excellent high-resolution option, particularly for impurity profiling where high separation efficiency is critical and the analytes are known to be thermally stable. The choice of method should be guided by the specific analytical needs and validated according to the relevant regulatory guidelines.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][7]

  • Google Patents. (n.d.). Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid. Retrieved from [1]

  • Google Patents. (n.d.). WO2013190357A1 - A process for the preparation of gabapentin. Retrieved from [2]

  • Fujiwara, T., Inoue, R., Ohtawa, T., & Tsunoda, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link][3]

  • Al-Degs, Y. S., Al-Ghouti, M. A., & El-Sheikh, A. H. (2011). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Retrieved from [Link][8]

  • Chromatography Today. (n.d.). Alternative found for HPLC methods. Retrieved from [Link][9]

  • David, V., & Moldoveanu, S. C. (2023). Recent Applications of Gas Chromatography in Bioanalysis. IntechOpen. Retrieved from [Link]

  • Drozd, J. (n.d.). Acids: Derivatization for GC Analysis. ScienceDirect. Retrieved from [Link][5]

  • Stankevičienė, I., & Viškelis, J. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. Retrieved from [Link][6]

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A Comparative Guide to the Synthesis of 1-Cyanocyclohexane-1-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyanocyclohexane-1-carboxylic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its unique structure, featuring both a nitrile and a carboxylic acid group on a cyclohexane ring, makes it a versatile intermediate for the synthesis of a variety of more complex molecules. This guide provides a comprehensive comparison of different synthetic routes to this important compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each method's strengths and weaknesses.

Core Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of the key carbon-carbon bond between the cyanide group and the cyclohexane ring, followed by the introduction or modification of the carboxylic acid functionality. The most common and well-established methods include the Strecker synthesis starting from cyclohexanone, and variations involving the cyanation of a pre-existing carboxylic acid derivative.

Route 1: The Strecker Synthesis Approach

The Strecker synthesis is a classic and highly effective method for the preparation of α-amino acids and their derivatives.[1][2] A modification of this reaction, starting from a ketone instead of an aldehyde, provides a direct route to α-aminonitriles, which can be subsequently hydrolyzed to the desired α-cyano carboxylic acid.[1][3]

Chemical Principle

The reaction proceeds in two main stages. The first stage is the formation of an α-aminonitrile from a ketone (cyclohexanone), an amine source (typically ammonia or an ammonium salt), and a cyanide source (such as potassium or sodium cyanide).[1][3] The second stage involves the hydrolysis of the nitrile group to a carboxylic acid.[1][4]

Experimental Protocol

Step 1: Synthesis of 1-Aminocyclohexane-1-carbonitrile

  • In a well-ventilated fume hood, a solution of cyclohexanone (1.0 eq) in a suitable solvent such as methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Ammonium chloride (1.1 eq) is added to the solution, followed by the slow, portion-wise addition of potassium cyanide (1.1 eq) while maintaining the temperature at 0-5 °C with an ice bath.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The resulting α-aminonitrile is then extracted with an organic solvent (e.g., diethyl ether) and purified.

Step 2: Hydrolysis to this compound

  • The purified 1-aminocyclohexane-1-carbonitrile is then subjected to acidic hydrolysis.[3]

  • The aminonitrile is dissolved in a concentrated acid, such as hydrochloric acid, and heated to reflux.

  • The progress of the hydrolysis is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by recrystallization or column chromatography.

Causality Behind Experimental Choices
  • The use of an ammonium salt (NH4Cl) serves as a source of ammonia in situ and also as a mild acid to catalyze the initial formation of the imine intermediate.[1]

  • The slow addition of cyanide at low temperatures is crucial for controlling the exothermicity of the reaction and ensuring safety, as hydrogen cyanide gas can be evolved.

  • Acidic hydrolysis is employed to convert the nitrile to a carboxylic acid and also to protonate the amino group, which can then be removed in a subsequent step if the amino acid is the desired product. For the synthesis of the cyanocarboxylic acid, careful control of the hydrolysis conditions is necessary to avoid complete hydrolysis of the nitrile.

Route 2: Cyanation of a Cyclohexanecarboxylic Acid Derivative

An alternative approach involves the introduction of the cyano group onto a pre-existing cyclohexanecarboxylic acid framework. This can be achieved through various methods, including the nucleophilic substitution of a suitable leaving group at the α-position.

Chemical Principle

This strategy relies on the conversion of the α-carbon of a cyclohexanecarboxylic acid derivative into an electrophilic center, which can then be attacked by a cyanide nucleophile. A common method involves the α-bromination of the carboxylic acid, followed by nucleophilic substitution with a cyanide salt.

Experimental Protocol

Step 1: α-Bromination of Cyclohexanecarboxylic Acid

  • Cyclohexanecarboxylic acid (1.0 eq) is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in a solvent like carbon tetrachloride.

  • The reaction is typically carried out under reflux with irradiation from a light source to facilitate radical formation.

  • The resulting α-bromocyclohexanecarboxylic acid is then isolated and purified.

Step 2: Nucleophilic Substitution with Cyanide

  • The α-bromocyclohexanecarboxylic acid (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

  • Sodium or potassium cyanide (1.1 eq) is added, and the mixture is heated to facilitate the SN2 reaction.[5]

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The product is then purified.

Causality Behind Experimental Choices
  • NBS is a convenient and selective brominating agent for allylic and benzylic positions, as well as α-positions of carbonyl compounds.

  • The use of a radical initiator and light promotes the formation of a bromine radical, which is necessary for the initiation of the bromination reaction.

  • A polar aprotic solvent like DMF is ideal for SN2 reactions as it solvates the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.

Comparison of Synthetic Routes

ParameterStrecker SynthesisCyanation of Carboxylic Acid Derivative
Starting Materials Cyclohexanone, Ammonium Chloride, Potassium CyanideCyclohexanecarboxylic Acid, N-Bromosuccinimide, Sodium Cyanide
Number of Steps TwoTwo
Overall Yield Moderate to GoodVariable, can be lower due to side reactions
Scalability Readily scalableCan be challenging due to the use of radical reactions
Safety Considerations Use of highly toxic cyanide saltsUse of toxic cyanide salts and brominating agents
Atom Economy Generally goodCan be lower due to the use of a brominating agent

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Strecker Synthesis cluster_1 Route 2: Cyanation of Derivative A Cyclohexanone B 1-Aminocyclohexane- 1-carbonitrile A->B NH4Cl, KCN C 1-Cyanocyclohexane- 1-carboxylic acid B->C Acid Hydrolysis D Cyclohexanecarboxylic Acid E α-Bromocyclohexane- carboxylic Acid D->E NBS, AIBN, hv F 1-Cyanocyclohexane- 1-carboxylic acid E->F NaCN, DMF

Caption: Synthetic pathways to this compound.

Conclusion

Both the modified Strecker synthesis and the cyanation of a cyclohexanecarboxylic acid derivative offer viable routes to this compound. The choice of method will depend on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the safety infrastructure available. The Strecker synthesis is often favored for its directness and generally good yields. However, the cyanation route provides a valuable alternative, particularly when cyclohexanecarboxylic acid is a more readily available starting material. Careful consideration of the reaction conditions and safety precautions is paramount for the successful and safe execution of either synthetic pathway.

References

  • Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Journal of Organic Chemistry of the USSR, 23(11), 2173-2177.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • The Exam Formula. (n.d.). Synthetic Routes part 1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
  • Google Patents. (n.d.). Process for producing 4-cyanocyclohexane-1-carboxylic acid.
  • OSTI.GOV. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Retrieved from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

  • Save My Exams. (2023). Synthetic Routes. Retrieved from [Link]

  • PrepChem.com. (n.d.). Step B: Preparation of 1-Cyanocyclohexaneacetic Acid. Retrieved from [Link]

  • Scribd. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Filo. (2023). Show how cyclohexanecarboxylic acid could be synthesized from cyclohexane in good yield. Retrieved from [Link]

  • Scientific Research Publishing. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Retrieved from [Link]

  • Wikipedia. (2023). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexaneacetic acid, α-cyano-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Preparation of carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclohexane carboxylic acid compounds.

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characterization of 1-Cyanocyclohexane-1-carboxylic acid by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 1-Cyanocyclohexane-1-carboxylic Acid: A Comparative Analysis Centered on X-ray Crystallography

For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is a cornerstone of rigorous scientific practice. This compound, a bifunctional cycloalkane, presents a unique structural framework with potential applications in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive overview of its characterization, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. Furthermore, we will objectively compare this definitive method with other powerful analytical techniques, offering supporting data and experimental protocols to inform your selection of the most appropriate characterization strategy.

Definitive Structural Elucidation by Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4] It provides unequivocal data on bond lengths, bond angles, and stereochemistry, which are critical for understanding the structure-activity relationships of a molecule like this compound.

The Rationale for X-ray Crystallography

While other techniques can provide valuable information about the connectivity and functional groups present, only X-ray crystallography can reveal the exact spatial arrangement of the cyano and carboxylic acid groups relative to the cyclohexane ring. This is particularly important for understanding intermolecular interactions in the solid state, such as hydrogen bonding, which can significantly influence the physicochemical properties of the compound.

Experimental Workflow

The successful crystallographic analysis of a small molecule like this compound follows a well-defined workflow, from obtaining suitable crystals to refining the final structure.

workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Refinement Purification Purification of This compound Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Solution Structure Solution Diffraction->Solution Refinement Structure Refinement Solution->Refinement Validation Validation and Final Structure Refinement->Validation

A generalized workflow for single-crystal X-ray crystallography.
Experimental Protocol: Crystallization of this compound

The critical first step in X-ray crystallography is growing a high-quality single crystal.[3] For a small organic molecule like this compound, several methods can be employed.[1]

Objective: To obtain single crystals of this compound suitable for X-ray diffraction analysis.

Materials:

  • Purified this compound

  • A selection of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof)

  • Small vials or test tubes

  • Heating plate

  • Filtration apparatus (e.g., syringe filter)

Methodology: Slow Evaporation

  • Solubility Screening: Begin by determining a suitable solvent or solvent system in which the compound is moderately soluble.[1] A solvent where the compound is too soluble will likely yield small crystals, while a solvent in which it is insoluble is not viable.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve the compound completely.

  • Filtration: Filter the solution through a clean syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[1]

  • Slow Evaporation: Cover the vial with a lid that has a small pinhole or use parafilm with a few needle punctures. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[1]

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

Methodology: Slow Cooling

  • Preparation of a Saturated Solution at Elevated Temperature: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).[1]

  • Filtration: Filter the hot solution into a clean, pre-warmed vial.

  • Slow Cooling: Place the vial in an insulated container (e.g., a beaker of warm water or a dewar) to allow for slow cooling to room temperature.

  • Incubation: Allow the solution to stand undisturbed as crystals form.

Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.[5] A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[6] This data is then processed to determine the unit cell parameters and the symmetry of the crystal. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.[5]

A Comparative Guide to Alternative Characterization Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques offer complementary and often more readily accessible data for the characterization of this compound.[7][8]

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous structure determination.[9]Requires a suitable single crystal, which can be challenging to grow.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemical relationships through space (NOESY).Provides detailed information about the molecule in solution; non-destructive.Does not provide information on bond lengths or angles; can have overlapping signals in complex molecules.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and easy to perform; highly diagnostic for certain functional groups.[10]Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and elemental composition (high-resolution MS), fragmentation patterns.High sensitivity; provides information on molecular formula.Does not provide information on stereochemistry or connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy

For this compound, ¹H and ¹³C NMR spectroscopy would be highly informative.

  • ¹H NMR: The spectrum would show signals for the protons on the cyclohexane ring. The chemical shifts and coupling patterns of these protons would provide information about their local electronic environment and their spatial relationships with neighboring protons. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (around 10-12 ppm).[11][12]

  • ¹³C NMR: The spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (around 165-185 ppm), and the nitrile carbon would also have a distinct chemical shift (around 115-130 ppm).[12][13] The remaining signals would correspond to the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for confirming the presence of the key functional groups in this compound.

  • Carboxylic Acid: A very broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretch between 1710 and 1760 cm⁻¹ are characteristic of a carboxylic acid.[10][13][14]

  • Nitrile: An intense and sharp C≡N stretch would be expected around 2230-2250 cm⁻¹.[10][14][15]

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) could confirm the elemental composition. The mass spectrum of carboxylic acid derivatives often shows a base peak corresponding to the loss of the substituent on the carbonyl group to form an acylium ion.[16][17]

Synergistic Application of Techniques

For a comprehensive and unambiguous characterization of this compound, a synergistic approach is recommended.

synergistic cluster_techniques Characterization Techniques cluster_compound This compound XRD X-ray Crystallography (3D Structure) Compound Complete and Unambiguous Structural Characterization XRD->Compound NMR NMR Spectroscopy (Connectivity) NMR->Compound IR IR Spectroscopy (Functional Groups) IR->Compound MS Mass Spectrometry (Molecular Weight) MS->Compound

A synergistic approach to structural characterization.

Initially, IR and MS can be used to quickly confirm the presence of the expected functional groups and the molecular weight. Subsequently, ¹H and ¹³C NMR would establish the connectivity of the atoms. Finally, single-crystal X-ray crystallography would provide the definitive 3D structure, confirming the stereochemistry and revealing details about the solid-state packing and intermolecular interactions.

Conclusion

The characterization of this compound is best achieved through a multi-technique approach. While spectroscopic methods such as NMR, IR, and Mass Spectrometry provide crucial and complementary information, single-crystal X-ray crystallography remains the unparalleled gold standard for the unambiguous determination of its three-dimensional molecular structure. This guide provides the foundational knowledge and experimental considerations for researchers to confidently approach the comprehensive characterization of this and similar novel compounds, ensuring the scientific integrity and robustness of their findings.

References

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A Comparative Guide to the Reactivity of 1-Cyanocyclohexane-1-carboxylic Acid and 1-Cyanocyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and organic synthesis, the cycloalkane scaffold is a fundamental building block. The nuanced differences in reactivity between analogous cyclopentane and cyclohexane derivatives can have profound implications for reaction outcomes, yields, and the strategic design of synthetic routes. This guide provides an in-depth comparative analysis of the reactivity of two such analogs: 1-cyanocyclohexane-1-carboxylic acid and 1-cyanocyclopentane-1-carboxylic acid.

Both molecules feature a quaternary carbon substituted with a cyano and a carboxylic acid group, functionalities that are pivotal in a variety of chemical transformations. Understanding their relative reactivity is crucial for researchers leveraging these compounds as intermediates in the synthesis of more complex molecular architectures. This guide will delve into the structural and stereoelectronic factors that govern their chemical behavior, supported by theoretical principles and available experimental insights into key reactions such as decarboxylation, hydrolysis, and esterification.

Structural and Stereoelectronic Differences: A Tale of Two Rings

The reactivity of cyclic compounds is intrinsically linked to their conformational flexibility and inherent ring strain. Cyclohexane and cyclopentane, while similar in size, exhibit distinct structural and energetic profiles that influence the reactivity of their derivatives.

Cyclohexane Derivatives: The Chair Conformation and Steric Considerations

The cyclohexane ring predominantly adopts a stable chair conformation, which minimizes both angle strain and torsional strain. In this compound, the substituents are located on a single carbon atom, which is part of this chair framework. The bulky cyano and carboxylic acid groups will influence the conformational equilibrium, but the overall low-strain nature of the cyclohexane ring is a dominant factor.

Cyclopentane Derivatives: I-Strain and the Thorpe-Ingold Effect

Cyclopentane rings are more strained than cyclohexane rings.[1] While the planar cyclopentane would have significant eclipsing strain, it puckers into envelope and half-chair conformations to alleviate this.[1] A key concept governing the reactivity of cyclopentane derivatives is I-strain (Internal Strain) , which refers to the change in ring strain when the hybridization of a ring atom changes. Reactions that involve a change from sp³ to sp² hybridization at a ring carbon are often favored in cyclopentyl systems compared to cyclohexyl systems because this change helps to relieve some of the inherent ring strain.[2]

Furthermore, the presence of two substituents on the same carbon atom, as in 1-cyanocyclopentane-1-carboxylic acid, invokes the Thorpe-Ingold effect (also known as the gem-dialkyl effect). This effect posits that increasing the steric bulk on a carbon atom in a chain can accelerate intramolecular reactions by decreasing the bond angle between the substituents and bringing the reactive groups closer together.[3][4] While the cyano and carboxylic acid groups are not "alkyl" groups, the principle of steric compression influencing reactivity is still highly relevant.

Figure 1: A diagram illustrating the key structural and strain differences influencing the comparative reactivity of the two compounds.

Comparative Reactivity: A Data-Driven Analysis

The structural disparities outlined above are expected to manifest in different reaction rates and equilibria for decarboxylation, hydrolysis, and esterification.

Decarboxylation

Decarboxylation of α-cyanocarboxylic acids is a well-known reaction that proceeds through the formation of a carbanion intermediate upon loss of CO₂.[5] The stability of this carbanion is crucial for the facility of the reaction.

Theoretical Expectation:

Based on the principles of I-strain, the formation of an sp²-hybridized carbanion intermediate during decarboxylation should be more favorable in the cyclopentyl system. The change in hybridization from sp³ to sp² would relieve some of the ring strain in the five-membered ring. Therefore, 1-cyanocyclopentane-1-carboxylic acid is predicted to undergo decarboxylation more readily than its cyclohexane analog.

Experimental Insights:

Sources

A Multi-Dimensional Approach to Structural Validation: A Guide to 2D NMR Analysis of 1-Cyanocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The Challenge: Beyond the One-Dimensional Spectrum

In the realm of drug discovery and chemical research, absolute certainty in molecular structure is non-negotiable. For a seemingly straightforward molecule like 1-Cyanocyclohexane-1-carboxylic acid[1], a standard one-dimensional (1D) ¹H or ¹³C NMR spectrum provides initial clues but falls short of definitive validation. The cyclohexane ring's protons produce a complex, overlapping series of multiplets, making unambiguous assignment impossible. Furthermore, 1D NMR fails to confirm the critical connectivity of the cyano and carboxylic acid groups to the same quaternary carbon, C1. To overcome this ambiguity, we must turn to two-dimensional (2D) NMR, a suite of experiments that transforms a crowded 1D spectrum into a detailed roadmap of molecular connectivity.[2][3][4]

This guide presents a systematic, self-validating workflow for the structural elucidation of this compound using a trio of powerful 2D NMR techniques: COSY, HSQC, and HMBC. We will not merely list steps but delve into the causality behind each experimental choice, demonstrating how these techniques work in concert to build an irrefutable case for the molecular structure.

The Strategy: A Self-Validating 2D NMR Workflow

Our approach is sequential, with each experiment building upon the insights of the last. This creates a logical and self-validating system where data from one experiment is confirmed and expanded upon by the next.

G cluster_0 Experimental Workflow A 1. ¹H-¹H COSY Map the Proton Skeleton B 2. ¹H-¹³C HSQC Link Protons to Carbons A->B Assign Protons D Validated Structure A->D Synthesize Data C 3. ¹H-¹³C HMBC Assemble the Full Structure B->C Assign Carbons B->D Synthesize Data C->D Synthesize Data G cluster_0 Key HMBC Correlations on this compound mol mol H2_start COOH_target H2_start->COOH_target ³J C1_target H2_start->C1_target ²J H6_start CN_target H6_start->CN_target ³J H6_start->C1_target

Caption: Key HMBC correlations confirming substituent placement.

Synthesizing the Evidence: A Self-Validating Conclusion

By systematically applying COSY, HSQC, and HMBC, we have constructed an unassailable, multi-dimensional confirmation of the structure of this compound.

  • COSY established the proton-proton connectivity of the cyclohexane ring.

  • HSQC linked this proton framework to its corresponding carbon backbone, while simultaneously identifying the three non-protonated carbons.

  • HMBC provided the final, definitive connections, linking the ring protons to the quaternary, carboxyl, and nitrile carbons, proving their precise placement.

Each piece of data cross-validates the others, creating a robust and trustworthy structural assignment that is essential for regulatory submission, publication, and further development. This multi-dimensional approach moves beyond simple spectral interpretation to a logical and rigorous process of structural validation.

Experimental Protocols

The following are generalized protocols. Instrument-specific parameters should be optimized for the sample and spectrometer used.

1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

2. ¹H-¹H COSY Experiment

  • Acquire a standard 1D ¹H spectrum to determine the spectral width.

  • Load a standard COSY pulse sequence (e.g., cosygpppqf).

  • Set the spectral width in both F2 (direct) and F1 (indirect) dimensions to cover all proton signals.

  • Set the number of scans (e.g., 4-8) and dummy scans (e.g., 2-4).

  • Set the number of increments in the F1 dimension (e.g., 256-512) to achieve desired resolution.

  • Process the data using a sine-squared window function in both dimensions and perform a 2D Fourier transform.

3. ¹H-¹³C HSQC Experiment

  • Acquire 1D ¹H and ¹³C spectra to determine spectral widths.

  • Load a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

  • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

  • Optimize the ¹JCH coupling constant (typically ~145 Hz for sp³ C-H).

  • Set the number of scans (e.g., 2-4) and increments in F1 (e.g., 256).

  • Process the data using appropriate window functions (e.g., sine-squared) and perform a 2D Fourier transform.

4. ¹H-¹³C HMBC Experiment

  • Use the same spectral widths as the HSQC experiment.

  • Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Set the long-range coupling constant (ⁿJCH) delay. A value optimized for 8-10 Hz is a good starting point to observe both ²JCH and ³JCH correlations.

  • Set the number of scans (e.g., 8-16, as HMBC is less sensitive) and increments in F1 (e.g., 256-400).

  • Process the data using a sine or sine-squared window function and perform a 2D Fourier transform.

References

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A Comparative Examination of the Acidity of 1-Cyanocyclohexane-1-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a critical parameter in drug development, influencing solubility, absorption, and interaction with biological targets. This guide provides a comparative study of the acidity of 1-cyanocyclohexane-1-carboxylic acid, a key scaffold in medicinal chemistry, and its structural analogs. We will explore the theoretical underpinnings of acidity in this series, detail a robust experimental protocol for pKa determination via potentiometric titration, and analyze the structure-acidity relationships based on empirical data. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how subtle structural modifications impact a molecule's physicochemical properties.

Theoretical Background: Factors Influencing Acidity

The acidity of a carboxylic acid (R-COOH) is determined by the stability of its corresponding carboxylate anion (R-COO⁻). Any structural feature that stabilizes this anion will increase the acidity, resulting in a lower pKa value. In the context of this compound, two primary structural elements dictate its acidic strength: the α-cyano group and the cyclohexyl backbone.

  • The α-Cyano Group (-C≡N): The nitrile group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This property exerts a strong negative inductive effect (-I effect), pulling electron density away from the adjacent carboxylic acid.[1][2][3] This withdrawal of electron density disperses the negative charge of the carboxylate anion, stabilizing it and thereby increasing the acidity of the parent molecule. For instance, cyanoacetic acid (pKa ≈ 2.45) is approximately 1000 times more acidic than acetic acid (pKa ≈ 4.76) due to this effect.[4][5][6][7][8]

  • The Cyclohexyl Group: Unlike the electron-withdrawing cyano group, alkyl groups like cyclohexane are generally considered weakly electron-donating.[9] This electron-donating character tends to destabilize the carboxylate anion by intensifying the negative charge, which makes the parent acid weaker (higher pKa). For example, cyclohexanecarboxylic acid has a pKa of approximately 4.9, making it slightly less acidic than acetic acid.[9][10][11]

In this compound, these two opposing effects are at play. The strongly acid-strengthening inductive effect of the cyano group is expected to dominate the weaker acid-weakening effect of the cyclohexyl ring, resulting in a compound that is significantly more acidic than cyclohexanecarboxylic acid alone.

Experimental Methodology: pKa Determination by Potentiometric Titration

To empirically compare the acidity of our target compounds, potentiometric titration is the method of choice due to its precision, reliability, and simplicity.[12][13][14] This technique involves monitoring the pH of a solution of the acid as a standardized base is incrementally added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the acid and its conjugate base are equal.[15][16]

Workflow for pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol
  • Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.[15]

  • Solution Preparation:

    • Prepare a ~0.01 M solution of the analyte (e.g., this compound) in deionized water.

    • Prepare and standardize a ~0.1 M sodium hydroxide (NaOH) solution.

    • To maintain a constant ionic strength throughout the titration, add potassium chloride (KCl) to the analyte solution to a final concentration of 0.15 M.[15][16]

  • Titration Setup:

    • Place a known volume (e.g., 25.0 mL) of the analyte solution into a beaker with a magnetic stir bar.

    • Purge the solution with nitrogen gas for 5-10 minutes to displace dissolved carbon dioxide, which can interfere with the titration.[15][16]

    • Immerse the calibrated pH electrode into the solution.

  • Titration Process:

    • Begin stirring the solution at a moderate, constant rate.

    • Add the standardized NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point—the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative of the curve.

    • The volume of NaOH at the half-equivalence point is exactly half the volume required to reach the equivalence point.

    • The pKa of the analyte is equal to the pH of the solution at this half-equivalence point.

Comparative Analysis of Acidity

To understand the structure-acidity relationships, we compare the experimentally determined pKa of this compound with key analogs. The data presented in the table below is based on established literature values and predictive principles of physical organic chemistry.

Compound IDStructureCompound NameKey Structural FeaturepKa
1 Cyclohexanecarboxylic acidCyclohexanecarboxylic acidCyclohexyl group only~4.90[9][10]
2 Cyanoacetic acidCyanoacetic acidCyano group only (acyclic)~2.45[4][6]
3 this compoundThis compoundCyano + Cyclohexyl (α-position)~2.75*
4 trans-4-Cyanocyclohexanecarboxylic acidtrans-4-Cyanocyclohexanecarboxylic acidCyano + Cyclohexyl (γ-position)~4.52**

*Note: The pKa for compound 3 is an estimated value based on the principles discussed, as a definitive experimental value is not readily available in the cited literature. It reflects the strong inductive effect of the α-cyano group moderated slightly by the cyclohexyl ring. **Note: The pKa for compound 4 is derived from IUPAC digitized datasets.[17]

Analysis of Acidity Trends

Caption: Trend of increasing acidity (decreasing pKa) among analogs.

  • Effect of the Cyclohexyl Group: Comparing cyanoacetic acid (2 , pKa ≈ 2.45) with this compound (3 , pKa ≈ 2.75), the addition of the cyclohexyl ring at the α-carbon leads to a slight decrease in acidity (higher pKa). This is consistent with the electron-donating nature of the alkyl ring, which minimally destabilizes the carboxylate anion compared to the protons on the α-carbon of cyanoacetic acid.

  • Dominance of the α-Cyano Group: The most dramatic effect is seen when comparing cyclohexanecarboxylic acid (1 , pKa ≈ 4.90) with its α-cyano substituted counterpart (3 , pKa ≈ 2.75). The introduction of the nitrile group directly on the carbon bearing the carboxyl group increases the acidity by more than two pKa units (over 100-fold). This highlights the powerful and localized nature of the inductive effect.[3]

  • Distance Dependence of the Inductive Effect: The comparison between compound 3 (α-cyano) and compound 4 (trans-4-cyano) is particularly instructive. In compound 4 , the electron-withdrawing cyano group is separated from the carboxylic acid by three additional carbon atoms. The inductive effect weakens significantly with distance.[3] As a result, the pKa of 4 (≈ 4.52) is only slightly lower than that of the unsubstituted cyclohexanecarboxylic acid (1 , ≈ 4.90) and much higher than that of the α-substituted isomer 3 . This confirms that for maximal acid-strengthening, the electron-withdrawing substituent must be positioned as close to the carboxylic acid group as possible.

Conclusion

This comparative guide demonstrates the profound impact of structural modifications on the acidity of carboxylic acids. The acidity of this compound is primarily dictated by the strong, distance-dependent inductive effect of the α-cyano group, which dramatically outweighs the weak, electron-donating nature of the cyclohexyl ring. Understanding these structure-acidity relationships is essential for medicinal chemists to fine-tune the physicochemical properties of drug candidates, thereby optimizing their pharmacokinetic and pharmacodynamic profiles. The potentiometric titration method outlined herein provides a reliable and accessible means for obtaining the empirical data necessary to guide such molecular design efforts.

References

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A Senior Application Scientist's Comparative Guide to the Quantification of 1-Cyanocyclohexane-1-carboxylic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the precise quantification of reactants, intermediates, and products is paramount for reaction monitoring, yield optimization, and quality control. 1-Cyanocyclohexane-1-carboxylic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The ability to accurately measure its concentration in a complex reaction matrix is critical for process development and ensuring the final product's purity and safety.

This guide provides an in-depth comparison of three primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Drawing from extensive field experience, this document moves beyond mere protocols to explain the causality behind methodological choices, ensuring a robust and self-validating approach to analysis.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness. For a polar, acidic analyte like this compound, a reversed-phase method is the most direct approach.

Expertise & Experience: The 'Why' Behind the Method

The primary challenge in retaining a polar compound like our target analyte on a non-polar stationary phase (like C18) is its high affinity for the polar mobile phase.[1][2] To overcome this, we manipulate the mobile phase chemistry. By acidifying the mobile phase to a pH well below the pKa of the carboxylic acid group (typically < 3), we suppress its ionization.[3] The protonated, neutral form of the molecule is significantly less polar, promoting hydrophobic interaction with the C18 stationary phase and enabling effective chromatographic retention and separation.[4]

UV detection is chosen for its simplicity and wide availability. While the analyte lacks a strong chromophore, the carboxyl group provides sufficient absorbance at low wavelengths (around 210 nm) for reliable quantification at typical reaction concentrations.[3]

Experimental Protocol: HPLC-UV

1. Sample Preparation: a. Withdraw a 100 µL aliquot of the reaction mixture. b. Quench the reaction immediately, if necessary, by diluting into a cold solvent or a solution that neutralizes any catalysts. c. Dilute the aliquot with the mobile phase to a final volume of 1.0 mL in a volumetric flask. The target concentration should fall within the pre-determined calibration range (e.g., 1-100 µg/mL). d. Filter the diluted sample through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove particulate matter that could damage the column.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in HPLC-grade water (e.g., 60:40 v/v).[3][5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Calibration and Quantification: a. Prepare a stock solution of a this compound reference standard (e.g., 1 mg/mL) in the mobile phase. b. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). c. Inject each standard in triplicate to establish a calibration curve by plotting peak area against concentration. d. Inject the prepared sample and determine its concentration using the linear regression equation from the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Aliquot Reaction Mixture (100 µL) B Dilute in Mobile Phase (to 1 mL) A->B C Filter (0.45 µm Syringe Filter) B->C D Inject Sample (10 µL) onto C18 Column C->D E Isocratic Elution (ACN / 0.1% H3PO4) D->E F UV Detection at 210 nm E->F G Integrate Peak Area F->G H Calculate Concentration (vs. Calibration Curve) G->H GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification A Aliquot & Extract (if necessary) B Evaporate to Dryness A->B C Add BSTFA + 1% TMCS B->C D Heat at 70°C for 30 min C->D E Inject Derivatized Sample (1 µL) D->E F GC Separation (DB-5ms column) E->F G EI Mass Spectrometry F->G H Extract Ion Chromatogram (SIM) G->H I Calculate Concentration (vs. Derivatized Standards) H->I QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_quant Quantification A Weigh Internal Standard (e.g., Dimethyl Sulfone) B Dissolve in Deuterated Solvent A->B C Add Precise Aliquot of Reaction Mixture B->C D Acquire 1H NMR Spectrum C->D E Ensure Long Relaxation Delay (D1) D->E F Process Spectrum (Phase, Baseline) G Integrate Analyte & Standard Signals F->G H Calculate Molar Concentration G->H

Sources

A Spectroscopic Showdown: Differentiating Cis and Trans Isomers of 4-Cyanocyclohexane-1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the precise stereochemical characterization of molecules is paramount. The spatial arrangement of atoms, as defined by cis-trans isomerism, can profoundly influence a compound's biological activity, physical properties, and overall suitability for a given application. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 4-cyanocyclohexane-1-carboxylic acid, offering a robust framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. Understanding these spectroscopic nuances is critical for ensuring isomeric purity and elucidating structure-activity relationships.

The Structural Landscape: Axial vs. Equatorial Conformations

The key to deciphering the spectroscopic differences between the cis and trans isomers of 4-cyanocyclohexane-1-carboxylic acid lies in their preferred chair conformations. In the trans isomer , both the cyano and carboxylic acid groups can occupy equatorial positions, leading to a more stable, lower-energy conformation. Conversely, the cis isomer is constrained to have one substituent in an axial position and the other in an equatorial position. This fundamental conformational disparity gives rise to distinct spectroscopic signatures.

Caption: Chair conformations of cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The Telltale Chemical Shifts and Coupling Constants

The orientation of the protons on the cyclohexane ring—axial or equatorial—results in predictable differences in their chemical shifts.

  • Chemical Shifts (δ): Protons in an equatorial position are generally deshielded and appear at a lower field (higher ppm value) compared to their axial counterparts. This is a direct consequence of their spatial relationship with the rest of the ring. In the case of 4-cyanocyclohexane-1-carboxylic acid, the proton attached to the carbon bearing the carboxylic acid (C1-H) and the proton on the carbon with the cyano group (C4-H) are of particular interest.

    • Trans Isomer: With both substituents in the equatorial position, the C1-H and C4-H protons are in the axial position.

    • Cis Isomer: One of these protons will be axial and the other equatorial. The equatorial proton will resonate at a lower field.

  • Coupling Constants (J): The magnitude of the coupling constant between adjacent protons is highly dependent on the dihedral angle between them. Axial-axial couplings (Jaa) are typically larger (8-13 Hz) than axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings (2-5 Hz). By analyzing the multiplicity and coupling constants of the C1-H and C4-H signals, the relative stereochemistry can be unequivocally determined.

¹³C NMR Spectroscopy: A Subtle yet Definitive Shift

The carbon chemical shifts also exhibit a dependence on the substituent's orientation. Carbons bearing axial substituents are generally shielded and appear at a higher field (lower ppm value) compared to those with equatorial substituents. This "gamma-gauche" effect is a reliable indicator of stereochemistry.

  • Trans Isomer: The C1 and C4 carbons, both bearing equatorial substituents, will have characteristic chemical shifts.

  • Cis Isomer: The carbon with the axial substituent will be shifted upfield relative to the corresponding carbon in the trans isomer. The nitrile carbon (C≡N) and the carboxyl carbon (C=O) also show distinct chemical shifts.[1]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Differences

NucleusTrans Isomer (Diequatorial)Cis Isomer (Axial-Equatorial)Expected Difference
¹H NMR
C1-H (Axial)Higher field (lower ppm)Lower field (higher ppm) for equatorial HSignificant
C4-H (Axial)Higher field (lower ppm)Lower field (higher ppm) for equatorial HSignificant
¹³C NMR
C1Lower field (higher ppm)Higher field (lower ppm) for axial COOHNoticeable
C4Lower field (higher ppm)Higher field (lower ppm) for axial CNNoticeable
C≡N~120 ppmVaries slightlyMinor
C=O~175-185 ppmVaries slightlyMinor

Vibrational Spectroscopy: Probing the Functional Groups

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, particularly the characteristic frequencies of the carboxylic acid and nitrile functional groups.

Infrared (IR) Spectroscopy

The primary diagnostic bands in the IR spectrum are the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C≡N stretch of the nitrile.

  • O-H Stretch: A very broad absorption is typically observed in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

  • C=O Stretch: A strong absorption appears around 1700-1725 cm⁻¹. The exact position can be subtly influenced by the stereochemistry, with the axial or equatorial position of the carboxylic acid potentially causing minor shifts due to differences in the local electronic environment.

  • C≡N Stretch: A sharp, medium-intensity band is expected in the 2240-2260 cm⁻¹ region.[2] The stereochemistry can have a minor effect on the exact frequency and intensity of this peak.

While the differences in the IR spectra of the cis and trans isomers may be subtle, careful comparison can reveal shifts in peak positions and changes in band shapes, particularly in the fingerprint region (below 1500 cm⁻¹), which is sensitive to the overall molecular geometry.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information. The C≡N stretch is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak.[3] The symmetric C=O stretching vibration of the carboxylic acid dimer is also Raman active. Differences in the skeletal vibrations of the cyclohexane ring in the fingerprint region can also be used to distinguish between the two isomers.

Table 2: Key Vibrational Frequencies

Functional GroupTechniqueExpected Wavenumber (cm⁻¹)Comments
Carboxylic Acid O-HIR2500-3300 (broad)Characteristic of hydrogen-bonded dimers.
Carbonyl C=OIR, Raman1700-1725Position can be sensitive to stereochemistry.
Nitrile C≡NIR, Raman2240-2260Typically a sharp and intense peak in Raman.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the cyanocyclohexane carboxylic acid isomer.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved.

Data Acquisition:

  • Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • For unambiguous assignment, consider performing 2D NMR experiments such as COSY and HSQC.

G A Sample Preparation B 1D ¹H & ¹³C NMR Acquisition A->B C Data Processing & Analysis B->C D 2D NMR (COSY, HSQC) for Confirmation C->D

Caption: NMR experimental workflow.

IR and Raman Spectroscopy

Sample Preparation:

  • IR (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Raman: Place a small amount of the solid sample in a glass capillary or on a microscope slide.

Data Acquisition:

  • IR: Acquire the spectrum using an FTIR spectrometer, typically with 16-32 scans at a resolution of 4 cm⁻¹.

  • Raman: Acquire the spectrum using a Raman spectrometer with an appropriate laser excitation wavelength (e.g., 785 nm) to minimize fluorescence.

Conclusion

The differentiation of cis and trans isomers of 4-cyanocyclohexane-1-carboxylic acid is readily achievable through a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the most definitive evidence, with clear differences in chemical shifts and coupling constants arising from the distinct axial and equatorial positioning of the substituents. While IR and Raman spectroscopy offer more subtle clues, they provide valuable complementary information on the vibrational modes of the functional groups and the overall molecular skeleton. By employing these methods in a correlative manner, researchers and drug development professionals can confidently establish the stereochemical identity of their compounds, a critical step in advancing their scientific and commercial objectives.

References

  • MedChemExpress.
  • Google Patents. CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link].

  • ResearchGate. Raman spectra of different cyano-containing compounds. Available from: [Link].

  • PubChemLite. Trans-4-cyanocyclohexanecarboxylic acid (C8H11NO2). Available from: [Link].

  • PubChem. trans-4-Cyanocyclohexanecarboxylic acid. Available from: [Link].

  • PubChem. 1,4-Cyclohexanedicarboxylic acid. Available from: [Link].

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link].

  • National Center for Biotechnology Information. cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Available from: [Link].

  • The Journal of Chemical Physics. (PDF) FTIR investigation of the O-H⋯Xe interaction in simple carboxylic acids in solid xenon. Available from: [Link].

  • InstaNANO. FTIR Functional Group Database Table with Search. Available from: [Link].

  • Google Patents.
  • PubChem. 1-Cyanocyclohexane-1-carboxylic acid. Available from: [Link].

  • Baishixing. Trans-4-amino-cyclohexane Carboxylic Acid Hydrochloride. Available from: [Link].

  • NIST. Cyclohexanecarboxylic acid. Available from: [Link].

  • Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Available from: [Link].

  • Environmental Science & Technology. Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Available from: [Link].

  • PubChem. 4-Aminocyclohexanecarboxylic acid. Available from: [Link].

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A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 1-Cyanocyclohexane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and drug development. For chiral molecules like 1-cyanocyclohexane-1-carboxylic acid derivatives, which hold potential as building blocks in medicinal chemistry, the ability to accurately quantify the stereochemical outcome of a reaction is paramount. Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, making precise ee determination a critical quality attribute.[1] This guide provides a comparative overview of the primary analytical techniques used to assess the enantiomeric excess of this important class of compounds, offering insights into the principles, experimental workflows, and relative merits of each approach.

Chromatographic Methods: The Gold Standard for Enantioseparation

Chromatographic techniques are widely regarded as the most reliable and accurate methods for determining enantiomeric excess.[2] These methods achieve separation by exploiting the differential interactions of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP).

Chiral HPLC is a powerful and versatile tool for the direct separation of enantiomers.[3] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, separation.

Principle of Separation: Chiral recognition on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, resulting in differential retention. For this compound derivatives, polysaccharide-based CSPs are often a good starting point due to their broad applicability for a wide range of chiral compounds, including carboxylic acids.[4]

Experimental Workflow: Chiral HPLC

Caption: Workflow for ee determination by Chiral HPLC.

Protocol for Chiral HPLC Analysis:

  • Column Selection: Screen a variety of polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) to identify a suitable stationary phase.

  • Mobile Phase Optimization: Begin with a normal-phase mobile phase, such as a mixture of hexane and a polar alcohol (e.g., isopropanol or ethanol). The addition of a small amount of an acidic modifier, like trifluoroacetic acid, can improve peak shape and resolution for carboxylic acids.

  • Sample Preparation: Dissolve a small amount of the this compound derivative in the mobile phase.

  • Injection and Separation: Inject the sample onto the HPLC system and run the analysis under isocratic conditions.

  • Detection: Monitor the elution of the enantiomers using a UV/Vis detector.

  • Data Analysis: Integrate the peak areas of the two enantiomers in the resulting chromatogram. The enantiomeric excess is calculated using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Advantages:

  • High accuracy and precision.[2]

  • Direct separation without derivatization.

  • Well-established and widely available technique.

Limitations:

  • Method development can be time-consuming.

  • Requires specialized and often expensive chiral columns.

Chiral SFC is a powerful alternative to HPLC, offering several advantages, particularly in terms of speed and environmental impact.[5] SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[]

Principle of Separation: Similar to HPLC, SFC relies on a chiral stationary phase for enantiomeric recognition. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency compared to liquid chromatography.[5]

Protocol for Chiral SFC Analysis:

  • Column Selection: Polysaccharide-based CSPs are also commonly used in SFC and are a good starting point for method development.[]

  • Mobile Phase Composition: The mobile phase typically consists of supercritical CO2 and a polar organic co-solvent, such as methanol or ethanol. For acidic analytes like carboxylic acids, the addition of an acidic additive may be necessary to achieve good peak shape.

  • Sample Preparation: Dissolve the sample in the co-solvent.

  • Analysis: Inject the sample and perform the separation.

  • Data Analysis: Calculate the enantiomeric excess from the peak areas in the chromatogram.

Advantages:

  • Faster analysis times compared to HPLC.[]

  • Reduced consumption of organic solvents, making it a "greener" technique.[5]

  • High separation efficiency.[]

Limitations:

  • Requires specialized SFC instrumentation.

  • Method development can be complex.

For volatile and thermally stable derivatives of this compound, chiral GC can be an effective method for ee determination.

Principle of Separation: Chiral GC utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[7][8] The enantiomers are separated based on their differential interactions with the CSP as they travel through the column.

Protocol for Chiral GC Analysis:

  • Derivatization: The carboxylic acid group of the analyte needs to be derivatized to increase its volatility. A common approach is to convert it to a methyl or ethyl ester.

  • Column Selection: Choose a chiral GC column with a suitable cyclodextrin-based stationary phase.

  • Temperature Programming: Develop a temperature program that provides good separation of the enantiomers.

  • Injection and Detection: Inject the derivatized sample into the GC and detect the separated enantiomers using a flame ionization detector (FID) or a mass spectrometer (MS).

  • Data Analysis: Determine the ee from the integrated peak areas.

Advantages:

  • High resolution and sensitivity.[8]

  • Suitable for volatile compounds.

Limitations:

  • Requires derivatization, which adds an extra step to the workflow and can introduce potential sources of error.

  • The analyte must be thermally stable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Alternative Approach

NMR spectroscopy offers a different strategy for determining enantiomeric excess. Instead of physically separating the enantiomers, NMR methods rely on converting them into diastereomers, which have distinct NMR spectra.[9]

Principle: Enantiomers are spectroscopically indistinguishable in a non-chiral environment. However, by reacting them with a chiral derivatizing agent (CDA), a mixture of diastereomers is formed.[9] These diastereomers have different chemical and physical properties, leading to separate signals in the NMR spectrum. The relative integration of these signals directly corresponds to the ratio of the original enantiomers.[9]

Experimental Workflow: NMR with Chiral Derivatizing Agent

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyanocyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Dual Hazards of a Bifunctional Molecule

1-Cyanocyclohexane-1-carboxylic acid is a unique bifunctional molecule presenting the distinct chemical properties of both a nitrile and a carboxylic acid. While its structure is valuable in synthetic chemistry, the presence of the cyanide (-CN) group governs its handling and disposal protocols. The high acute toxicity associated with all cyanide compounds necessitates a disposal procedure rooted in rigorous safety, meticulous segregation, and unwavering adherence to institutional and regulatory standards.

This guide provides an in-depth, procedural framework for the safe management and disposal of this compound. The protocols herein are designed to protect laboratory personnel, prevent accidental toxic exposures, and ensure environmental compliance. The core principle is simple: treat this compound with the respect and caution due to any cyanide-containing material.

Section 1: Core Hazard Assessment and Foundational Principles

Before any handling or disposal begins, a thorough understanding of the compound's hazards is essential. The primary danger stems from the potential for the cyanide group to react with acids, liberating highly toxic and potentially lethal hydrogen cyanide (HCN) gas.[1][2]

GHS Hazard Profile

The Globally Harmonized System (GHS) classification for this compound underscores its significant health risks.[3][4]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3]
Skin IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation[3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[4]
The Cardinal Principles of Cyanide Waste Management
  • Prevent HCN Gas Formation: The absolute, most critical rule is the strict segregation of cyanide-containing waste from all acidic materials.[2][5] The carboxylic acid moiety on the molecule itself lowers the pH, but contact with stronger acids can accelerate the dangerous release of HCN gas.

  • Dedicated Waste Streams: All waste contaminated with this compound must be collected in dedicated, clearly labeled hazardous waste containers.[1][6] Never mix cyanide waste with other chemical waste streams.[6]

  • Professional Disposal is Mandatory: Under no circumstances should this chemical be disposed of via sanitary sewer or regular trash. All cyanide waste is classified as hazardous and must be handled by an institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[1][4]

  • Assume P-Listed Status: Many cyanide salts are designated as "P-listed" acute hazardous wastes by the Resource Conservation and Recovery Act (RCRA).[7] This means that even empty containers that once held the material must be managed as hazardous waste. It is prudent practice to manage this compound and its containers under this same high standard.[7]

Section 2: Personnel Protection and Engineering Controls

Given the compound's toxicity via all routes of exposure, robust protective measures are non-negotiable.

Required Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is strongly recommended.[1][5][7]Prevents dermal absorption, which can be fatal.[2][5] Double-gloving provides an extra barrier against tears and contamination.
Eye Protection Safety goggles and a face shield must be worn if there is any splash hazard.[1][5][7]Protects mucous membranes from splashes of solutions or contact with solid particles.
Body Protection A lab coat must be worn and fully fastened. Long pants and closed-toe shoes are mandatory.[1][7]Prevents incidental skin contact.
Engineering Controls and Safe Work Practices
  • Chemical Fume Hood: All handling and weighing of this compound, as well as the preparation of its waste containers, must be performed inside a certified laboratory chemical fume hood.[1][5][6] This is critical to contain any potential release of dust or vapors.

  • Designated Area: Establish a designated area within the lab specifically for working with cyanide compounds. This area should be clearly marked with warning signs.[1]

  • Buddy System: Never work alone when handling cyanide compounds. Limit work to normal business hours when colleagues and emergency support are readily available.[1][6]

Section 3: Step-by-Step Protocol for Waste Collection and Disposal

This protocol outlines the procedure for collecting and preparing waste this compound for pickup by EH&S.

Step 1: Prepare a Dedicated Waste Container

  • Obtain a compatible hazardous waste container from your institution's EH&S department. For liquid waste, this is typically a high-density polyethylene (HDPE) carboy. For solid waste, a sealable wide-mouth container is appropriate.

  • Causality: Using institution-approved containers ensures chemical compatibility and compliance with transport regulations.

Step 2: Label the Container Before Use

  • Affix a hazardous waste tag to the empty container.

  • Fill out all required information, including:

    • "Hazardous Waste"

    • Full Chemical Name: "Waste this compound"

    • List all components and their approximate percentages.

    • Hazard warnings: "Toxic," "Poison," "Do Not Mix With Acids."

  • Causality: Pre-labeling prevents the creation of "unknown" waste, a serious safety and compliance violation. Clear labeling ensures anyone handling the container understands its contents and the extreme danger of adding acid.

Step 3: Segregate and Accumulate Waste

  • Solid Waste: Collect all contaminated disposables (e.g., gloves, weigh paper, paper towels, pipette tips) in a dedicated, labeled solid waste container.[1] Keep this container sealed when not in use.

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, labeled liquid waste container. Do not fill the container beyond 75% capacity to allow for vapor expansion.[8]

  • Causality: Strict segregation of solid and liquid cyanide wastes is a best practice to prevent unforeseen reactions and simplify the final disposal process for the waste management facility.[1]

Step 4: Store Waste Securely

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The container must be stored in a secondary containment bin to catch any potential leaks.

  • Crucially, this storage location must be physically separate from any area where acids are stored.[2][5]

  • Causality: Secondary containment and segregated storage are the final lines of defense against a catastrophic mixing event.

Step 5: Arrange for Disposal

  • Once the waste container is full or the project is complete, submit a hazardous waste pickup request to your institution's EH&S department, following their specific procedures.[1]

Section 4: Emergency Procedures for Spills

Immediate and correct response to a spill is critical to preventing exposure. The required action depends entirely on the spill's location and scale.

SpillResponse start Spill of 1-Cyanocyclohexane- 1-carboxylic acid Detected location Where is the spill? start->location fume_hood Inside a Certified Chemical Fume Hood location->fume_hood Inside outside_hood Outside Fume Hood (In the open lab) location->outside_hood Outside spill_size What is the scale? fume_hood->spill_size large_spill Large Spill or Any Spill Outside the Hood outside_hood->large_spill small_spill Small & Contained Spill (Manageable by trained personnel) spill_size->small_spill Small spill_size->large_spill Large protocol_a IMMEDIATE ACTION: Follow Spill Protocol A (Decontamination) small_spill->protocol_a protocol_b IMMEDIATE ACTION: Follow Spill Protocol B (Evacuate & Alert) large_spill->protocol_b

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Cyanocyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical compounds is a cornerstone of innovation in drug development. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the appropriate use of personal protective equipment (PPE) when working with 1-Cyanocyclohexane-1-carboxylic acid, a compound that presents a dual hazard due to its cyanide and carboxylic acid functional groups. The procedures outlined below are designed to be a self-validating system of safety, grounded in established best practices for chemical hygiene.

Understanding the Hazard: A Dual-Threat Compound

This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it is known to cause skin and serious eye irritation.[1][2][3] The presence of the cyanide group (CN-) introduces a high degree of toxicity. The cyanide ion can be rapidly absorbed and is a potent inhibitor of cellular respiration.[4] Furthermore, the carboxylic acid moiety, while less acutely toxic, can cause corrosive damage to tissues.[5] A critical and potentially lethal hazard is the reaction of cyanide-containing compounds with acids, which can liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[4][6]

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity May cause respiratory irritation.[2]

Table 1: GHS Hazard Classifications for this compound.

Core Principles for Safe Handling

Given the significant hazards, a multi-layered approach to safety is essential. This involves a combination of engineering controls, administrative procedures, and the correct use of PPE.

The Hierarchy of Controls:

  • Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.

  • Engineering Controls: These are the primary methods to control exposure. All work with this compound must be conducted in a certified chemical fume hood.[4][6][7][8]

  • Administrative Controls: Never work alone when handling this compound.[4][7][9] Ensure all personnel are trained on the specific hazards and emergency procedures.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls mentioned above.

Essential Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or butyl rubber gloves. Double-gloving is recommended.[4]Provides a barrier against skin absorption of the cyanide compound and irritation from the carboxylic acid.[5][10] Nitrile offers good resistance to a range of chemicals. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.[11]
Eye and Face Protection Chemical splash goggles and a full-face shield.[5][9]Protects against splashes of the chemical which can cause serious eye irritation. A face shield offers broader protection for the entire face.[1][2][3]
Body Protection A lab coat, worn fully buttoned.[4][8] For larger quantities or tasks with a higher splash risk, a chemically resistant apron should be worn over the lab coat.Protects the skin and personal clothing from contamination.
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. However, a risk assessment may indicate the need for a respirator, for example, during a large spill. If a respirator is required, a full-face respirator with an appropriate acid gas/cyanide cartridge should be used as part of a comprehensive respiratory protection program.[5][9]Protects against the inhalation of harmful dust or vapors.[2]

Table 2: Recommended PPE for Handling this compound.

Procedural Workflow for Safe Handling and Disposal

The following workflow provides a step-by-step guide for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal Prep Review SDS and SOPs DonPPE Don Appropriate PPE Prep->DonPPE Proceed to Handling Designate Designate Work Area in Fume Hood Assemble Assemble All Necessary Materials and PPE WeighTransfer Weigh and Transfer Chemical in Fume Hood DonPPE->WeighTransfer PerformExp Perform Experiment WeighTransfer->PerformExp Decon Decontaminate Glassware and Surfaces PerformExp->Decon Experiment Complete Segregate Segregate Cyanide Waste Decon->Segregate Dispose Dispose of Waste in Labeled Containers Segregate->Dispose DoffPPE Doff and Dispose of Contaminated PPE Dispose->DoffPPE

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and any lab-specific Standard Operating Procedures (SOPs) before beginning work.[11]

    • Establish a designated work area within a certified chemical fume hood.[6][11] Clearly label the area with a warning sign indicating that cyanides are in use.[4]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[7]

    • Assemble all necessary equipment, reagents, and waste containers before starting the experiment.

  • Handling:

    • Put on all required PPE as outlined in Table 2.

    • When weighing the solid compound, do so within the fume hood.[4]

    • Handle the chemical with care to avoid creating dust.[7]

    • Keep the container tightly closed when not in use.[2][11]

    • Crucially, keep acids and other incompatible materials separate from cyanide compounds unless they are required for the reaction, in which case, use the minimum quantity necessary.[4][6][11]

  • Decontamination and Disposal:

    • All glassware and surfaces that have come into contact with this compound must be decontaminated. A recommended procedure is to first clean with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[6][11] This should be done within the fume hood.

    • All waste, including contaminated PPE, absorbent pads, and rinse solutions, must be treated as hazardous cyanide waste.[6][9][11]

    • Cyanide waste must be segregated from other waste streams.[4][12] Use dedicated, clearly labeled, and sealed containers for solid and liquid cyanide waste.[4][6][11] The waste containers should be marked with "HAZARDOUS WASTE – CYANIDE" and "No Acids".[4][12]

    • Remove and dispose of contaminated gloves and other PPE as hazardous waste.[9]

    • Wash hands thoroughly with soap and water after completing work and removing gloves.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[13] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.

  • Spill: For a small spill within the fume hood, carefully clean it up using absorbent pads.[4] For a large spill or any spill outside of the fume hood, evacuate the area, alert others, and contact your institution's emergency response team.[9]

By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work in the development of new therapeutics.

References

  • Laboratory-Specific Standard Operating Procedures. (2018-06-20).
  • Cyanides | Division of Research Safety - University of Illinois. (2014-03-24).
  • Lab Safety Guideline: Cyanide. Harvard Environmental Health and Safety.
  • Safe Disposal of Lithium Cyanide: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Cyanides SOP. Wayne State University.
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.
  • This compound | C8H11NO2 | CID 22640706. PubChem.
  • Cyanide Safe Use Guidelines. Columbia University Research.
  • Laboratory chemical safety summary: sodium cyanide and potassium cyanide. National Research Council.
  • This compound. Echemi. (2024-08-25).
  • What PPE Should You Wear When Handling Acid 2026? LeelineWork. (2025-01-07).
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • Safety equipment, PPE, for handling acids. Quicktest. (2022-08-26).
  • 3-Cyanocyclohexane-1-carboxylic acid | C8H11NO2 | CID 18417098. PubChem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.